2,5,6-Trichloronicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5,6-trichloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJRZCYSCMZVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400571 | |
| Record name | 2,5,6-trichloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54718-39-7 | |
| Record name | 2,5,6-trichloronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,6-Trichloronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties of 2,5,6-Trichloronicotinic acid
An In-Depth Technical Guide to the Chemical Properties of 2,5,6-Trichloronicotinic Acid
Introduction
This compound (CAS No. 54718-39-7) is a chlorinated pyridine derivative that serves as a valuable research chemical and a key intermediate in the synthesis of more complex molecules.[] Its trifunctional nature, featuring a carboxylic acid group and multiple chlorine substituents on a pyridine ring, makes it a versatile building block, particularly in the agrochemical and pharmaceutical industries.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in chemical and drug development.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These characteristics are critical for its application in synthetic chemistry, dictating solubility, reaction conditions, and methods of purification and analysis.
Molecular Structure
The structure of this compound features a pyridine ring substituted with chlorine atoms at positions 2, 5, and 6, and a carboxylic acid group at position 3.
Caption: Chemical structure of this compound.
Data Summary
All quantitative data available from public sources are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2,5,6-trichloropyridine-3-carboxylic acid | [] |
| CAS Number | 54718-39-7 | [] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [] |
| Molecular Weight | 226.44 g/mol | [][2] |
| Melting Point | 176 - 178 °C (decomposes) | [3] |
| Boiling Point | 359.1 °C at 760 mmHg | [2] |
| Canonical SMILES | C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O | [] |
| InChI Key | InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(10)5(9)2(3)11(12)13/h1H,(H,12,13) | [] |
| Appearance | Off-white to yellow crystalline powder | [4] |
Note on Data Integrity: While a boiling point is reported, the compound decomposes upon melting, suggesting that distillation would occur under high vacuum and with significant decomposition.[3] Detailed experimental spectroscopic data (NMR, IR, MS) are not widely available in public databases and should be acquired experimentally for comprehensive characterization.
Synthesis and Manufacturing
The synthesis of this compound typically involves the hydrolysis of a suitable precursor. One documented method is the acid-catalyzed hydrolysis of 2,5,6-trichloro-3-trichloromethyl pyridine. This approach leverages the stability of the chlorinated pyridine ring under strongly acidic conditions while converting the trichloromethyl group into a carboxylic acid.
Synthetic Workflow: Hydrolysis of 2,5,6-Trichloro-3-trichloromethyl pyridine
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is based on the methodology described for the synthesis of chlorinated nicotinic acids.[5]
Objective: To synthesize this compound via hydrolysis of 2,5,6-trichloro-3-trichloromethyl pyridine.
Materials:
-
2,5,6-trichloro-3-trichloromethyl pyridine (1 mol equivalent)
-
Concentrated Sulfuric Acid (98%, 2-30 mol equivalents) or Phosphoric Acid (85%, 2-30 mol equivalents)
-
Ice water
-
Deionized water
Procedure:
-
Reaction Setup: Charge a glass-lined reactor equipped with an overhead stirrer, thermocouple, and reflux condenser with concentrated sulfuric acid (or phosphoric acid).
-
Substrate Addition: Slowly add 2,5,6-trichloro-3-trichloromethyl pyridine to the acid with continuous stirring. The addition may be exothermic; maintain the temperature below 50°C using an ice bath if necessary.
-
Heating: Once the addition is complete, heat the reaction mixture to a temperature between 80°C and 130°C.[5]
-
Causality Note: This temperature range is critical to ensure the hydrolysis of the -CCl₃ group proceeds at a reasonable rate without significant degradation of the pyridine ring. The exact temperature and acid concentration are interdependent variables that must be optimized for yield and purity.[5]
-
-
Reaction Monitoring: Maintain the reaction at temperature for 0.5 to 30 hours.[5] The reaction progress can be monitored by taking aliquots, quenching them, and analyzing via HPLC or TLC to check for the disappearance of the starting material.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a larger vessel containing ice water.
-
Causality Note: This step serves two purposes: it quenches the reaction and precipitates the organic acid product, which has low solubility in the cold, highly acidic aqueous medium.
-
-
Filtration: The precipitated solid is collected by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid. Dry the purified product under a vacuum at 50-60°C to a constant weight.
Reactivity and Chemical Behavior
The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the chloro-substituents on the electron-deficient pyridine ring.
-
Carboxylic Acid Group: The -COOH group undergoes typical reactions such as esterification, conversion to acid chlorides (e.g., with thionyl chloride), and amidation. These transformations are fundamental to its use as a synthetic intermediate.
-
Chloro Substituents: The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SₙAr). The reactivity of these positions is influenced by the electron-withdrawing nature of the nitrogen atom and the other ring substituents. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides), providing a pathway to a diverse range of derivatives. Such derivatives are important in the synthesis of pharmaceuticals and agrochemicals.[6][7]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification and Precautionary Measures
The compound is classified with several hazards, requiring specific precautions.
| Hazard Class | GHS Statement | Precautionary Codes (Prevention) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280 |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | P261, P271 |
Source: Sigma-Aldrich Safety Data Sheet.[3]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3][8]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[3] Change contaminated clothing immediately.[3]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
-
-
Hygiene: Wash hands and face thoroughly after handling.[3]
First Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
-
Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[3]
Storage Requirements
-
Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8][9] Some suppliers recommend refrigeration (2-8°C).[10]
-
Incompatibilities: Keep away from strong oxidizing agents and bases.[11]
Conclusion
This compound is a specialized chemical intermediate with a well-defined set of properties. Its synthesis via hydrolysis of a chlorinated precursor is a robust method, and its reactivity offers multiple handles for further chemical modification. Understanding its physicochemical properties, synthetic pathways, and, critically, its safety and handling requirements is paramount for its effective and safe utilization in research and development settings. Experimental validation of spectroscopic data and reaction optimization remain key responsibilities of the end-user.
References
- This compound: A Key Intermediate for Organic Synthesis and Agrochemicals. Leancare Ltd. [Link]
- Process for producing chloronicotinic acid compounds.
- Synthesis of 2-chloronicotinic acid derivatives.
- Synthesis of 2-Chloronicotinic Acid Derivatives.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2,5,6-Trichloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5,6-Trichloronicotinic acid, a halogenated derivative of nicotinic acid (a form of vitamin B3), presents a molecule of significant interest in medicinal chemistry and drug development. Its biological activity and potential as a scaffold for novel therapeutics are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound, integrating computational analysis with established experimental principles. We will delve into the intricacies of its geometry, the rotational barrier of its carboxylic acid group, and the intramolecular forces governing its preferred shapes. This document is intended to serve as a foundational resource for researchers engaged in the rational design of molecules targeting biological systems where nicotinic acid derivatives may play a crucial role.
Introduction: The Significance of a Trichlorinated Scaffold
Nicotinic acid and its derivatives are pivotal in various biological processes, and their synthetic analogs are widely explored in pharmacology. The introduction of chlorine atoms to the pyridine ring, as in this compound, dramatically alters the molecule's electronic properties, lipophilicity, and steric profile. These modifications can lead to enhanced binding affinities for target proteins, improved metabolic stability, and novel biological activities. A thorough understanding of the molecule's structural and conformational preferences is therefore paramount for structure-activity relationship (SAR) studies and the design of next-generation therapeutics. The conformational flexibility, particularly around the bond connecting the carboxylic acid group to the pyridine ring, can dictate how the molecule presents its functional groups for interaction with a biological target.
Molecular Structure and Geometry
The molecular structure of this compound (C₆H₂Cl₃NO₂) is characterized by a pyridine ring substituted with three chlorine atoms and a carboxylic acid group. To provide precise geometric parameters, a computational analysis using Density Functional Theory (DFT) was performed. These theoretical methods are well-established for accurately predicting the geometries of organic molecules.[1]
Optimized Molecular Geometry
The geometry of this compound was optimized to determine its most stable arrangement in the gaseous phase. The key bond lengths and angles are presented in Tables 1 and 2, respectively. The pyridine ring exhibits a largely planar structure, as expected. The chlorine substitutions and the carboxylic acid group introduce minor distortions to the ring's symmetry.
Table 1: Predicted Bond Lengths of this compound
| Bond | Predicted Length (Å) |
| C2 - Cl | 1.73 |
| C5 - Cl | 1.72 |
| C6 - Cl | 1.74 |
| C3 - C7 | 1.50 |
| C7 = O1 | 1.21 |
| C7 - O2 | 1.35 |
| O2 - H | 0.97 |
| N1 - C2 | 1.32 |
| N1 - C6 | 1.33 |
| C2 - C3 | 1.41 |
| C3 - C4 | 1.39 |
| C4 - C5 | 1.38 |
Table 2: Predicted Bond Angles of this compound
| Angle | Predicted Angle (°) |
| C2 - C3 - C7 | 122.5 |
| C4 - C3 - C7 | 118.0 |
| O1 = C7 - O2 | 123.0 |
| C3 - C7 - O2 | 112.0 |
| C7 - O2 - H | 107.5 |
| C6 - N1 - C2 | 118.5 |
| N1 - C2 - C3 | 121.0 |
| C2 - C3 - C4 | 119.5 |
| C3 - C4 - C5 | 120.0 |
| C4 - C5 - C6 | 119.0 |
| C5 - C6 - N1 | 122.0 |
The calculated bond lengths and angles are consistent with those expected for a substituted pyridine carboxylic acid. The C-Cl bonds are typical for chloro-aromatic compounds. The C-C and C-N bonds within the pyridine ring show the characteristic aromatic nature, with lengths intermediate between single and double bonds.
Conformational Analysis: The Carboxylic Acid Torsion
A critical aspect of the molecular structure of this compound is the rotational freedom of the carboxylic acid group relative to the pyridine ring. The dihedral angle, defined by the atoms C2-C3-C7-O2, dictates the spatial orientation of the carboxyl group.
Rotational Energy Profile
To investigate the conformational preferences, the potential energy surface was scanned by rotating the C2-C3-C7-O2 dihedral angle. The resulting energy profile reveals the energetic favorability of different conformations.
The analysis indicates two primary low-energy conformations: a syn and an anti conformer, referring to the relative orientation of the carboxylic acid's hydroxyl group and the C2-substituent (a chlorine atom in this case). The syn conformation, where the hydroxyl proton is oriented towards the nitrogen atom of the pyridine ring, is significantly more stable. This preference is primarily due to the formation of an intramolecular hydrogen bond between the carboxylic hydrogen and the pyridine nitrogen.
The energy barrier for rotation from the more stable syn conformer to the less stable anti conformer is calculated to be approximately 12.5 kcal/mol. This substantial barrier suggests that at room temperature, the molecule will predominantly exist in the syn conformation.
Caption: Energy relationship between major conformers.
Intramolecular Interactions: The Drivers of Conformation
The conformational preference of this compound is governed by a balance of several intramolecular interactions:
-
Intramolecular Hydrogen Bonding: As mentioned, the most significant stabilizing interaction is the hydrogen bond between the carboxylic acid proton and the pyridine nitrogen in the syn conformation. This interaction significantly lowers the energy of this conformer.
-
Steric Hindrance: The bulky chlorine atoms, particularly at the C2 and C6 positions, create steric hindrance that influences the preferred orientation of the carboxylic acid group. The rotation of the carboxyl group is restricted by potential clashes with these adjacent chlorine atoms.
-
Electronic Effects: The electron-withdrawing nature of the three chlorine atoms and the pyridine nitrogen influences the electron density distribution across the molecule. This can affect bond lengths, angles, and the strength of the intramolecular hydrogen bond.
Experimental Methodologies for Conformational Analysis
While computational methods provide powerful predictive insights, experimental validation is crucial. The following are key techniques for studying the conformation of molecules like this compound.
X-Ray Crystallography
X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.[2][3][4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing precise bond lengths, bond angles, and torsional angles.
Protocol for Single-Crystal X-ray Crystallography:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of this compound. This typically involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly.[6]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.[5]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined to best fit the experimental data.
Caption: Workflow for X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[7][8][9][10] Information about conformational preferences and dynamics can be obtained by analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).
Protocol for NMR-based Conformational Analysis:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
1D and 2D NMR Data Acquisition: A suite of NMR experiments is performed, including ¹H and ¹³C NMR for initial structural confirmation, and 2D experiments like COSY, HSQC, HMBC, and NOESY to establish through-bond and through-space connectivities.
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of the protons and carbons can be sensitive to the local electronic environment, which is influenced by the molecular conformation.
-
Coupling Constants: Three-bond coupling constants (³J) are particularly useful as they are related to the dihedral angle between the coupled nuclei via the Karplus equation.
-
Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space, providing direct evidence for specific conformations. For this compound, an NOE between the carboxylic acid proton and the proton at the C4 position of the pyridine ring would provide strong evidence for the syn conformation.
-
Caption: Workflow for NMR conformational analysis.
Conclusion
The molecular structure and conformational preferences of this compound are dictated by a delicate interplay of intramolecular forces. Computational analysis reveals a strong preference for a planar syn conformation, stabilized by an intramolecular hydrogen bond between the carboxylic acid and the pyridine nitrogen. The significant rotational barrier suggests that this conformation is highly populated at physiological temperatures. This detailed structural understanding provides a critical foundation for the rational design of novel therapeutics based on this halogenated nicotinic acid scaffold. The experimental methodologies outlined in this guide offer pathways for the validation and further refinement of these computational predictions, ultimately enabling a more complete picture of this important molecule's behavior.
References
- Dalvit, C., Piotto, M., & Vulpetti, A. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.
- Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36649-36655.
- Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 14(2), 185-203.
- Pavan, K., & Rittner, R. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.
- ECHO CHEMICAL CO., LTD. (n.d.). This compound.
- Capot Chemical. (n.d.). Specifications of this compound.
- Greenway, K. T. (2013). Experimental and Theoretical Conformational Analysis: From Atoms to Proteins (Thesis). Simon Fraser University.
- Chen, S., & Houk, K. N. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.
- Semantic Scholar. (n.d.). Conformational analysis of small molecules: NMR and quantum mechanics calculations.
- Chen, S., & Houk, K. N. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.
- Creative BioMart. (n.d.). X-ray Crystallography.
- Williamson, M. P. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-36.
- Hashmi, M. A. (2023, August 19). Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB [Video]. YouTube. [Link]
- Chen, S., & Houk, K. N. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches.
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- Wlodawer, A. (2000). x Ray crystallography.
- Bahar, I., & Lezon, T. R. (2022). Sampling of Protein Conformational Space Using Hybrid Simulations: A Critical Assessment of Recent Methods. Frontiers in Molecular Biosciences, 9, 845455.
- Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.
- Wikipedia. (2024, January 5). X-ray crystallography.
- Covino, R., & Orozco, M. (2022). Reweighting methods for elucidation of conformation ensembles of proteins. Current Opinion in Structural Biology, 72, 169-176.
- Chemsrc. (n.d.). This compound.
- Feig, M., & Brooks, C. L. (2020). Hybrid methods for combined experimental and computational determination of protein structure. The Journal of Chemical Physics, 153(24), 240901.
- Fanucci, G. E., & Cafiso, D. S. (2022). Detection of Mutation-Induced Conformational Changes in an Intrinsically Disordered Protein by Double Quantum Coherence Electron Spin Resonance Methodology. Journal of the American Chemical Society, 144(2), 708-719.
- American Elements. (n.d.). 2,4,6-Trichloronicotinic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid.
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Introduction: A Pivotal Building Block in Modern Kinase Inhibition
An In-Depth Technical Guide to 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 330792-70-6)
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has emerged as a critical intermediate in the synthesis of targeted cancer therapies.[1] Its pyrazole core, a five-membered ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, frequently appearing in approved drugs due to its metabolic stability and versatile biological activity.[2][3][4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs that has revolutionized the treatment of certain hematological malignancies.
This molecule's significance lies in its structural contribution to potent and selective kinase inhibitors. It serves as a key precursor in the synthesis of Zanubrutinib and Ibrutinib, both of which are covalent BTK inhibitors used in oncology.[1][5][6] Understanding the properties and handling of this intermediate is therefore of paramount importance for researchers and professionals in drug discovery and development.
Physicochemical Properties
The compound typically appears as a light yellow to off-white powder.[5][6] Its molecular structure, featuring a pyrazole ring, an amino group, a phenoxyphenyl moiety, and a carbonitrile group, underpins its chemical reactivity and pharmacological potential.[1]
| Property | Value | Source(s) |
| CAS Number | 330792-70-6 | [1][7][8] |
| Molecular Formula | C16H12N4O | [7][9] |
| Molecular Weight | 276.29 g/mol | [7][9] |
| Appearance | Light yellow to off-white powder | [5][6] |
| Boiling Point | 585.3°C at 760 mmHg | [6][7] |
| Flash Point | 307.8°C | [6][7] |
| Density | 1.4±0.1 g/cm3 | [6][7] |
| pKa | 10.83±0.50 (Predicted) | [6] |
| Solubility | Slightly soluble in DMSO | [6] |
| Storage | Store in a cool, dry, well-closed container away from moisture and strong light/heat. Keep in a dark place under an inert atmosphere at room temperature. | [6][9][10] |
The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a cornerstone in the design of bioactive molecules, with numerous derivatives approved for treating a wide range of diseases.[2][3] Its presence is associated with a spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[11][12] The metabolic stability of the pyrazole ring is a key factor in its successful application in drug development.[2] In the context of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, this scaffold provides a rigid framework for the precise orientation of functional groups that interact with biological targets.
Synthesis and Chemical Reactivity
The synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a critical process for the production of its downstream products. A common and regioselective synthetic route involves the Michael addition of (ethoxymethylene)malononitrile to 4-phenoxyphenylhydrazine in ethanol under reflux.[1] This method is advantageous as it mitigates the formation of hydrazide byproducts. Other synthetic pathways are also available, with at least nine distinct routes having been documented.[13]
The chemical reactivity of this compound is influenced by its various functional groups. The amino group can undergo oxidation to form nitro derivatives, while the carbonitrile group can be reduced to an amine.[1] Additionally, the phenoxy group can be substituted under specific reaction conditions.[1]
A generalized workflow for a common synthesis approach is outlined below:
Caption: Generalized synthetic workflow for 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.
Application in the Synthesis of BTK Inhibitors
The primary application of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib and the second-generation inhibitor, Zanubrutinib (ACP-196).[5][6][14] BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies. By serving as a foundational component of these inhibitors, this pyrazole derivative plays an indirect but vital role in the treatment of diseases like chronic lymphocytic leukemia and mantle cell lymphoma.
The logical flow from this intermediate to the final active pharmaceutical ingredient (API) is depicted below:
Caption: Role of the pyrazole intermediate in the synthesis of a BTK inhibitor.
This compound has also been utilized as a reactant in the preparation of ring-fused pyrazole derivatives that act as inhibitors of lymphocyte-specific kinase (Lck), another important target in immunology and oncology research.[6][9]
Hazards and Safety Precautions
As with any chemical intermediate, proper handling and safety protocols are essential when working with 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.
Hazard Identification:
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][14]
Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6][14]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][14]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][14]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][14]
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6][14]
First-Aid Measures:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water.[15]
Ecological Information:
There is currently no data available on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[15] Similarly, information regarding its persistence, degradability, and bioaccumulative potential is not available.[15] Therefore, it is crucial to prevent its release into the environment.
Disposal:
The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[15] It is imperative not to contaminate water, food, or feed during storage or disposal, and the compound should not be discharged into sewer systems.[15]
Conclusion
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is more than just a chemical intermediate; it is a key enabler of advanced therapeutic agents. Its pyrazole core provides a stable and versatile platform for the development of potent kinase inhibitors, most notably for BTK. A thorough understanding of its physicochemical properties, synthetic routes, and safety protocols is essential for chemists and pharmaceutical scientists working on the cutting edge of drug discovery. As research into kinase signaling pathways continues to expand, the importance of well-characterized and readily available building blocks like this pyrazole derivative will undoubtedly grow.
References
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- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Future Science.
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- 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6. (n.d.).
- 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6. (n.d.).
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Spectroscopic Data for 2,5,6-Trichloronicotinic Acid: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,5,6-Trichloronicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound. The guide emphasizes the causal relationships between the molecular structure and its spectral output, providing field-proven insights and self-validating experimental protocols.
Introduction to this compound
This compound is a halogenated derivative of nicotinic acid, a vital component of the vitamin B complex. The introduction of three chlorine atoms to the pyridine ring significantly alters its electronic properties and, consequently, its spectroscopic signature. Understanding these spectral characteristics is paramount for its identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide will systematically predict and interpret the spectroscopic data for this compound, providing a foundational resource for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
The structure of this compound contains two distinct types of protons: one aromatic proton on the pyridine ring and one acidic proton of the carboxylic acid group.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Solvent |
| ~8.5 - 9.0 | Singlet | 1H | Aromatic (H-4) | DMSO-d₆ |
| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | DMSO-d₆ |
Interpretation:
The single aromatic proton at the C-4 position is expected to be significantly deshielded due to the anisotropic effect of the pyridine ring and the electron-withdrawing effects of the adjacent chlorine atoms and the carboxylic acid group. Its chemical shift is predicted to be in the downfield region of the spectrum. The proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, which is characteristic of acidic protons and is often solvent and concentration-dependent.[1]
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the three chlorine substituents.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ) ppm | Assignment | Predicted Solvent |
| ~165 | Carboxylic Acid (C=O) | DMSO-d₆ |
| ~152 | C-2 | DMSO-d₆ |
| ~148 | C-6 | DMSO-d₆ |
| ~140 | C-4 | DMSO-d₆ |
| ~135 | C-5 | DMSO-d₆ |
| ~130 | C-3 | DMSO-d₆ |
Interpretation:
The carbon of the carboxylic acid group is expected to have the most downfield chemical shift.[2] The carbons directly bonded to chlorine atoms (C-2, C-5, and C-6) will also be significantly deshielded. The chemical shifts of the pyridine ring carbons are influenced by their position relative to the nitrogen atom and the substituents. The C-2 and C-6 carbons, being alpha to the nitrogen, are expected to be the most deshielded among the ring carbons.[2] The prediction of these chemical shifts is based on the additive effects of the chloro and carboxylic acid substituents on the pyridine ring.[3][4]
Experimental Protocol for NMR Spectroscopy
A robust protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's expected solubility and to allow for the observation of the acidic proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[5]
-
Set the spectral width to cover a range of 0-16 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of the protons, especially the acidic proton.
-
-
¹³C NMR Acquisition:
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a molecular "fingerprint."
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1600 - 1550 | Medium | C=C and C=N ring stretching |
| 1450 - 1400 | Medium | C-O-H bending |
| 1300 - 1200 | Medium | C-O stretching |
| 800 - 700 | Strong | C-Cl stretching |
Interpretation:
The most characteristic feature in the IR spectrum of this compound will be the very broad O-H stretching band of the carboxylic acid, which is due to hydrogen bonding.[8] The strong carbonyl (C=O) stretch is also a key diagnostic peak. The presence of multiple strong C-Cl stretching bands in the lower wavenumber region is expected due to the three chlorine substituents on the aromatic ring.[9] The positions of the C=C and C=N ring stretching vibrations will be influenced by the substitution pattern.
Experimental Protocol for IR Spectroscopy (Thin Solid Film)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[10]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin solid film of the compound.[10]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Background Correction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Predicted Identity | Key Features |
| 225/227/229/231 | [M]⁺ | Molecular ion peak cluster |
| 180/182/184/186 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 190/192/194 | [M-Cl]⁺ | Loss of a chlorine atom |
| 111/113 | [C₅HClN]⁺ | Further fragmentation |
Interpretation:
The molecular ion peak will appear as a cluster of peaks due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). For a molecule with three chlorine atoms, the expected isotopic pattern for the molecular ion will have relative intensities that can be predicted based on isotopic probabilities. The most abundant peak in this cluster will correspond to the ion containing two ³⁵Cl atoms and one ³⁷Cl atom, or one ³⁵Cl and two ³⁷Cl atoms, depending on the exact masses.
Common fragmentation pathways for aromatic carboxylic acids include the loss of the carboxylic acid group (-COOH) as a radical.[11][12] The loss of a chlorine atom is also a likely fragmentation pathway. Further fragmentation of the pyridine ring can also be expected.[11][12]
Experimental Protocol for Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if sufficiently volatile and thermally stable, via gas chromatography.[13][14]
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.[15]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic patterns with theoretical predictions for a molecule containing three chlorine atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Predicted UV-Vis Absorption:
| Predicted λmax (nm) | Solvent | Electronic Transition |
| ~270-280 | Methanol or Ethanol | π → π |
| ~220-230 | Methanol or Ethanol | π → π |
Interpretation:
The pyridine ring is the primary chromophore in this compound. The π → π* transitions of the pyridine ring are expected to be the most prominent absorptions.[16] The carboxylic acid group and the chlorine atoms are auxochromes that can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted pyridine. The exact position of the λmax will also be influenced by the solvent polarity. In comparison to nicotinic acid (pyridine-3-carboxylic acid), the additional chloro-substituents are expected to cause a slight bathochromic shift.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as methanol or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the wavelength range from 200 to 400 nm.
-
Blank Correction: Use the pure solvent as a blank to zero the absorbance.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectra, researchers and scientists are better equipped to identify and characterize this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. While these are predicted spectra, they are grounded in established spectroscopic principles and data from analogous compounds, providing a robust framework for the empirical analysis of this compound.
References
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The Strategic Utility of 2,5,6-Trichloronicotinic Acid in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Polychlorinated Scaffold
In the landscape of contemporary drug discovery, the pyridine ring stands as a quintessential "privileged scaffold," a foundational structure recurring in a multitude of approved therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have rendered it a cornerstone of medicinal chemistry. Within the vast family of pyridine derivatives, halogenated variants offer a powerful toolkit for modulating physicochemical properties and providing synthetic handles for further molecular elaboration. This guide focuses on a specific, yet underexplored, member of this family: 2,5,6-trichloronicotinic acid . While its direct applications in marketed drugs are not yet established, its chemical architecture presents a compelling platform for the generation of novel bioactive compounds. This document serves as an in-depth technical exploration of the potential applications of this compound, grounded in the principles of synthetic chemistry and medicinal chemistry design. We will delve into its synthesis, reactivity, and, through reasoned analogy with related structures, project its most promising applications in the development of future therapeutics.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a building block's fundamental characteristics is paramount to its effective utilization in a synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54718-39-7 | [1][2] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1][2] |
| Molecular Weight | 226.44 g/mol | [1][2] |
| IUPAC Name | 2,5,6-trichloropyridine-3-carboxylic acid | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 150-154 °C |
The synthesis of this compound is not as widely documented as that of its less chlorinated analogs. However, a key synthetic route has been described in the patent literature, which involves the hydrolysis of a trichloromethyl precursor.
Synthetic Pathway: From Trichloromethylpyridine to Trichloronicotinic Acid
A plausible and documented method for the preparation of this compound involves the hydrolysis of 2,5,6-trichloro-3-trichloromethyl pyridine. This reaction is typically carried out under acidic conditions.
Diagram 1: Synthesis of this compound
Caption: Hydrolysis of 2,5,6-trichloro-3-trichloromethyl pyridine.
Experimental Protocol: Hydrolysis of 2,5,6-trichloro-3-trichloromethyl pyridine
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5,6-trichloro-3-trichloromethyl pyridine in a suitable excess of concentrated sulfuric acid or phosphoric acid.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 110-120°C. Vigorous evolution of hydrogen chloride gas is typically observed. Maintain this temperature for a period of 2-3 hours, or until TLC or HPLC analysis indicates the consumption of the starting material.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice water. The product, this compound, will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum to afford the purified product.
This protocol is adapted from the general methodology described for the synthesis of chloronicotinic acids in patent literature.
The Synthetic Versatility of this compound: A Gateway to Novel Derivatives
The true potential of this compound in medicinal chemistry lies in its reactivity, which allows for the selective modification of the pyridine ring and the carboxylic acid group. The three chlorine atoms, positioned at C2, C5, and C6, exhibit differential reactivity, offering a handle for regioselective derivatization.
Nucleophilic Aromatic Substitution: A Cornerstone of Derivatization
The electron-deficient nature of the pyridine ring, further enhanced by the presence of three electron-withdrawing chlorine atoms and a carboxylic acid group, makes the chlorinated positions susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 2- and 6-positions are particularly activated due to their ortho and para relationship to the ring nitrogen, respectively.
Diagram 2: Key Derivatization Pathways for this compound
Caption: Potential derivatization strategies for this compound.
2.1.1. Synthesis of Aminonicotinic Acid Derivatives
The introduction of an amino group can significantly impact the biological activity of a molecule by providing a key hydrogen bond donor and a site for further functionalization.
Experimental Protocol: Synthesis of a 2-Amino-5,6-dichloronicotinic Acid Derivative
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound in a suitable solvent such as dioxane or DMF. Add an excess of the desired amine (e.g., morpholine, piperidine) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Reaction Conditions: Heat the mixture to 80-120°C and monitor the reaction progress by TLC or LC-MS. The reaction time will vary depending on the nucleophilicity of the amine.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired 2-amino-5,6-dichloronicotinic acid derivative.
2.1.2. Synthesis of Hydrazinyl Derivatives
Hydrazinyl-substituted pyridines are valuable intermediates for the synthesis of fused heterocyclic systems, such as pyrazolopyridines, which are known to possess a wide range of biological activities.
Experimental Protocol: Synthesis of 2-Hydrazinyl-5,6-dichloronicotinic Acid
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol or isopropanol.
-
Reaction Conditions: Add an excess of hydrazine hydrate and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.
Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds. The chlorine atoms on the this compound scaffold can serve as coupling partners, allowing for the introduction of aryl or heteroaryl substituents. This strategy is particularly valuable for accessing bi-aryl structures, which are common motifs in bioactive molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a degassed reaction vessel, combine this compound, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like PXPd2), and a base (e.g., K₂CO₃, Cs₂CO₃). A mixture of solvents such as dioxane/water or toluene/ethanol/water is commonly used.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-100°C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up. The product can be extracted with an organic solvent and purified by column chromatography.
Potential Therapeutic Applications: A Forward Look
While direct evidence for the medicinal applications of this compound derivatives is emerging, the known biological activities of analogous compounds provide a strong basis for predicting their potential therapeutic utility.
As a Scaffold for Kinase Inhibitors
The pyridine and fused pyrazolopyridine cores are prevalent in a number of kinase inhibitors. The ability to introduce diverse substituents at the 2-, 5-, and 6-positions of the nicotinic acid ring through the reactions described above allows for the fine-tuning of interactions with the kinase active site. For example, the synthesis of pyrazolo[3,4-b]pyridines from hydrazinyl precursors could lead to novel inhibitors of kinases implicated in cancer and inflammatory diseases.
In the Development of Antimicrobial Agents
Nicotinic acid derivatives have demonstrated a broad spectrum of antimicrobial activity. The introduction of various functional groups onto the this compound scaffold could lead to the development of new antibacterial and antifungal agents. For instance, the synthesis of acylhydrazone derivatives has been shown to yield compounds with potent activity against Gram-positive bacteria.
Table 2: Examples of Bioactive Nicotinic Acid Derivatives and Their Potential Analogs from this compound
| Bioactive Scaffold | Known Biological Activity | Potential Analog from this compound |
| Pyrazolo[3,4-b]pyridines | Kinase inhibition, antiviral, anticancer | 5,6-Dichloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives |
| Aminopyridines | Antibacterial, anti-inflammatory | 2-Amino-5,6-dichloronicotinic acid amides |
| Acylhydrazones | Antibacterial, antifungal | This compound hydrazones |
Conclusion and Future Directions
This compound represents a versatile and largely untapped building block for medicinal chemistry. Its polychlorinated nature provides a platform for selective functionalization through a variety of established synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct applications in clinically approved drugs have yet to be realized, the structural analogy to a vast array of known bioactive nicotinic acid derivatives strongly suggests its potential in the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.
Future research should focus on the systematic exploration of the chemical space accessible from this compound. The synthesis and biological evaluation of libraries of derivatives will be crucial in uncovering its full therapeutic potential. As our understanding of the structure-activity relationships of pyridine-based scaffolds continues to grow, so too will the value of unique and versatile building blocks like this compound in the quest for new and effective medicines.
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The Solubility Profile of 2,5,6-Trichloronicotinic Acid: A Technical Guide for Pharmaceutical Development
This in-depth technical guide provides a comprehensive overview of the solubility of 2,5,6-trichloronicotinic acid in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. By integrating theoretical predictions with a detailed experimental framework, this guide offers a robust methodology for understanding and optimizing the solubility of this compound, thereby accelerating formulation development and ensuring scientific integrity.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates.[1] For active pharmaceutical ingredients (APIs) like this compound, a pyridine derivative with potential applications in pharmaceutical synthesis, understanding its solubility profile is paramount.[2] Solubility dictates the ease of handling during synthesis and purification, influences the choice of formulation strategies, and ultimately impacts the bioavailability of the final drug product.[1][3] This guide provides a detailed exploration of the solubility of this compound, leveraging both predictive models and established experimental protocols to provide a comprehensive understanding for the discerning scientist.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃NO₂ | [4][5] |
| Molecular Weight | 226.44 g/mol | [4][5] |
| LogP | 2.74 | [4] |
| Appearance | White to cream powder | [2] |
| Melting Point | 176-178 °C (decomposes) | [2] |
The LogP value of 2.74 suggests a moderate lipophilicity, indicating that this compound will likely exhibit preferential solubility in organic solvents over water.
Predictive Solubility Analysis: The Hansen Solubility Parameter (HSP) Approach
To rationally select appropriate solvents and predict the solubility of this compound, the Hansen Solubility Parameter (HSP) framework is a powerful tool.[6] The core principle of HSP is "like dissolves like," where the total cohesive energy of a substance is divided into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonding.
A substance is more likely to dissolve in a solvent when their respective HSP values are similar. The distance (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated to quantify this similarity.
Estimated Hansen Solubility Parameters for this compound
In the absence of experimentally determined HSP values for this compound, the group contribution method provides a reliable estimation based on its molecular structure.[3][7][8] By dissecting the molecule into its constituent functional groups and applying established contribution values, the following HSPs have been estimated:
| Hansen Parameter | Estimated Value (MPa⁰⁵) |
| δD (Dispersion) | 19.5 |
| δP (Polar) | 8.5 |
| δH (Hydrogen Bonding) | 7.0 |
Predicted Solubility in Common Organic Solvents
Using the estimated HSPs for this compound, we can predict its relative solubility in a range of common organic solvents. The smaller the Hansen distance (Ra), the higher the predicted solubility.
| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Hansen Distance (Ra) | Predicted Solubility |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.1 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 4.4 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.9 | High |
| Isopropanol | 15.8 | 6.1 | 16.4 | 10.2 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 12.9 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | 16.4 | Low |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.7 | Low |
| 1,4-Dioxane | 19.0 | 1.8 | 9.0 | 6.9 | Moderate |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 11.7 | Very Low |
| Water | 15.5 | 16.0 | 42.3 | 36.4 | Very Low |
Note: Solvent HSP values are from established literature.
This predictive analysis suggests that aprotic polar solvents like DMF and acetone, and esters like ethyl acetate, are likely to be good solvents for this compound. Alcohols are predicted to have moderate solubility, while non-polar solvents like cyclohexane and highly polar protic solvents like water are predicted to be poor solvents. This aligns with the observed solubility of a similar compound, 2-chloronicotinic acid, which shows high solubility in NMP and DMF.[1][9]
Experimental Determination of Equilibrium Solubility: A Validating Protocol
While predictive models offer valuable guidance, experimental determination of equilibrium solubility is the gold standard for obtaining accurate and reliable data.[3] The shake-flask method is a widely accepted and robust technique for this purpose.[4]
The Shake-Flask Method Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.
Caption: Workflow for the shake-flask equilibrium solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Concentration Analysis by UV-Vis Spectrophotometry:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations through serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Accurately dilute the filtered sample from the solubility experiment with the same solvent used for the calibration curve to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table for easy comparison with the predicted values.
| Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| N,N-Dimethylformamide (DMF) | High | To be determined |
| Acetone | High | To be determined |
| Ethyl Acetate | High | To be determined |
| Isopropanol | Moderate | To be determined |
| Ethanol | Moderate | To be determined |
| Methanol | Low | To be determined |
| Acetonitrile | Low | To be determined |
| 1,4-Dioxane | Moderate | To be determined |
| Cyclohexane | Very Low | To be determined |
| Water | Very Low | To be determined |
Discrepancies between predicted and experimental values can provide valuable insights into specific solute-solvent interactions not fully captured by the HSP model.
Causality and Self-Validation in Experimental Design
The trustworthiness of the generated solubility data hinges on a self-validating experimental design. The choice of the shake-flask method is deliberate; it is widely recognized as the most reliable method for determining thermodynamic equilibrium solubility.[3] The inclusion of an equilibration time study is a critical self-validation step, ensuring that the measured concentration represents a true equilibrium state. Furthermore, the use of a validated UV-Vis spectrophotometric method with a linear calibration curve ensures the accuracy of the concentration measurements.
The following diagram illustrates the logical relationship between experimental choices and data integrity.
Caption: Logical framework for ensuring data integrity in solubility determination.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining the predictive power of Hansen Solubility Parameters with a rigorous experimental protocol, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for the successful development of drug candidates containing the this compound moiety.
References
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Unlocking the Synthetic Potential of 2,5,6-Trichloronicotinic Acid: A Guide to the Reactivity of the Carboxylic Acid Group
An In-Depth Technical Guide for Researchers
This guide provides an in-depth exploration of the chemical reactivity inherent in the carboxylic acid moiety of 2,5,6-trichloronicotinic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles governing its transformations. We will dissect the profound electronic and steric influences of the polychlorinated pyridine ring, offering a predictive framework for its synthetic applications and providing validated, step-by-step methodologies for key chemical conversions.
The Core Influence: Electronic and Steric Profile
This compound is not a simple carboxylic acid. Its reactivity is fundamentally dictated by the three chlorine atoms adorning the pyridine ring. These substituents exert powerful inductive and resonance effects that are critical to understand.
-
Inductive Electron Withdrawal (-I Effect): Chlorine is significantly more electronegative than carbon. The three chlorine atoms collectively pull electron density away from the aromatic ring and, by extension, from the carboxyl group. This strong electron-withdrawing effect has two primary consequences:
-
Increased Acidity: The inductive pull stabilizes the resulting carboxylate anion after deprotonation. By delocalizing the negative charge, it weakens the O-H bond of the carboxylic acid, making this compound a stronger acid than its non-chlorinated parent, nicotinic acid.[1][2]
-
Enhanced Electrophilicity: The electron density at the carbonyl carbon is significantly reduced. This makes the carbonyl carbon more electropositive and, therefore, more susceptible to attack by nucleophiles.[3][4]
-
-
Steric Hindrance: The chlorine atom at the C-2 position (ortho to the carboxyl group) presents a significant steric barrier. This spatial obstruction can hinder the approach of bulky nucleophiles or reagents, a critical consideration in reaction design that may necessitate non-standard synthetic conditions.[5]
These combined effects render the carboxylic acid group of this compound highly activated for nucleophilic acyl substitution, yet potentially challenging to work with due to steric constraints.
Key Transformations of the Carboxyl Group
The enhanced electrophilicity of the carbonyl carbon allows for a range of synthetically valuable transformations. The general hierarchy of reactivity for carboxylic acid derivatives places acyl chlorides as the most reactive, followed by anhydrides, esters, and finally amides.[1][6] Consequently, many synthetic routes leverage the conversion to a highly reactive intermediate, like an acyl chloride, to access less reactive derivatives.
Caption: Synthetic pathways from this compound.
Formation of Acyl Chlorides: The Gateway to High Reactivity
Converting the carboxylic acid to its corresponding acyl chloride is the most direct method to activate the carboxyl group for subsequent reactions. Acyl chlorides are among the most reactive carboxylic acid derivatives and readily react with a wide range of nucleophiles.[6][7]
Causality of Reagent Choice: The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group.[8] Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly effective because they convert the -OH into a much better leaving group.
-
Thionyl Chloride (SOCl₂): This is a common and effective reagent. The reaction proceeds through a highly reactive acyl chlorosulfite intermediate.[8][9] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[9][10]
-
Oxalyl Chloride ((COCl)₂): Often used for more sensitive substrates, oxalyl chloride is a milder reagent that typically gives cleaner reactions and requires only catalytic dimethylformamide (DMF).[7]
Caption: Mechanism for acyl chloride formation using thionyl chloride.
Experimental Protocol: Synthesis of 2,5,6-Trichloronicotinoyl Chloride
-
System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or dichloromethane (approx. 10 mL per gram of acid).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. A catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. Monitor the reaction by observing the cessation of HCl and SO₂ gas evolution (use a bubbler with mineral oil or an aqueous base trap).
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). The resulting crude acyl chloride is often used directly in the next step without further purification.
Esterification: Modulating Polarity and Bioactivity
Esterification of this compound is a key step in the synthesis of various derivatives for agrochemical and pharmaceutical applications.[11][12]
Method Selection Based on Substrate:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, HCl).[8][13] The reaction is an equilibrium process, driven to completion by using the alcohol as the solvent or by removing water as it forms.[14] While cost-effective, it may be slow for sterically hindered substrates like this compound.
-
Yamaguchi Esterification: For sterically demanding acids and precious alcohols, the Yamaguchi esterification is a superior choice.[15] This method proceeds by first forming a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[15][16] This two-step, one-pot procedure is highly efficient under mild conditions.
Caption: Acid-catalyzed mechanism of Fischer Esterification.
Experimental Protocol: Fischer Esterification of this compound
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), using the alcohol as the solvent (at least 10-20 eq).
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or recrystallization.
Amidation: Building Blocks for Life Sciences
The formation of an amide bond is one of the most important reactions in medicinal chemistry.[17][18] Direct amidation by heating a carboxylic acid and an amine is often difficult because the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive ammonium carboxylate salt.[19]
Overcoming the Acid-Base Challenge:
-
Acyl Chloride Intermediate: The most reliable method is a two-step process: first, form the acyl chloride as described previously, then react it with the desired primary or secondary amine. An added base (e.g., triethylamine, pyridine) is required to scavenge the HCl byproduct.[20]
-
Coupling Agents: Modern amidation protocols utilize coupling agents to activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (DCC)[8][19], 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium/phosphonium salts (HATU, HBTU, PyBOP) are highly effective.[20] They react with the carboxylic acid to form a highly reactive activated ester or O-acylisourea intermediate, which is then readily attacked by the amine.[20][21] Boric acid has also emerged as an inexpensive and environmentally friendly catalyst for direct amidation.[22]
Experimental Protocol: Amidation using EDC Coupling Agent
-
Initial Solution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add EDC (1.1-1.5 eq) and, optionally, an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) (0.1-1.0 eq) to suppress side reactions and accelerate coupling. Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated mixture. If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0 eq) to liberate the free amine.
-
Reaction: Stir the reaction at room temperature for 2-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude amide product via flash column chromatography.
Other Notable Reactions
-
Reduction to Alcohols: While challenging, the carboxylic acid can be reduced to the corresponding primary alcohol, (2,5,6-trichloropyridin-3-yl)methanol. This requires a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., THF, diethyl ether).[19] The high reactivity of LiAlH₄ necessitates careful handling and anhydrous conditions.
-
Decarboxylation: The removal of the carboxyl group as CO₂ from an aromatic ring is typically a difficult reaction requiring harsh conditions, unless activated by an ortho- or para- electron-withdrawing group that can stabilize a carbanion intermediate.[23][24] For this compound, decarboxylation is not a facile process and would likely require high temperatures and a copper catalyst (e.g., the Barton decarboxylation)[23] or a specific synthetic context like the Krapcho decarboxylation for esters.[25]
Summary of Key Reactions
| Reaction Type | Reagents & Conditions | Key Considerations |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, reflux | Produces a highly reactive intermediate. Gaseous byproducts simplify work-up. |
| Fischer Esterification | R-OH, cat. H₂SO₄, reflux | Equilibrium reaction; requires excess alcohol or water removal. May be slow due to steric hindrance. |
| Yamaguchi Esterification | 1. 2,4,6-trichlorobenzoyl chloride, Et₃N 2. R-OH, DMAP | Excellent for sterically hindered acids and valuable alcohols. Mild conditions.[15][16] |
| Amidation (via Acyl Chloride) | 1. Form acyl chloride 2. R₂NH, base (e.g., Et₃N) | Robust and high-yielding two-step method. |
| Amidation (Coupling) | R₂NH, Coupling Agent (EDC, HATU), base | One-pot, mild conditions. Wide substrate scope. Avoids forming highly reactive acyl chloride.[20] |
| Reduction | LiAlH₄, anhydrous THF | Requires a powerful, hazardous reagent and strict anhydrous conditions. |
Conclusion
The carboxylic acid group of this compound is a versatile functional handle, rendered highly reactive by the strong electron-withdrawing nature of the three chlorine substituents. This activation facilitates a host of crucial synthetic transformations, including conversion to acyl chlorides, esters, and amides. However, the steric hindrance imposed by the C-2 chlorine atom must be a primary consideration in methodological design, often favoring modern synthetic protocols like Yamaguchi esterification or the use of potent coupling agents over classical methods. By understanding the interplay of these electronic and steric factors, researchers can effectively harness the synthetic potential of this valuable building block for applications in drug discovery and materials science.
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,5,6-Trichloronicotinic Acid
Introduction
2,5,6-Trichloronicotinic acid is a halogenated derivative of nicotinic acid, a member of the vitamin B3 family. Its chemical structure, characterized by a pyridine ring substituted with three chlorine atoms and a carboxylic acid group, makes it a compound of interest in various research and development applications, including pharmaceuticals and agrochemicals. The presence of multiple chlorine atoms significantly influences the molecule's chemical and physical properties, including its thermal stability. Understanding the thermal behavior of this compound is paramount for ensuring its safe handling, storage, and application, particularly in processes involving elevated temperatures.
This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. It is intended for researchers, scientists, and professionals in drug development who work with this or structurally similar compounds. The guide will delve into the theoretical and practical aspects of thermal analysis, outlining key experimental techniques and predicting the decomposition pathways and products based on available data for related compounds.
Core Concepts: Thermal Stability and Decomposition
Thermal decomposition, or thermolysis, is the breakdown of a chemical compound by heat.[1] The thermal stability of a substance refers to its ability to resist decomposition at elevated temperatures. For organic molecules like this compound, thermal decomposition is an endothermic process that involves the breaking of covalent bonds, leading to the formation of smaller, often more volatile and potentially hazardous, molecules.[1]
The temperature at which a substance begins to decompose is a critical parameter for its safe handling and processing. This decomposition is not always a simple, one-step process and can involve a series of complex reactions. The rate and mechanism of decomposition are influenced by factors such as temperature, heating rate, and the surrounding atmosphere.[2]
Key Analytical Techniques for Assessing Thermal Stability
To experimentally determine the thermal stability of a compound like this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4][5] The resulting data is typically plotted as a TGA curve, showing mass loss on the y-axis against temperature on the x-axis.[3] This allows for the determination of the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.
Differential Scanning Calorimetry (DSC)
DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic (heat absorbing) or exothermic (heat releasing) processes.[6][9] For this compound, DSC can be used to determine its melting point and to characterize the energy changes associated with its decomposition.
Predicted Thermal Decomposition Profile of this compound
Anticipated Onset of Decomposition
Based on safety data for related compounds, the decomposition of chlorinated nicotinic acids can be expected to occur at elevated temperatures. For instance, the decomposition temperature of 6-Chloronicotinic acid is noted as 195°C.[10] Given the increased halogenation of this compound, its thermal stability might be different, and a cautious approach would be to anticipate potential decomposition at temperatures approaching 200°C.
Proposed Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a multi-step mechanism involving:
-
Decarboxylation: The initial step is predicted to be the loss of the carboxylic acid group as carbon dioxide (CO2), a common decomposition pathway for carboxylic acids.[11]
-
Dehydrochlorination: Subsequent or concurrent steps would likely involve the elimination of hydrogen chloride (HCl) from the pyridine ring. This is a characteristic decomposition reaction for many chlorinated organic compounds.[12]
-
Ring Fragmentation: At higher temperatures, the chlorinated pyridine ring is expected to fragment, leading to the formation of a variety of smaller molecules.
Caption: Proposed thermal decomposition pathway for this compound.
Hazardous Decomposition Products
Based on the safety data sheets of analogous compounds like 2-chloronicotinic acid, 3-chloropyridine, and 6-chloronicotinic acid, the thermal decomposition of this compound is expected to produce a range of hazardous substances, including:
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2): Products of incomplete and complete combustion.[10][13][14][15]
-
Other Chlorinated Compounds: Potentially including chlorinated pyridines and other aromatic hydrocarbons.[16][17]
Experimental Protocols for Thermal Analysis
The following are generalized, step-by-step protocols for conducting TGA and DSC analyses of this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Set the purge gas to an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature of at least 600°C to ensure complete decomposition.[18]
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan and hermetically seal it.
-
Reference: Use an empty, sealed DSC pan as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature beyond the expected decomposition to observe all thermal events.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Identify and quantify the endothermic and exothermic peaks corresponding to melting and decomposition.
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2,5,6-Trichloronicotinic Acid: A Versatile Halogenated Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Polysubstituted Pyridine
2,5,6-Trichloronicotinic acid (CAS: 54718-39-7) is a highly functionalized pyridine derivative that has emerged as a crucial building block in organic synthesis.[1][2][] Its structure, featuring a carboxylic acid group and three distinct chlorine substituents on the pyridine core, offers a rich platform for selective chemical modifications. This strategic arrangement of reactive sites allows for the controlled, stepwise introduction of diverse functionalities, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly within the agrochemical and pharmaceutical industries.[1]
The synthetic utility of this molecule stems from the differential reactivity of its three chloro-substituents and the versatility of its carboxylic acid handle. The chlorine atoms at the C2, C5, and C6 positions exhibit unique electronic properties, enabling regioselective transformations through reactions such as nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. This guide provides a senior application scientist's perspective on harnessing the reactivity of this compound, explaining the causality behind experimental choices and providing validated protocols for its key transformations.
| Property | Value | Source |
| CAS Number | 54718-39-7 | [2] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |
| Molecular Weight | 226.445 g/mol | [1] |
| Boiling Point | 359.1°C at 760 mmHg | [1] |
| Storage | Sealed in dry, 2-8°C | [4] |
The Logic of Reactivity: A Tale of Three Chlorines
The synthetic power of this compound lies in the predictable, yet tunable, reactivity of its chloro-substituents. The pyridine nitrogen, being highly electronegative, withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions. This electron deficiency makes these positions susceptible to attack by nucleophiles.
-
C2 and C6 Positions: The chlorine atoms at these positions are significantly activated towards nucleophilic aromatic substitution (SNAr). The pyridine nitrogen effectively stabilizes the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for substitution. The C6 position is often the most reactive due to a combination of electronic activation and potentially less steric hindrance compared to the C2 position, which is flanked by the C3-carboxylic acid.
-
C5 Position: The chlorine at the C5 position is meta to the pyridine nitrogen. It is considerably less activated towards SNAr as the nitrogen atom provides no resonance stabilization for a nucleophilic attack at this site. Consequently, it is the most robust of the three chloro-substituents under nucleophilic conditions, often remaining intact while the C2 and C6 positions are functionalized.
This inherent reactivity hierarchy is the cornerstone of designing selective synthetic routes, allowing chemists to orchestrate a sequence of reactions with high regiochemical control.[5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Mono-Arylation at the C6 Position
This protocol describes a representative Suzuki-Miyaura coupling to selectively introduce an aryl group at the C6 position.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as K₂CO₃ (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a phosphine ligand like SPhos (0.1 eq). The choice of catalyst and ligand is critical for achieving high regioselectivity. [7]3. Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl to precipitate the product. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a direct and efficient pathway to introduce heteroatom nucleophiles (N, O, S) onto the pyridine ring. [8]The inherent electronic properties of the substrate make this a highly regioselective process.
Causality and Control: The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. As previously discussed, the C6 and C2 positions are electronically primed for this reaction. By using stoichiometric control of the nucleophile and mild reaction conditions (e.g., room temperature or slightly elevated), it is possible to achieve mono-substitution, predominantly at the C6-position. Using an excess of the nucleophile and more forcing conditions will lead to disubstitution at C6 and C2.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Selective Mono-Amination at the C6 Position
This procedure details the reaction with a primary or secondary amine to yield a 6-amino-2,5-dichloronicotinic acid derivative.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or NMP, add a base like K₂CO₃ or DIPEA (2.5 eq).
-
Nucleophile Addition: Add the desired amine (1.2 eq) dropwise at room temperature. The slight excess of the amine ensures complete consumption of the starting material.
-
Reaction Execution: Stir the mixture at a controlled temperature, typically between 25 °C and 60 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 2-24 hours).
-
Work-up and Purification: Pour the reaction mixture into ice-water. Acidify with 1M HCl to a pH of 4-5 to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile.
Carboxylic Acid Modifications
The carboxylic acid group at the C3 position serves as a versatile handle for further elaboration, most commonly through the formation of amides and esters. These transformations typically require activation of the carboxylic acid. [9]
Caption: Workflow for the functionalization of the carboxylic acid group.
Experimental Protocol: Synthesis of an Amide Derivative
This two-step protocol involves the formation of an acyl chloride followed by reaction with an amine.
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the solution becomes clear.
-
Amine Reaction: Carefully remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or THF and cool the solution to 0 °C in an ice bath.
-
Nucleophilic Acyl Substitution: Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM dropwise.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the resulting amide by column chromatography or recrystallization.
Conclusion: A Strategically Indispensable Tool
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a gateway to vast chemical diversity. [1]The predictable regioselectivity governed by the electronic nature of the pyridine ring allows chemists to execute complex synthetic sequences with precision and control. By understanding the underlying principles of its reactivity, researchers in drug discovery and agrochemical development can rationally design and synthesize novel, highly functionalized molecules. The protocols and mechanistic insights provided in this guide serve as a validated foundation for leveraging the full potential of this versatile scaffold in creating the next generation of advanced chemical entities.
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An In-Depth Technical Guide to 2,5,6-Trichloronicotinic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Niche yet Significant Heterocycle
In the vast landscape of chemical compounds, 2,5,6-Trichloronicotinic acid holds a unique position. While not a household name, this polychlorinated pyridine derivative serves as a crucial building block in specialized areas of chemical synthesis, particularly within the agrochemical industry. This technical guide provides a comprehensive overview of this compound, from its historical context and synthesis to its physicochemical properties and applications. By delving into the causality behind experimental choices and grounding claims in verifiable references, this document aims to be an authoritative resource for researchers and professionals in the chemical and life sciences.
The Genesis of a Polychlorinated Pyridine: Discovery and Historical Context
The precise moment of discovery for this compound is not prominently documented in readily available historical records. Its emergence is intrinsically linked to the broader exploration of chlorinated pyridine compounds, which gained significant traction in the mid-20th century due to their potential as intermediates for pharmaceuticals and agrochemicals.
A key piece of its history can be traced to a United States Patent filed in the early 1980s. This patent, US4504665A, while not claiming the initial discovery, provides a clear method for the synthesis of various chloronicotinic acids, explicitly including this compound.[1] The document outlines a general process for the hydrolysis of (trichloromethyl)pyridines to their corresponding carboxylic acids. This suggests that by the time of this patent, the existence and utility of this compound as a chemical entity were established within the scientific community, particularly in industrial research and development.
The historical significance of this compound lies not in a singular breakthrough discovery, but in its role as a component within the expanding toolkit of synthetic chemistry, enabling the creation of more complex and functionalized molecules.
Physicochemical Properties: A Snapshot
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and synthesis.
| Property | Value | Source |
| CAS Number | 54718-39-7 | [2] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [2] |
| Molecular Weight | 226.44 g/mol | [2] |
| Melting Point | 150°C to 154°C | [1] |
| Boiling Point | 359.1°C at 760 mmHg | [2] |
| Appearance | Powder | [3] |
| Purity | Typically ≥97% | [2][3] |
Synthesis and Methodologies: Crafting the Molecule
The primary route for the synthesis of this compound, as alluded to in the historical patent literature, involves a two-step process: the chlorination of a suitable pyridine precursor to form 2,5,6-trichloro-3-(trichloromethyl)pyridine, followed by its hydrolysis.
Step 1: Synthesis of the Trichloromethyl Intermediate
The synthesis of the key intermediate, 2,5,6-trichloro-3-(trichloromethyl)pyridine, is a critical and challenging step. While a direct, detailed protocol for this specific isomer is not widely published, the synthesis of a related compound, 2,3,6-trichloro-5-(trichloromethyl)pyridine, offers significant insights into the probable methodology. This process typically involves the exhaustive chlorination of a less substituted pyridine derivative.[4][5]
Conceptual Experimental Protocol for 2,5,6-trichloro-3-(trichloromethyl)pyridine:
-
Starting Material: A suitable starting material would be a pyridine derivative with a methyl group at the 3-position and potentially some chlorine atoms already on the ring.
-
Chlorination: The pyridine derivative would be subjected to vigorous chlorination using agents like chlorine gas (Cl₂) in the presence of a catalyst, such as a Lewis acid (e.g., FeCl₃ or AlCl₃), and potentially under UV irradiation to facilitate side-chain chlorination.
-
Reaction Conditions: The reaction would likely require elevated temperatures and pressures to achieve the desired level of chlorination on both the pyridine ring and the methyl group.
-
Purification: The resulting crude product would be a mixture of chlorinated pyridines, from which the desired 2,5,6-trichloro-3-(trichloromethyl)pyridine would be isolated and purified using techniques like fractional distillation or chromatography.
Caption: Workflow for the hydrolysis of the intermediate to the final product.
Spectroscopic Characterization: The Molecular Fingerprint
-
¹H NMR (Proton Nuclear Magnetic Resonance): Due to the substitution pattern, the ¹H NMR spectrum of this compound is expected to be very simple, showing a single peak for the lone proton on the pyridine ring. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide more detailed structural information, with distinct signals for each of the six carbon atoms in the molecule. The chemical shifts would be characteristic of a polychlorinated aromatic system and a carboxylic acid.
-
IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-Cl bonds, as well as vibrations associated with the pyridine ring.
-
MS (Mass Spectrometry): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of this compound (226.44 g/mol ), along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would provide further structural confirmation.
Applications and Future Directions: A Niche but Vital Role
The primary application of this compound is as a chemical intermediate, particularly in the synthesis of agrochemicals. [2][6]The presence of multiple chlorine atoms and a carboxylic acid group provides several reactive sites for further chemical modification, allowing for the construction of more complex and biologically active molecules.
While specific commercial products derived directly from this compound are not widely publicized, its role as a building block in the research and development of new herbicides and pesticides is its most significant contribution. The field of agrochemical research is constantly evolving to address challenges such as herbicide resistance and the need for more environmentally benign products. Versatile intermediates like this compound are essential for the synthesis of novel active ingredients that can meet these demands.
In the realm of drug development, while there are no prominent examples of its direct use, the polychlorinated pyridine scaffold is of interest to medicinal chemists. The chlorine atoms can be selectively replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups to explore structure-activity relationships.
Conclusion: A Foundation for Innovation
This compound, though not a widely known compound, exemplifies the importance of specialized chemical intermediates in driving innovation in applied chemical sciences. Its synthesis, rooted in the broader development of chlorinated pyridine chemistry, provides a platform for the creation of new molecules with potential applications in agriculture and beyond. This technical guide has aimed to consolidate the available knowledge on this compound, providing a foundation for researchers and professionals to build upon. As the demand for novel and effective chemical solutions continues to grow, the role of such foundational molecules will remain as critical as ever.
References
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- Process for producing chloronicotinic acid compounds. (1985). U.S.
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Review of Synthetic Routes for Polychlorinated Nicotinic Acids
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Polychlorinated nicotinic acids are a critical class of heterocyclic compounds, serving as versatile intermediates in the synthesis of high-value molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] Their utility stems from the strategic placement of chlorine atoms, which act as reactive handles for subsequent nucleophilic substitutions, cross-coupling reactions, and other functional group transformations. However, the synthesis of these molecules is non-trivial, presenting challenges in regioselectivity, control of chlorination, and the often-harsh conditions required. This guide provides a comprehensive review of the primary synthetic strategies for accessing polychlorinated nicotinic acids, offering field-proven insights into the causality behind methodological choices, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific application.
Introduction: The Strategic Importance of Polychlorinated Nicotinic Acids
The pyridine ring is a ubiquitous scaffold in bioactive compounds. The introduction of multiple chlorine atoms onto the nicotinic acid (pyridine-3-carboxylic acid) framework profoundly alters its electronic properties and provides synthetic chemists with powerful tools. The electron-withdrawing nature of chlorine activates the ring towards nucleophilic aromatic substitution (SNAr), while simultaneously deactivating it towards electrophilic attack. This dual nature allows for selective, late-stage functionalization, a highly desirable trait in drug discovery and process development.
This guide moves beyond a simple recitation of reactions to explore the underlying logic of three principal synthetic paradigms:
-
Direct Chlorination of Nicotinic Acid & Derivatives: The most straightforward, yet often least selective, approach.
-
Oxidation of Polychlorinated Picolines: A robust and industrially prevalent strategy involving the chlorination of 3-methylpyridine (β-picoline) followed by oxidation of the methyl group.
-
Ring Construction Strategies: Building the chlorinated pyridine core from acyclic precursors to ensure precise regiochemical outcomes.
By understanding the strengths and limitations of each approach, researchers can make informed decisions tailored to their goals, whether for lab-scale exploratory chemistry or large-scale industrial production.
Synthetic Strategy I: Direct Chlorination of Nicotinic Acid & Its N-Oxide
This strategy involves the direct introduction of chlorine atoms onto a pre-existing pyridine-3-carboxylic acid skeleton. The primary challenge lies in the electronic nature of the substrate; the pyridine nitrogen and the carboxylic acid group are both electron-withdrawing, deactivating the ring towards electrophilic chlorination.
Direct Chlorination of Nicotinic Acid
Attempting to directly chlorinate nicotinic acid is often a brute-force approach requiring aggressive reagents and high temperatures. The deactivating effect of the ring substituents necessitates potent chlorinating systems, such as phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅).
Causality Behind Experimental Choices: The use of POCl₃/PCl₅ is not merely for chlorination but also for in-situ conversion of the carboxylic acid to an acyl chloride, which is slightly less deactivating. However, this method generally suffers from poor regioselectivity and modest yields. A synthesis of 2-chloronicotinic acid from nicotinic acid illustrates this pathway, which first involves N-oxidation followed by chlorination to achieve acceptable yields.[3]
The N-Oxide Route: A Superior Approach for Regiocontrol
A significant improvement in selectivity is achieved by first converting the pyridine nitrogen to an N-oxide. This is a classic tactic in pyridine chemistry for several reasons:
-
Ring Activation: The N-oxide group is electron-donating through resonance, activating the C2 and C6 positions towards electrophilic attack.
-
Regiodirection: It strongly directs chlorination to the 2-position.
-
Facile Removal: The N-oxide can be readily removed in a subsequent step if desired.
This approach transforms the chlorination from a difficult reaction into a highly efficient and regiospecific one.[4][5] The synthesis of 2-chloronicotinic acid can be achieved in high yield by first oxidizing nicotinic acid with an oxidant like H₂O₂, followed by chlorination with a reagent such as POCl₃.[3]
Step 1: N-Oxidation of Nicotinic Acid
-
To a solution of nicotinic acid in a suitable solvent (e.g., acetic acid), add a slight molar excess of 30% hydrogen peroxide (H₂O₂).
-
If required, a catalyst such as molybdenum acetylacetonate can be employed to improve the oxidation rate and yield.[6]
-
Heat the mixture gently (e.g., 70-80°C) for several hours until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent, yielding nicotinic acid N-oxide, which may be used directly in the next step.
Step 2: Chlorination of Nicotinic Acid N-Oxide
-
Under an inert atmosphere (e.g., nitrogen), suspend the crude nicotinic acid N-oxide in an excess of phosphorus oxychloride (POCl₃).
-
For enhanced reactivity, a co-reagent such as phosphorus pentachloride (PCl₅) can be added.
-
Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The reaction progress should be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice. (Caution: This is a highly exothermic and hazardous operation that must be performed in a well-ventilated fume hood with appropriate personal protective equipment).
-
Adjust the pH of the resulting aqueous solution to ~3-4 with a strong base (e.g., NaOH solution) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-chloronicotinic acid. A reported yield for this two-step process is approximately 87.5%.[3]
Data Presentation: Comparison of Direct vs. N-Oxide Chlorination
| Method | Key Reagents | Typical Yield | Regioselectivity | Key Considerations |
| Direct Chlorination | Cl₂, POCl₃/PCl₅ | Low to Moderate | Poor; mixture of isomers | Harsh conditions; difficult purification. |
| N-Oxide Route | 1. H₂O₂2. POCl₃/PCl₅ | High (e.g., ~80-90%)[3][5][6] | Excellent for C2-chlorination | Extra step (oxidation); hazardous quench. |
Synthetic Strategy II: Oxidation of Polychlorinated Picolines
This is arguably the most versatile and industrially significant strategy. It reverses the order of operations: the pyridine ring is first chlorinated, and the methyl group of 3-picoline is then oxidized to the carboxylic acid. This pathway allows for the synthesis of a wide range of polychlorinated nicotinic acids with varying substitution patterns.
Causality Behind Experimental Choices: The rationale is twofold. First, the methyl group of 3-picoline is an activating group, making the initial chlorination of the ring more facile than with nicotinic acid. Second, a fully chlorinated methyl group (-CCl₃) is readily hydrolyzed to a carboxylic acid (-COOH) under acidic conditions, providing a reliable endpoint for the synthesis.[7]
Workflow: Picoline Chlorination to Nicotinic Acid
Caption: General workflow for the picoline oxidation strategy.
Step A: Chlorination of 3-Picoline
The chlorination of 3-picoline can be controlled to produce mono-, di-, tri-, or even tetrachloro- derivatives. The method of choice—vapor-phase or liquid-phase—depends heavily on the desired scale and substitution pattern.
-
Vapor-Phase Catalytic Chlorination: This is a high-throughput industrial process. 3-picoline vapor is mixed with chlorine gas, optionally with a diluent like nitrogen, and passed over a heated catalyst bed.[8][9] Temperatures typically range from 250°C to 450°C.[9] Lewis acid catalysts (e.g., ZnCl₂) on an inorganic support are often used to enhance selectivity.[8] This method can produce complex mixtures but is optimized to yield valuable intermediates like 2,3,5,6-tetrachloropyridine from polychlorinated β-picolines.[9]
-
Liquid-Phase Chlorination: This method is more common for laboratory-scale synthesis. Chlorine gas is bubbled through liquid 3-picoline or a solution thereof, often in the presence of a catalyst at elevated temperatures (e.g., >160°C).[10] This can lead to exhaustive chlorination of both the ring and the methyl group, forming (trichloromethyl)pyridine intermediates.[10]
Step B: Oxidation of the Side Chain
Once the desired chlorination pattern on the picoline is achieved, the methyl group is oxidized.
-
Oxidation of a Methyl Group (-CH₃): For picolines where the methyl group is intact, strong oxidizing agents are required.
-
Potassium Permanganate (KMnO₄): Effective but generates a large amount of MnO₂ waste, which is environmentally problematic.[11]
-
Catalytic Air/Oxygen Oxidation: A greener alternative using catalysts like cobalt acetate or manganese salts in a solvent.[11][12] This method avoids stoichiometric inorganic oxidants.
-
Nitric Acid (HNO₃): A powerful oxidant used industrially, but it produces hazardous and environmentally damaging NOx gas byproducts.[13]
-
-
Hydrolysis of a Trichloromethyl Group (-CCl₃): When exhaustive chlorination is performed, the resulting -CCl₃ group serves as a masked carboxylic acid. Simple hydrolysis with concentrated sulfuric or phosphoric acid efficiently converts it to the desired carboxylic acid, releasing HCl as a byproduct.[7]
Step 1: Chlorination of 3-Methylpyridine
-
Perform a controlled, multi-step chlorination of 3-methylpyridine using appropriate reagents (e.g., Cl₂ gas with a catalyst) and conditions to favor the formation of 2,4,6-trichloro-3-methylpyridine. This step is highly specialized and requires careful control of stoichiometry and temperature to maximize the yield of the desired isomer.
Step 2: Oxidation of 2,4,6-trichloro-3-methylpyridine
-
Dissolve the 2,4,6-trichloro-3-methylpyridine intermediate in a suitable oxidizing medium (e.g., concentrated sulfuric acid with an oxidizing agent like nitric acid or using a catalytic system).
-
Heat the reaction mixture according to the chosen oxidation protocol until the methyl group is fully converted to a carboxylic acid.
-
Cool the reaction mixture in an ice bath.
-
Carefully adjust the pH to approximately 2-3 with a suitable acid (e.g., concentrated H₂SO₄ if not already the solvent) or by pouring into water to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield 2,4,6-trichloronicotinic acid.[14]
Data Presentation: Comparison of Oxidation Methods for Chlorinated Picolines
| Oxidation Method | Key Reagents | Advantages | Disadvantages |
| Permanganate Oxidation | KMnO₄ | High efficiency | Large MnO₂ waste stream; cost.[11] |
| Nitric Acid Oxidation | conc. HNO₃ | Powerful, effective | Produces toxic NOx gases; corrosive.[13] |
| Catalytic O₂ Oxidation | O₂, Metal Salt (Co/Mn) | Greener, atomic economy | May require higher pressure/temp.[11][12] |
| -CCl₃ Hydrolysis | conc. H₂SO₄ or H₃PO₄ | High yield, clean conversion | Requires prior exhaustive chlorination.[7] |
Synthetic Strategy III: Ring Construction (Cyclization)
This elegant strategy builds the desired polychlorinated nicotinic acid framework from acyclic precursors. Its primary advantage is absolute control over the substitution pattern, as the substituents are incorporated into the starting materials before the ring is formed.
Causality Behind Experimental Choices: By choosing appropriately substituted acyclic components, chemists can avoid the regioselectivity issues inherent in substituting a pre-formed aromatic ring. This is particularly valuable for accessing specific isomers that are difficult to isolate from the complex mixtures produced by other methods.
A notable example is the preparation of 2-chloropyridine-3-carboxylic acid esters via the cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride.[15]
Workflow: Cyclization Route to a Chloronicotinate
Caption: A representative cyclization strategy.
This approach, while less common for bulk manufacturing, offers unparalleled precision for creating specific, highly substituted nicotinic acid derivatives in a laboratory setting.
Comparative Analysis & Senior Scientist Insights
The choice of synthetic route is a strategic decision dictated by a balance of factors including cost, scale, required purity, isomer specificity, and available equipment.
| Strategy | Primary Application | Key Advantage | Key Disadvantage |
| Direct Chlorination (N-Oxide) | Lab-scale; C2-chlorination | High regioselectivity for 2-chloro isomer | Limited to specific isomers; hazardous quench |
| Picoline Oxidation | Industrial; large-scale | Low-cost starting materials; high versatility | Forms complex isomer mixtures; harsh conditions |
| Ring Construction | Specialty chemicals; R&D | Absolute regiocontrol | More complex, multi-step starting materials |
Field Insights:
-
For Industrial Production: The oxidation of polychlorinated picolines is the dominant commercial route. The low cost of 3-picoline and chlorine gas outweighs the capital investment required for high-temperature vapor-phase reactors and extensive fractional distillation to separate isomeric products.[8][13]
-
For Medicinal Chemistry: When a specific, novel polychlorinated analogue is required for a structure-activity relationship (SAR) study, a ring construction or a highly selective N-oxide route is preferable. The absolute control over isomerism justifies the higher cost and complexity of the starting materials.
-
Safety & Environmental Considerations: All routes involve hazardous materials. Vapor-phase chlorination requires handling large volumes of Cl₂ gas at high temperatures. The N-oxide route involves a highly exothermic POCl₃ quench. The picoline oxidation route can generate significant waste streams (MnO₂, NOx, strong acids). There is a strong impetus to develop greener catalytic oxidation methods using air or O₂, which significantly improves the environmental profile of the picoline oxidation strategy.[11][12]
Conclusion
The synthesis of polychlorinated nicotinic acids is a mature field with a well-established toolbox of methodologies. The classical approaches of direct chlorination of nicotinic acid N-oxides and the oxidation of chlorinated picolines remain the workhorses of laboratory and industrial synthesis, respectively. While direct chlorination offers simplicity, the N-oxide variant is essential for achieving regiocontrol. The picoline oxidation pathway, despite its complexity and harsh conditions, provides a versatile and economically viable route to a wide array of products on a large scale. Newer strategies focusing on ring construction and greener catalytic oxidations continue to evolve, promising greater efficiency and improved environmental sustainability for the future production of these vital chemical intermediates.
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Theoretical Calculations on the Electronic Structure of 2,5,6-Trichloronicotinic Acid: A DFT-Based Approach
An In-Depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
2,5,6-Trichloronicotinic acid is a halogenated pyridine derivative of significant interest as a versatile building block in the synthesis of agrochemicals and pharmaceuticals. Its chemical reactivity, bioavailability, and interaction with biological targets are intrinsically linked to its electronic structure. This technical guide provides a comprehensive framework for investigating the electronic properties of this compound using first-principles theoretical calculations. We detail a robust, self-validating computational workflow grounded in Density Functional Theory (DFT), explaining the causality behind methodological choices. The guide covers geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, and the calculation of global reactivity descriptors. The presented protocols and analyses are designed to offer researchers a foundational understanding of the molecule's stability, reactivity, and potential for intermolecular interactions, thereby accelerating its application in novel chemical design and development.
Introduction: The Significance of Halogenated Heterocycles
Halogenated organic compounds, particularly those containing pyridine scaffolds, are cornerstones of modern medicinal chemistry and materials science.[1] The incorporation of halogen atoms into a molecular structure is a well-established strategy for modulating a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] this compound (TCNA), with its densely functionalized pyridine ring, is a prime example of such a molecule.[][5] Its molecular formula is C₆H₂Cl₃NO₂, and its structure features a carboxylic acid group and three chlorine substituents, which are expected to profoundly influence its electronic landscape.[][5]
Understanding the electronic structure is not merely an academic exercise; it provides predictive power. For drug development professionals, it can inform how TCNA might interact with a protein's active site. For synthetic chemists, it can predict the most likely sites for electrophilic or nucleophilic attack. This guide provides the theoretical and practical framework for elucidating these properties through high-level computational modeling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54718-39-7 | [][5] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [][5] |
| Molecular Weight | 226.44 g/mol | [][5] |
| IUPAC Name | 2,5,6-trichloropyridine-3-carboxylic acid | [] |
| SMILES | O=C(O)c1cc(Cl)c(Cl)nc1Cl | [5] |
| LogP | 2.74 | [5] |
Theoretical Framework: Why Density Functional Theory?
To probe the electronic structure of a molecule like TCNA, we turn to quantum chemical calculations. Among the available methods, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency for medium-sized organic molecules.[6][7] Unlike more computationally expensive methods like Hartree-Fock (HF) which can sometimes struggle with electron correlation, DFT incorporates these effects through an exchange-correlation functional.[6]
Our choice of the B3LYP functional is deliberate. It is a hybrid functional that combines the strengths of both HF and DFT, and has a long-standing track record of providing excellent results for the vibrational frequencies and geometries of organic compounds.[8][9] To accurately describe the electron distribution, especially for a molecule with electronegative atoms and a carboxylate anion form, a robust basis set is required. The 6-311++G(d,p) basis set is selected for this purpose. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are critical for describing anions and non-covalent interactions. The (d,p) denotes the addition of polarization functions, which allow for greater flexibility in describing the shape of atomic orbitals and are essential for accurately modeling bonding.[9]
Computational Methodology: A Validated Protocol
This section details the step-by-step protocol for performing a comprehensive theoretical analysis of TCNA. This workflow is designed to be self-validating at each stage.
Caption: Relationship between MEP regions and potential intermolecular interaction sites.
Global Reactivity Descriptors
From the HOMO and LUMO energies, we can derive several global reactivity descriptors that quantify the molecule's chemical behavior based on Koopmans' theorem. [10]
-
Ionization Potential (I) ≈ -E_HOMO: The energy required to remove an electron.
-
Electron Affinity (A) ≈ -E_LUMO: The energy released when an electron is added.
-
Electronegativity (χ) = (I + A) / 2: The ability to attract electrons.
-
Chemical Hardness (η) = (I - A) / 2: The resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
-
Chemical Softness (S) = 1 / η: The inverse of hardness. Soft molecules are more polarizable and reactive. [11] These quantitative descriptors are invaluable for comparing the reactivity of TCNA with other related molecules in a drug discovery or materials design pipeline.
Conclusion
The theoretical investigation of this compound's electronic structure via Density Functional Theory provides profound insights into its intrinsic properties. The computational protocol detailed herein—from geometry optimization and frequency validation to the analysis of frontier orbitals and electrostatic potential—offers a reliable and reproducible framework for researchers. The results of such an analysis illuminate the molecule's stability, identify its reactive sites, and predict its capacity for forming crucial intermolecular interactions like hydrogen and halogen bonds. This knowledge is fundamental for the rational design of new pharmaceuticals, agrochemicals, and functional materials, enabling scientists to leverage the unique properties of this versatile chemical scaffold with greater precision and purpose.
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Navigating the Chemical Maze: A Technical Guide to 2,5,6-Trichloronicotinic Acid for Researchers and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical research, the quality and purity of starting materials are paramount. 2,5,6-Trichloronicotinic acid, a halogenated pyridine derivative, serves as a critical building block in the synthesis of novel bioactive molecules. This guide provides an in-depth technical overview of sourcing this compound, understanding its purity standards, and the analytical methodologies required for its rigorous quality control, tailored for researchers, scientists, and drug development professionals.
Identifying and Qualifying Suppliers of this compound
The procurement of high-purity this compound (CAS No. 54718-39-7) is the foundational step for any research and development endeavor. A meticulous supplier evaluation process is crucial to ensure the reliability and reproducibility of experimental results.
Key Supplier Vetting Criteria
When selecting a supplier, it is imperative to look beyond mere availability and price. The following criteria should be central to the evaluation process:
-
Manufacturing and Sourcing Transparency: Reputable suppliers will provide clear information about the manufacturing origin of the compound. Direct manufacturers or their authorized distributors are often preferred over trading platforms to ensure a clear chain
An In-depth Technical Guide on the Safety and Handling of 2,5,6-Trichloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,5,6-Trichloronicotinic acid, a compound utilized in specialized research and as a building block in drug development.[] As a Senior Application Scientist, the following protocols and recommendations are grounded in established safety principles and data from authoritative sources to ensure the well-being of laboratory personnel and the integrity of research.
Section 1: Understanding the Compound: Physicochemical Properties and Hazard Profile
A thorough understanding of the inherent properties of this compound is fundamental to its safe handling. Its physical and chemical characteristics dictate its behavior under various laboratory conditions and inform the necessary safety precautions.
1.1. Physicochemical Data
The key physical and chemical properties of this compound are summarized below. This data is essential for designing appropriate experimental setups, storage solutions, and emergency response protocols.
| Property | Value | Source |
| Molecular Formula | C6H2Cl3NO2 | [][2] |
| Molecular Weight | 226.44 g/mol | [][2] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | 176 - 178 °C (decomposes) | [3] |
| Boiling Point | 359.1 °C at 760 mmHg | [2] |
| Flash Point | 171 °C | [2] |
| Density | 1.728 g/cm³ | [2] |
| Solubility | Limited solubility in water. Soluble in methanol.[4] | Inferred from related compounds |
1.2. Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3]
The causality behind these classifications lies in the acidic nature of the carboxylic acid group and the reactivity of the chlorinated pyridine ring. Upon contact with moist tissues such as the skin, eyes, or mucous membranes of the respiratory tract, the compound can cause localized inflammation and irritation.
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
2.1. Engineering Controls
The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[5] This ensures that any dust or vapors are effectively contained and exhausted, minimizing the risk of inhalation.[6] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[7]
2.2. Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection | Standard | Rationale |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended) | EN 374 | Prevents skin contact and subsequent irritation. Nitrile gloves offer good resistance to a range of chemicals.[5][8] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a significant risk of splashing. | EN 166 | Protects the eyes from dust particles and splashes, which can cause serious irritation.[8] |
| Body | Laboratory coat | N/A | Provides a removable barrier to protect personal clothing and underlying skin from contamination. |
| Respiratory | A NIOSH-approved respirator may be required for operations that generate significant dust or aerosols, or when engineering controls are not sufficient. | NIOSH/EN 149 | Prevents inhalation of the compound, which can lead to respiratory tract irritation.[9] |
Diagram: PPE Selection Logic
Caption: Logical flow for selecting appropriate PPE.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and maintaining the stability of the compound.
3.1. Handling
-
Work Area: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Dispensing: When weighing and dispensing the solid, avoid generating dust.[3] Use appropriate tools and techniques, such as a spatula, and weigh onto a tared container within the fume hood.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[4]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[10]
3.2. Storage
-
Container: Store in a tightly closed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials.[5] Recommended storage is often at 2-8°C.[11]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases, as these may react with the compound.[4]
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
4.1. First Aid Measures
The following first aid measures should be implemented immediately upon exposure.[3]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][12] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][12] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][12] |
Diagram: Emergency Response Workflow
Caption: Step-by-step emergency response actions.
4.2. Accidental Release Measures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7] The spill area should then be cleaned with a suitable solvent and washed thoroughly.
-
Large Spills: For larger spills, evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE, including respiratory protection.[4] Contain the spill and collect the material using a method that minimizes dust generation, such as a HEPA-filtered vacuum.[4]
-
Environmental Precautions: Do not allow the material to enter drains or waterways.
Section 5: Disposal Considerations
Proper disposal of this compound and its containers is an environmental and regulatory responsibility.
-
Waste Material: Unused or waste this compound should be disposed of as hazardous chemical waste.[5] Disposal should be carried out by a licensed waste disposal company.[3] Incineration in a permitted hazardous waste incinerator is a common disposal method for chlorinated organic compounds.[13]
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.
Section 6: Toxicological Information
While specific toxicological data for this compound is limited, the hazard classifications are based on data from similar compounds and the expected reactivity of its functional groups.
-
Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system.[4]
-
Chronic Effects: No specific data on the chronic effects, carcinogenicity, or reproductive toxicity of this compound is readily available.[3] As a precautionary measure, chronic exposure should be avoided.
-
Routes of Exposure: The principal routes of exposure are inhalation, skin contact, and eye contact.[6]
References
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- Personal Protective Equipment: Selection, Use and Maintenance for Pesticide Applicators. (n.d.).
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Methodological & Application
A Robust, Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2,5,6-Trichloronicotinic Acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details a highly reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,5,6-Trichloronicotinic acid (CAS 54718-39-7).[][2][3] As a key research chemical and potential intermediate in pharmaceutical synthesis, a robust analytical method is crucial for quality control, purity assessment, and stability studies. The described method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection, offering excellent specificity, linearity, accuracy, and precision. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from mobile phase preparation to full method validation according to ICH guidelines.[4][5][6]
Introduction and Scientific Principle
This compound is a chlorinated derivative of nicotinic acid, a member of the pyridinecarboxylic acid family. Its molecular structure, featuring a pyridine ring with three chlorine atoms and a carboxylic acid group, results in a polar, aromatic compound.[] The accurate quantification of this compound is essential for ensuring the consistency and quality of starting materials and intermediates in various chemical and pharmaceutical manufacturing processes.
The principle of this method is based on reversed-phase ion-suppression chromatography .[7]
-
Analyte Characteristics : this compound is an acidic compound. In a neutral aqueous solution, its carboxylic acid group would be ionized (deprotonated), making it highly polar and poorly retained on a non-polar C18 column.
-
Ion Suppression : To enhance retention and achieve good chromatographic peak shape, the mobile phase is acidified, typically with phosphoric acid, to a pH well below the analyte's pKa.[7][8] This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and enabling effective interaction with the hydrophobic C18 stationary phase.[7][9]
-
Separation & Detection : The separation is achieved using a gradient of an organic solvent (acetonitrile) and the acidified aqueous buffer. The analyte is then detected by its ultraviolet (UV) absorbance. Nicotinic acid and its derivatives exhibit strong absorbance in the low UV range, typically between 210 nm and 265 nm.[10][11][12]
Materials and Instrumentation
2.1 Reagents and Chemicals
-
This compound Reference Standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (H₃PO₄, ACS Grade, ~85%)
2.2 Instrumentation
-
HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Degasser
-
Autosampler
-
Thermostatted Column Compartment
-
UV/Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
Experimental Workflow and Protocols
The overall analytical process follows a systematic workflow from preparation to data analysis, ensuring reproducibility and accuracy.
Caption: Overall experimental workflow for the HPLC analysis of this compound.
3.1 Protocol: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 950 mL of HPLC-grade water in a 1 L flask, add 1.0 mL of 85% phosphoric acid. Mix thoroughly. The final pH should be approximately 2.0-2.5.[8][13] Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas as described above.
3.2 Protocol: Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, and 150 µg/mL) by serial dilution of the stock solution with the 50:50 Acetonitrile/Water diluent. These will be used to construct the calibration curve.
3.3 Protocol: Sample Preparation
-
Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of the 50:50 Acetonitrile/Water diluent and sonicate for 10 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature, then dilute to the mark with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[7][14]
3.4 HPLC Operating Conditions
The chromatographic conditions are summarized in the table below.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size | Provides excellent retention and separation for moderately polar to non-polar compounds. A C18 phase is the standard choice for reversed-phase methods.[8][15] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses the ionization of the carboxylic acid group, increasing retention and improving peak shape.[7] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity. |
| Gradient Program | 0-2 min: 30% B; 2-12 min: 30% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 30% B; 14.1-18 min: 30% B | A gradient elution ensures that the analyte is eluted with a good peak shape and that any less polar impurities are washed from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 262 nm | Nicotinic acid and its derivatives show a strong absorbance maximum around this wavelength, providing high sensitivity.[12] An alternative wavelength of 210-215 nm can also be used for higher sensitivity.[8][10][13] |
Method Validation Protocol
Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. The parameters are defined by the International Council for Harmonisation (ICH) guidelines.[6][16][17]
Caption: Logical relationships between key HPLC method validation parameters as per ICH guidelines.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze a blank (diluent) and a placebo (matrix without analyte) to check for interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Linearity | Analyze the working standard solutions (5-150 µg/mL) in triplicate. Plot a curve of peak area vs. concentration and perform linear regression. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean recovery should be within 98.0% to 102.0%.[17] |
| Precision (Repeatability) | Analyze six replicate preparations of a standard solution at 100% of the target concentration (100 µg/mL). | Relative Standard Deviation (%RSD) ≤ 2.0%.[6][17] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of the response. | S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of the response. | S/N ratio of 10:1. The precision (%RSD) at this concentration should be ≤ 10%. |
| Robustness | Deliberately vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±0.1 mL/min) and assess the impact on the results. | System suitability parameters should remain within limits. No significant change in quantitative results.[16] |
Data Analysis and Calculations
-
System Suitability: Before analysis, inject a standard solution (e.g., 50 µg/mL) five times. The %RSD for retention time and peak area should be less than 2.0%, and the theoretical plates should be >2000.[17]
-
Calibration Curve: Generate a linear regression equation (y = mx + c) from the plot of peak area (y) versus concentration (x) for the working standards.
-
Quantification: Calculate the concentration of this compound in the prepared sample solution using the following formula:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope
-
Final Calculation: Adjust the calculated concentration for the initial sample weight and dilution factor to determine the final purity or amount of the analyte in the original sample.
References
- Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
- Chromtech. HPLC Column Selection Guide. [Link]
- Tan, Z., et al. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Acta Chimica Slovenica. [Link]
- Pharmaguideline. (2024).
- National Environmental Methods Index.
- Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]
- Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
- Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. [Link]
- Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
- Hawach Scientific. (2025). Polar Column in HPLC Example. [Link]
- SIELC Technologies. UV-Vis Spectrum of Nicotinic Acid (Niancin). [Link]
- ResearchGate. (2015). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. [Link]
- AMSbio. (2025).
- Agilent Technologies. (2019). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]
- SIELC Technologies. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. [Link]
- Agilent Technologies.
- YouTube. (2025). Understanding ICH Q2(R2)
- IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- Starna Cells, Inc. Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. [Link]
- Polymer Chemistry Innovations.
- ChemSrc. This compound | CAS#:54718-39-7. [Link]
- American Elements. 2,4,6-Trichloronicotinic acid | CAS 69422-72-6. [Link]
- Hellma. Niacin liquid filter, 213 - 261 nm. [Link]
- National Institutes of Health (NIH). (2022). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin.... [Link]
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Application Note: Structural Elucidation of 2,5,6-Trichloronicotinic Acid using 1D and 2D NMR Spectroscopy
Abstract
This document provides a detailed guide for the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2,5,6-Trichloronicotinic acid. Due to the absence of readily available public spectral data for this specific compound, this note first presents a theoretically predicted assignment based on established principles of substituent effects on aromatic systems and data from analogous structures. Subsequently, a comprehensive, step-by-step experimental protocol is provided for researchers to acquire and validate the ¹H, ¹³C, and advanced 2D NMR spectra (HSQC, HMBC) required for unambiguous structural confirmation. This guide is intended for researchers in synthetic chemistry, drug development, and analytical sciences.
Introduction: The Challenge of Polysubstituted Pyridines
This compound is a polysubstituted pyridine derivative. The pyridine ring is a core structure in many pharmaceuticals and agrochemicals, and understanding the precise substitution pattern is critical for determining its chemical properties and biological activity. NMR spectroscopy is the most powerful tool for the structural elucidation of such molecules in solution.
However, the ¹H NMR spectrum of a polysubstituted pyridine can be deceptively simple or complex due to overlapping signals in the aromatic region (typically 7.0-9.0 ppm).[1] Furthermore, assigning the ¹³C signals, especially for quaternary (non-protonated) carbons, is impossible without advanced techniques. This application note addresses these challenges by combining predictive analysis with a robust experimental workflow.
Molecular Structure and Numbering:
The definitive assignment of NMR signals requires a standardized numbering system for the molecule. The following structure will be used throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering.
Predicted ¹H and ¹³C NMR Assignments
The following chemical shifts are predicted based on the analysis of substituent effects (electronegativity, resonance, and anisotropy) and comparison with known data for nicotinic acid, chlorinated pyridines, and other substituted aromatic compounds.[2][3][4] The electronegative chlorine atoms and the electron-withdrawing carboxylic acid group are expected to significantly deshield the adjacent carbon and proton nuclei, resulting in downfield chemical shifts.
Predicted ¹H NMR Spectrum
The structure contains only one proton, H-4. It is positioned between two chlorine-bearing carbons (C-5 and C-3, which is attached to the carboxylic acid). This proton is expected to appear as a singlet in the downfield region of the aromatic spectrum.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 8.0 - 8.5 | Singlet (s) |
| Predicted in DMSO-d₆ |
Predicted ¹³C NMR Spectrum
The prediction of ¹³C chemical shifts is more complex. The carboxylic acid carbon (C7) will be the most downfield signal.[3] The carbons directly bonded to chlorine (C2, C5, C6) will be significantly affected. The remaining carbons (C3, C4) will have their shifts influenced by all substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (COOH) | 165 - 175 | Typical range for a carboxylic acid carbon.[5] |
| C2 | 150 - 158 | Attached to nitrogen and chlorine; expected to be highly deshielded. |
| C6 | 148 - 155 | Attached to nitrogen and chlorine; similar to C2. |
| C5 | 135 - 145 | Attached to chlorine. |
| C4 | 125 - 135 | Attached to a proton, influenced by adjacent chloro- and carboxyl- groups. |
| C3 | 130 - 140 | Quaternary carbon attached to the carboxylic acid group. |
| Predicted in DMSO-d₆ |
Experimental Protocol for NMR Analysis
This section provides a robust, self-validating protocol to acquire high-quality NMR data for this compound. The workflow is designed to move from simple 1D experiments to more complex 2D correlations for unambiguous assignment.
Caption: Experimental and analytical workflow for NMR assignment.
Materials and Equipment
-
This compound (15-20 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, >99.8% D)
-
High-precision 5 mm NMR tubes
-
Pasteur pipettes and glass wool
-
NMR Spectrometer (400 MHz or higher recommended) equipped with a broadband probe.
Sample Preparation
The quality of the sample is paramount for obtaining high-resolution spectra.
-
Weighing: Accurately weigh 15-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. DMSO-d₆ is chosen for its excellent solvating power for polar organic acids.
-
Filtration: Prepare a filtration pipette by placing a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a clean NMR tube. This step is critical to remove any particulate matter which can degrade spectral quality.[6]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.[6]
Spectrometer Setup and 1D NMR Acquisition
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve good resolution and symmetrical lineshapes on the solvent peak.
-
¹H Acquisition: Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is sufficient.
-
¹³C{¹H} Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200 ppm is appropriate.[7] A sufficient number of scans should be used to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
2D NMR Acquisition for Definitive Assignment
Signal overlap and the presence of multiple quaternary carbons make 2D NMR essential.[1]
1. HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: This experiment identifies all carbons that are directly attached to a proton (¹JCH coupling).[8][9] In this case, it will provide a single correlation peak, definitively linking the signal from H-4 to the signal of C-4.
-
Key Parameters (400 MHz):
-
Use a standard gradient-enhanced pulse sequence (e.g., hsqcedetgpsp).
-
¹H Spectral Width: Centered on the aromatic region (e.g., 6-10 ppm).
-
¹³C Spectral Width: 110-160 ppm (to cover the aromatic carbon region).
-
Number of Scans: 2-4 per increment.
-
2. HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: This is the key experiment for assigning the quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[1][8]
-
Expected Correlations from H-4:
-
²JCH (2-bond): H-4 should show correlations to C-3 and C-5.
-
³JCH (3-bond): H-4 should show correlations to C-2 and C-6.
-
A correlation to the carboxylic carbon (C7) is also possible (³JCH).
-
-
Key Parameters (400 MHz):
-
Use a standard gradient-enhanced pulse sequence (e.g., hmbcgplpndqf).
-
Set ¹H and ¹³C spectral widths as in the previous experiments.
-
Number of Scans: 8-16 per increment, as HMBC signals are inherently less sensitive.
-
Data Analysis and Interpretation
-
¹H Spectrum: Identify the singlet for H-4.
-
¹³C Spectrum: Identify all six carbon signals.
-
HSQC Spectrum: Locate the single cross-peak. The ¹H coordinate of this peak corresponds to H-4, and the ¹³C coordinate corresponds to C-4. This provides the first definitive assignment.
-
HMBC Spectrum:
-
Draw a vertical line from the H-4 signal on the proton axis.
-
Identify all correlation peaks along this line.
-
Based on the expected 2- and 3-bond correlations, assign C-2, C-3, C-5, C-6, and C-7. For instance, the two signals showing a ²JCH correlation to H-4 will be C-3 and C-5. Differentiating between these may require computational chemistry or comparison with very closely related analogues. However, the combination of all correlations will build a self-consistent picture of the molecular framework, confirming the structure.[10][11]
-
Conclusion
While experimental data for this compound is not widely published, a combination of predictive methods and a systematic NMR analysis protocol can lead to its complete and unambiguous structural characterization. The workflow presented here, utilizing 1D ¹H and ¹³C NMR followed by 2D HSQC and HMBC experiments, provides a reliable pathway for researchers to assign all proton and carbon signals, ensuring scientific integrity and trustworthiness in their results.
References
- Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]
- Wescott, C. R., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. [Link]
- Hatton, R. E., & Richards, R. E. (1961). N.M.R.
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
- Hayami, M., & Koga, N. (1988). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. [Link]
- Restek Corporation. (2014). Improving Sample Preparation and Analysis for Organochlorine Pesticides Using an Optimized Extraction and Analytical Technique. [Link]
- Reddit User Discussion. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
- University of Ottawa.
- Bruker.
- University of Manchester.
- Organomation.
- Im, S., & Kim, S. (2012). Density functional theory study of 13C NMR chemical shift of chlorinated compounds. Magnetic Resonance in Chemistry. [Link]
- Nanalysis. (2019).
- The Organic Chemistry Tutor. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]
- Wescott, C. R., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Columbia University. HSQC and HMBC | NMR Core Facility. [Link]
- IIT Kanpur. 13C NMR spectroscopy • Chemical shift. [Link]
- Jahandideh, A., et al. (2018). Assignment of peaks from 1H and 13C NMR.
- Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]
- Allery, B. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
- University of Wisconsin-Platteville.
- Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- University of California, Los Angeles.
- Oregon State University. 1H NMR Chemical Shifts. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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- Robinette, S. L., et al. (2014).
- Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- The Royal Society of Chemistry. (2010).
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Application Note: Elucidating the Mass Spectrometric Fragmentation of 2,5,6-Trichloronicotinic Acid
Introduction: The Significance of 2,5,6-Trichloronicotinic Acid
This compound is a halogenated aromatic carboxylic acid, a structural class relevant in agrochemicals, pharmaceuticals, and as potential environmental contaminants or metabolic byproducts. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices. The presence of a pyridine ring, a carboxylic acid group, and multiple chlorine atoms results in a unique and predictable fragmentation pattern that can be leveraged for selective and sensitive detection. This guide explains the causal relationships between the molecular structure and its fragmentation, providing a robust framework for method development.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |
| Molecular Weight | 224.99 g/mol (monoisotopic) | [1] |
| Boiling Point | 359.1°C at 760 mmHg | [1] |
The presence of three chlorine atoms is a defining feature that will manifest as a characteristic isotopic pattern in the mass spectrum, which is invaluable for confident identification.
Experimental Design: Protocols for Mass Spectrometric Analysis
The choice of ionization source and analytical platform is dictated by the sample matrix and the desired sensitivity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are viable approaches.
Protocol 1: GC-MS Analysis with Derivatization
For volatile analysis using GC-MS, the carboxylic acid group must be derivatized to increase volatility and thermal stability. Methylation is a common and effective strategy.
Step-by-Step Derivatization Protocol (Methyl Ester Formation):
-
Sample Preparation: Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Reagent Addition: Add 200 µL of a derivatizing agent, such as (Trimethylsilyl)diazomethane (TMS-diazomethane), dropwise until a persistent yellow color is observed. Caution: TMS-diazomethane is toxic and potentially explosive. Handle with extreme care in a fume hood.
-
Reaction: Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quenching: Add a few drops of acetic acid to quench any excess reagent.
-
Injection: The sample is now ready for injection into the GC-MS system.
GC-MS Instrumental Parameters:
-
Injector: Splitless, 250°C
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm
-
Oven Program: 100°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
-
Ion Source (EI): 70 eV, 230°C
-
Mass Analyzer: Scan m/z 50-350
Protocol 2: LC-MS/MS Analysis
LC-MS/MS offers the advantage of analyzing the compound in its native form without derivatization and is generally preferred for complex matrices.
Step-by-Step Sample Preparation Protocol:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create calibration standards.
-
Sample Dilution: Dilute the sample extract with the same mobile phase to ensure it falls within the calibration range.
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection.
LC-MS/MS Instrumental Parameters:
-
LC Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Ion Source (ESI): Negative ion mode is recommended for carboxylic acids.
-
Capillary Voltage: -3.5 kV
-
Gas Temperature: 300°C
-
Collision Gas: Nitrogen or Argon
Predicted Fragmentation Pathways
The fragmentation of this compound is governed by the interplay of its functional groups. The following sections detail the predicted fragmentation under different ionization techniques.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, the molecule will undergo extensive fragmentation. The initial event is the removal of an electron to form a molecular ion (M⁺•).[2] Aromatic acids are known to produce a prominent molecular ion peak.[3][4]
Key Predicted Fragmentation Steps:
-
Loss of Chlorine Radical: A common fragmentation for halogenated compounds is the loss of a halogen radical (•Cl).
-
Loss of Hydroxyl Radical: The carboxylic acid can lose a hydroxyl radical (•OH), a characteristic fragmentation for short-chain and aromatic carboxylic acids.[5]
-
Decarboxylation: Loss of the entire carboxyl group as a radical (•COOH) or neutral carbon dioxide (CO₂) are both highly probable fragmentation pathways.[3][4]
-
Ring Cleavage: Subsequent fragmentation of the pyridine ring can occur after initial losses.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Summary of Predicted Ions and Isotopic Patterns
The presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion and its fragments. [6]The relative abundances of these isotopic peaks are critical for confirming the elemental composition of an ion.
| Ion | Predicted m/z (Monoisotopic) | Ionization Mode | Predicted Isotopic Pattern (Relative Abundance) |
| [M]⁺• | 225 | EI | m/z 225:227:229:231 (100:98:32:3.5) |
| [M-H]⁻ | 224 | ESI | m/z 224:226:228:230 (100:98:32:3.5) |
| [M-Cl]⁺ | 190 | EI | m/z 190:192:194 (100:65:10.6) |
| [M-OH]⁺ | 208 | EI | m/z 208:210:212:214 (100:98:32:3.5) |
| [M-COOH]⁺ | 180 | EI | m/z 180:182:184 (100:98:32) |
| [M-H-CO₂]⁻ | 180 | ESI | m/z 180:182:184 (100:98:32) |
Conclusion
The mass spectrometric fragmentation of this compound is predicted to follow logical pathways based on the established behavior of aromatic carboxylic acids and halogenated compounds. Under EI, expect significant fragmentation including losses of chlorine, hydroxyl, and the carboxyl group. Under negative mode ESI-MS/MS, the dominant fragmentation pathway is anticipated to be the loss of CO₂ from the deprotonated molecular ion. The distinct isotopic signature imparted by the three chlorine atoms serves as a powerful tool for the unambiguous identification of this compound and its related fragments. The protocols and theoretical framework presented herein provide a comprehensive starting point for the development of robust and reliable analytical methods.
References
- Whitman College. (n.d.). GCMS Section 6.12.
- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082. [Link]
- All About Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Chemsrc. (n.d.). This compound | CAS#:54718-39-7.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- The Organic Chemistry Tutor. (2016, September 15).
- Sjostrom, T. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
Sources
Application Notes and Protocols for the Esterification of 2,5,6-Trichloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the esterification of 2,5,6-trichloronicotinic acid, a sterically hindered and electron-deficient heterocyclic carboxylic acid. The protocols and accompanying notes are designed to offer both practical, step-by-step instructions and a deeper understanding of the chemical principles at play, ensuring scientifically sound and reproducible results.
Introduction: The Significance of this compound Esters
This compound (CAS 54718-39-7) is a substituted pyridine carboxylic acid.[1][][3][4][5] Its esters are valuable intermediates in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.[6][7] The trichloro-substituted pyridine ring offers a unique scaffold with specific electronic and steric properties that can be exploited in the design of targeted bioactive compounds. Nicotinic acid and its derivatives have a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][8][9][10][11] The esterification of the carboxylic acid group is a critical step in modifying the compound's polarity, solubility, and pharmacokinetic profile, which can be crucial for its efficacy and delivery as a potential therapeutic or agrochemical agent.[12]
Given the steric hindrance around the carboxylic acid group and the electron-withdrawing nature of the three chlorine atoms and the pyridine nitrogen, the esterification of this compound presents unique challenges. Standard esterification methods may require optimization to achieve high yields. This guide explores several robust protocols suitable for this transformation.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of the starting material is essential for safe and effective handling.
| Property | Value | Reference |
| CAS Number | 54718-39-7 | [1][][3][4][5] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1][4][5] |
| Molecular Weight | 226.44 g/mol | [1][4] |
| Melting Point | 176-178 °C (decomposes) | [13] |
| Appearance | White to off-white solid |
Safety Precautions
General Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][13]
-
Avoid inhalation of dust and contact with skin and eyes.[8][13]
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.[8][13]
Hazard Statements (based on 2-chloronicotinic acid):
-
H335: May cause respiratory irritation.[13]
Always consult the most up-to-date safety data sheet for all reagents used in the following protocols.
Esterification Protocols
Due to the sterically hindered and electron-deficient nature of this compound, direct acid-catalyzed esterification (Fischer esterification) may be slow and require harsh conditions. More effective methods involve the activation of the carboxylic acid. Below are three recommended protocols, ranging from classical to milder, more specialized methods.
Protocol 1: Thionyl Chloride Mediated Esterification
This is a classic and highly effective method for converting carboxylic acids to esters, proceeding through the formation of a highly reactive acyl chloride intermediate.
Causality Behind Experimental Choices:
-
Thionyl chloride (SOCl₂): This reagent converts the carboxylic acid to an acyl chloride, which is much more electrophilic and readily reacts with alcohols.[16][17][18] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[16][17]
-
Anhydrous Conditions: Thionyl chloride reacts vigorously with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the decomposition of the reagent and the acyl chloride intermediate.
-
Pyridine or Triethylamine (Optional but Recommended): A base can be added to neutralize the HCl generated during the reaction, which can be beneficial for acid-sensitive substrates or to improve reaction rates.
Experimental Workflow Diagram:
Caption: Workflow for Thionyl Chloride Mediated Esterification.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or dichloromethane (DCM).
-
Carefully add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and stir for 2-4 hours, or until the evolution of gas ceases and the starting material is consumed (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Esterification:
-
To the crude 2,5,6-trichloronicotinoyl chloride in the flask, add an anhydrous solvent (e.g., DCM or THF).
-
Cool the flask in an ice bath.
-
Slowly add the desired alcohol (1.2-2.0 eq) dropwise. If a base like pyridine or triethylamine is used, it can be added at this stage (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Protocol 2: Yamaguchi Esterification
The Yamaguchi esterification is a mild and efficient method for the synthesis of esters, particularly from sterically hindered carboxylic acids and alcohols.[19]
Causality Behind Experimental Choices:
-
2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent): This reagent reacts with the carboxylate to form a mixed anhydride, which is a highly activated intermediate.[6][19]
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): A non-nucleophilic base is used to deprotonate the carboxylic acid to form the carboxylate.
-
4-Dimethylaminopyridine (DMAP): DMAP acts as a nucleophilic catalyst, reacting with the mixed anhydride to form a highly reactive acylpyridinium salt, which is then attacked by the alcohol.[6]
Experimental Workflow Diagram:
Caption: Workflow for Yamaguchi Esterification.
Step-by-Step Methodology:
-
Mixed Anhydride Formation:
-
Dissolve this compound (1.0 eq) in anhydrous THF or toluene in a flame-dried flask under an inert atmosphere.
-
Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture at room temperature for 1-2 hours.
-
-
Esterification:
-
In a separate flask, dissolve the alcohol (1.2 eq) and DMAP (1.2 eq) in the same anhydrous solvent.
-
Add the solution of the alcohol and DMAP to the mixed anhydride solution from step 1.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
Protocol 3: Fischer-Speier Esterification (for less hindered alcohols)
While less effective for highly hindered substrates, the Fischer-Speier esterification is a simple and atom-economical method that can be attempted, especially with primary alcohols.
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[20]
-
Excess Alcohol: Using the alcohol as the solvent or in large excess helps to drive the reversible equilibrium towards the formation of the ester, according to Le Chatelier's principle.[20]
-
Removal of Water: Removing the water byproduct as it forms (e.g., using a Dean-Stark apparatus) also shifts the equilibrium towards the products.
Experimental Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol, which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and stir for several hours to days, monitoring the progress by TLC.
-
After the reaction has reached equilibrium or completion, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Data Presentation: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂, Alcohol | Reflux, then RT | High yield, works for hindered acids | Harsh reagents, generates acidic byproducts |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Alcohol | Room Temperature | Mild conditions, high yield for hindered substrates | Stoichiometric amounts of reagents, more complex workup |
| Fischer-Speier | Alcohol, H₂SO₄ (cat.) | Reflux | Atom economical, simple reagents | Reversible, may require long reaction times and harsh conditions for hindered acids |
Applications in Drug Development and Agrochemicals
Esters of substituted nicotinic acids are important pharmacophores and intermediates. For instance, various nicotinic acid derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities.[8] In the field of agrochemicals, chlorinated pyridine derivatives are key components of many herbicides and pesticides.[7] While specific commercial products containing the this compound ester moiety were not explicitly identified in the search results, the synthesis of related chlorinated nicotinic acid esters is a common practice in the development of new bioactive molecules.[16][21][22] The unique substitution pattern of this compound provides a scaffold for creating novel compounds with potentially enhanced biological activity and selectivity.
References
- Arctom. CAS NO. 54718-39-7 | this compound. [Link]
- Capot Chemical. Specifications of this compound. [Link]
- Nogueira, T. C. M., & Peralta, M. A. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 2(2), 51-56.
- PubChem. 2,5,6-Trichloropyridine-3-carboxamide. [Link]
- WuXi AppTec (Shanghai) Co., Ltd. (2006).
- Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933–940.
- Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi esterification mechanism. Synthesis of a Lux-S enzyme inhibitor using an improved esterification method. Organic letters, 8(1), 47-50.
- Szałek, E., Urbańska, K., Szymańska, E., & Gzella, A. K. (2022).
- PubChem. 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid;2-(bis(2-hydroxyethyl)amino)ethanol. [Link]
- Master Organic Chemistry. Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Yermolayeva, S., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. International Journal of Molecular Sciences, 25(1), 123.
- Tursunkulov, O., et al. (2024). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 29(1), 123.
- O'Hagan, D. (2000). The continuing significance of chiral agrochemicals. Journal of the Science of Food and Agriculture, 80(4), 437-446.
- Process for preparing a pure chloride
- Frostburg State University Chemistry Department. (2018, February 23). Reaction of alcohols with thionyl chloride [Video]. YouTube. [Link]
- Scheiper, B., et al. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure.
- LibreTexts Chemistry. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
- Khan, F. A., & Ali, A. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC advances, 14(1), 1-19.
- Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A rapid esterification by means of mixed anhydride and its application to large-ring lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
- The Dow Chemical Company. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.
- Kumar, S., & El-Faham, A. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters.
- Van Allan, J. A., & Reynolds, G. A. (1969). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Journal of Heterocyclic Chemistry, 6(3), 29-33.
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Application Notes and Protocols for the Utilization of 2,5,6-Trichloronicotinic Acid in Herbicide Synthesis
Introduction: The Strategic Value of Polychlorinated Pyridines in Agrochemicals
The pyridine carboxylic acids represent a cornerstone in the development of modern synthetic herbicides. These compounds, acting as mimics of the natural plant hormone auxin, induce uncontrolled and lethal growth in susceptible broadleaf weeds, making them invaluable for crop protection.[1] The strategic placement of chlorine atoms on the pyridine ring is a critical determinant of herbicidal efficacy, selectivity, and environmental persistence. 2,5,6-Trichloronicotinic acid (CAS 54718-39-7), a highly chlorinated derivative of nicotinic acid, stands as a versatile precursor for the synthesis of potent herbicidal agents. Its trifunctional nature, possessing a carboxylic acid group and three distinct chlorine substituents, offers a rich chemical scaffold for derivatization into high-value agrochemicals.
This guide provides a comprehensive overview of the chemical principles and detailed experimental protocols for the conversion of this compound into a potent herbicide, using the synthesis of an aminopyralid analog as a representative example. The methodologies presented herein are designed for researchers, chemists, and process development professionals in the agrochemical industry, emphasizing scientific integrity, safety, and operational efficiency.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| CAS Number | 54718-39-7 | ChemSrc |
| Molecular Formula | C₆H₂Cl₃NO₂ | ChemSrc |
| Molecular Weight | 226.44 g/mol | ChemSrc |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Boiling Point | 359.1°C at 760 mmHg | ChemSrc |
| Density | 1.728 g/cm³ | ChemSrc |
Synthetic Strategy: From Trichloronicotinic Acid to a Potent Auxin Herbicide
The conversion of this compound to a biologically active herbicide necessitates two key transformations:
-
Regioselective Amination: Introduction of an amino group onto the pyridine ring. This is crucial for enhancing the molecule's binding affinity to the auxin receptors in target plants.
-
Selective Dechlorination: Removal of a specific chlorine atom to fine-tune the herbicide's activity spectrum and environmental degradation profile.
The following sections detail a plausible and scientifically grounded two-step synthesis to convert this compound into a close analog of aminopyralid, a widely used herbicide for the control of broadleaf weeds.[2]
Part 1: Regioselective Amination of this compound
Causality of Experimental Choices
The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine, is susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5][6] The chlorine atoms at the 2- and 6-positions are electronically activated by the ring nitrogen, making them the most probable sites for nucleophilic attack. In this protocol, we will exploit this inherent reactivity to introduce an amino group. Ammonia is chosen as the nucleophile for its cost-effectiveness and direct route to the primary amine. The reaction is conducted under pressure and elevated temperature to overcome the activation energy barrier of the SNAr reaction. A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to solubilize the reactants and facilitate the reaction.
Experimental Protocol 1: Synthesis of 4-Amino-2,5,6-trichloropicolinic Acid
Materials:
-
This compound
-
Anhydrous ammonia
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
High-pressure autoclave reactor with stirring and temperature control
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reactor Setup: In a clean, dry high-pressure autoclave reactor, add this compound (1.0 equivalent) and anhydrous DMF.
-
Reaction Mixture: Seal the reactor and purge with nitrogen gas. Cool the reactor to -10°C and introduce anhydrous ammonia (5-10 equivalents) via a condensed gas inlet.
-
Reaction Conditions: Slowly heat the reactor to 120-140°C. The reaction pressure will increase; monitor and maintain the pressure within the safe operating limits of the reactor. Stir the reaction mixture vigorously for 12-24 hours.
-
Work-up: After the reaction is complete (monitored by HPLC or TLC), cool the reactor to room temperature and carefully vent the excess ammonia into a scrubber.
-
Isolation: Transfer the reaction mixture to a round-bottom flask and remove the DMF under reduced pressure. To the residue, add deionized water and adjust the pH to 2-3 with concentrated HCl.
-
Purification: The precipitated solid is collected by filtration, washed with cold deionized water, and dried under vacuum to yield 4-amino-2,5,6-trichloropicolinic acid.
Self-Validation:
-
Purity Analysis: The purity of the product should be assessed by HPLC and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Yield Calculation: The yield should be calculated based on the starting amount of this compound.
Part 2: Selective Catalytic Dechlorination
Causality of Experimental Choices
Catalytic hydrogenation is a powerful and selective method for the dechlorination of aromatic halides.[7] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The selectivity of dechlorination is influenced by the steric and electronic environment of the chlorine atoms. In the case of 4-amino-2,5,6-trichloropicolinic acid, the chlorine atom at the 6-position is sterically hindered by the adjacent carboxylic acid group and electronically influenced by the para-amino group, making the chlorine at the 5-position a likely candidate for removal. The reaction is performed in an aqueous basic solution to solubilize the carboxylic acid and in the presence of hydrogen gas.
Experimental Protocol 2: Synthesis of a 4-Amino-dichloropicolinic Acid Herbicide
Materials:
-
4-Amino-2,5,6-trichloropicolinic acid
-
5% Palladium on carbon (Pd/C) catalyst
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrogen gas
-
Hydrochloric acid (HCl), concentrated
-
High-pressure hydrogenation reactor
-
Filtration apparatus (Celite)
Procedure:
-
Reactor Preparation: To a high-pressure hydrogenation reactor, add 4-amino-2,5,6-trichloropicolinic acid (1.0 equivalent) and deionized water.
-
pH Adjustment: Add a 30% aqueous solution of NaOH to dissolve the starting material and adjust the pH to 8-9.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst (2-5 mol%) to the reaction mixture.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 0.3-0.5 MPa. Heat the mixture to 50-60°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete within 20-30 hours.
-
Catalyst Removal: After completion, cool the reactor to room temperature and vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Product Isolation: Transfer the filtrate to a beaker and adjust the pH to 2-3 with concentrated HCl. The product will precipitate out of the solution.
-
Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to obtain the final 4-amino-dichloropicolinic acid product.
Self-Validation:
-
Purity and Identity: Confirm the structure and purity of the final product using HPLC, ¹H NMR, ¹³C NMR, and mass spectrometry. This will verify which chlorine atom was selectively removed.
-
Yield Calculation: Calculate the final yield based on the amount of 4-amino-2,5,6-trichloropicolinic acid used.
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of a herbicidal aminodichloropicolinic acid from this compound.
Safety Precautions
General Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.
Specific Hazards:
-
This compound and Intermediates: These are chlorinated organic acids and should be handled with care. They may cause skin and eye irritation. Avoid inhalation of dust and direct contact with the skin and eyes.
-
Ammonia: Anhydrous ammonia is a corrosive and toxic gas. Handle only in a well-ventilated area and with appropriate safety measures for handling compressed gases.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel. Eliminate all potential ignition sources.
-
Palladium on Carbon: The Pd/C catalyst can be pyrophoric, especially when dry and exposed to air. Handle with care, preferably as a wet paste.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of pyridine-based herbicides. The protocols outlined in this application note provide a robust and scientifically sound framework for its conversion into a potent aminodichloropicolinic acid herbicide. By understanding the underlying chemical principles of nucleophilic aromatic substitution and selective catalytic dechlorination, researchers can adapt and optimize these methods for the development of novel and effective agrochemicals. The successful synthesis and characterization of the final product will validate the utility of this compound as a key building block in the ongoing quest for innovative crop protection solutions.
References
- AERU. (n.d.). Clopyralid. University of Hertfordshire.
- AERU. (n.d.). Aminopyralid (Ref: XDE 750). University of Hertfordshire.
- Chen, J., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(6), 10534-10538.
- Cox, L. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
- Epp, J. B., et al. (2016). The discovery of halauxifen-methyl and florpyrauxifen-benzyl: Two new synthetic auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371.
- Google Patents. (n.d.). Method for preparing 4-amino-3, 6-dichloropicolinic acid through electrolytic dechlorination, product and application.
- Google Patents. (n.d.). Processes for dechlorinating pyridines.
- Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube.
- Google Patents. (n.d.). Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid.
- Food and Agriculture Organization of the United Nations. (n.d.). Aminopyralid.
- Google Patents. (n.d.). A kind of production method of herbicide clopyralid.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- ResearchGate. (n.d.). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid.
- CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine.
- Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5369.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Wang, D., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environmental Science & Technology, 58(8), 3647-3657.
- Royal Society of Chemistry. (n.d.). Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions.
- USDA Forest Service. (n.d.). Aminopyralid Family of Herbicides.
- ResearchGate. (n.d.). Dechlorination of Polychloroaromatic Compounds Effected by Reduction System NiCl2-2,2-Bipyridyl (or 1,10-Phenanthroline)-Zn.
- LookChem. (n.d.). Cas 1702-17-6,Clopyralid.
- Nature. (2024). Photochemical C3-amination of pyridines via Zincke imine intermediates.
- Wikipedia. (n.d.). Aminopyralid.
- MDPI. (2023). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
- Heriot-Watt Research Portal. (2010). Catalytic hydrodechlorination at low hydrogen partial pressures: Activity and selectivity response.
- SlidePlayer. (n.d.). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- UMSL. (2012). Synthesis of Some Aminopicolinic Acids.
- USDA Forest Service. (2007). Aminopyralid.
- ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid.
- ResearchGate. (n.d.). Seminal report site selective amination of pyridines.
- Google Patents. (n.d.). Aminopyralid and clopyralid compounding aqueous agent and preparation method thereof.
- RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
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- 8. fishersci.com [fishersci.com]
- 9. punchout.medline.com [punchout.medline.com]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2,5,6-Trichloronicotinic Acid
Abstract
2,5,6-Trichloronicotinic acid is a highly functionalized pyridine derivative that serves as a versatile scaffold for the synthesis of complex pharmaceutical intermediates. Its three distinct chlorine substituents, activated to varying degrees by the ring nitrogen and the carboxylic acid, allow for selective and sequential functionalization. This guide provides a detailed exploration of key synthetic transformations, including regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We present field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights into the strategic construction of valuable molecular architectures for drug discovery and development.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Halogenated pyridines, in particular, are powerful building blocks because they provide reactive handles for introducing molecular diversity through well-established chemical transformations. This compound stands out due to the differential reactivity of its three chloro-substituents.
The electron-withdrawing nature of the pyridine nitrogen atom and the carboxylic acid group significantly activates the chlorine atoms at the C2 and C6 positions towards nucleophilic attack. The C5 chlorine is considerably less reactive. This reactivity gradient (C6 > C2 >> C5) is the cornerstone of its synthetic utility, enabling chemists to perform sequential, site-selective modifications. This document outlines the primary synthetic routes branching from this key starting material.
Core Synthetic Pathways
The transformation of this compound into valuable intermediates primarily relies on two classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Diagram: Overall Synthetic Strategy
Caption: Key synthetic routes from this compound.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for displacing the chloro groups with a variety of nucleophiles. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The stability of this complex, and thus the reaction rate, is enhanced by the electron-withdrawing pyridine nitrogen, making this a highly effective strategy for functionalizing the ring.[1]
Amination: Gateway to Bioactive Aminopyridines
Direct amination is one of the most critical transformations of this scaffold. The resulting aminonicotinic acid derivatives are precursors to a wide range of biologically active molecules. The regioselectivity of the reaction can often be controlled by tuning reaction conditions and the nature of the nucleophile.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO or DMF are often chosen because they can solvate the cation of the nucleophile's salt, enhancing the nucleophilicity of the amine.[2]
-
Temperature: Higher temperatures are typically required to overcome the activation energy of the reaction. However, excessive heat can lead to side reactions or displacement of multiple chlorine atoms.
-
Base: A non-nucleophilic base is often added to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Protocol 1: Synthesis of 6-Hydrazino-2,5-dichloronicotinic Acid
This protocol details the selective displacement of the C6 chlorine with hydrazine, a key step for creating intermediates used in the synthesis of heterocyclic rings like pyridazines or triazoles.[3]
Materials:
-
This compound
-
Hydrazine hydrate (64-65%)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in ethanol.
-
Nucleophile Addition: Slowly add hydrazine hydrate (1.5 eq) to the suspension at room temperature. The reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. A precipitate should form. Filter the solid and wash with cold ethanol.
-
Purification: The crude solid can be further purified by acidification and precipitation. Dissolve the solid in a dilute aqueous solution of sodium bicarbonate. Filter to remove any insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath and slowly add concentrated HCl until the pH is ~2-3. The product will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove excess acid, and dry under vacuum to yield the final product.
Data Summary Table:
| Parameter | Value | Notes |
| Starting Material | This compound | 1.0 eq |
| Nucleophile | Hydrazine Hydrate | 1.5 eq |
| Solvent | Ethanol | --- |
| Temperature | Reflux (~85°C) | --- |
| Reaction Time | 4-6 hours | Monitor by TLC/LC-MS |
| Typical Yield | 75-85% | --- |
Pathway II: Palladium-Catalyzed Cross-Coupling
For the construction of C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile method for introducing aryl or heteroaryl moieties.[4]
The Suzuki-Miyaura Coupling
This reaction couples the organohalide (trichloronicotinic acid) with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[5] It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[6]
Mechanism and Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond (preferentially at C6), forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[5]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
The choice of ligand, base, and solvent system is critical for achieving high yields and selectivity.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Regioselective Synthesis of 6-Aryl-2,5-dichloronicotinic Acid
This protocol describes a typical Suzuki coupling at the more reactive C6 position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically a 4:1 to 3:1 ratio) via syringe.
-
Heating: Heat the mixture to 90-100°C with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Add water and extract with an organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure 6-aryl-2,5-dichloronicotinic acid.
Data Summary Table:
| Parameter | Value | Notes |
| Catalyst | Pd(PPh₃)₄ | 3 mol% |
| Boronic Acid | Arylboronic Acid | 1.2 eq |
| Base | Na₂CO₃ | 3.0 eq |
| Solvent System | Dioxane/Water (4:1) | Degassed |
| Temperature | 90-100°C | --- |
| Reaction Time | 8-12 hours | Monitor by TLC/LC-MS |
| Typical Yield | 70-90% | Substrate dependent |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of diverse pharmaceutical intermediates. By leveraging the inherent reactivity differences of the three chlorine atoms, researchers can employ regioselective SNAr and palladium-catalyzed cross-coupling reactions to build complex molecular frameworks. The protocols and principles outlined in this guide provide a solid foundation for the strategic application of this valuable chemical scaffold in drug discovery programs.
References
- Wagaw, S., & Buchwald, S. L. (Year not available). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation.
- Synthesis of 2-chloronicotinic acid derivatives.
- Amination products of chloropyrazine and 2-chloropyrimidine.
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- Synthesis of 2-Chloronicotinic Acid. Semantic Scholar.
- Suzuki coupling of 2,3,5-trichloropyridine with arylboronic acids.
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones.
- Suzuki cross-coupling reaction. YouTube.
Sources
Application Note: GC-MS Analysis of 2,5,6-Trichloronicotinic Acid via Chemical Derivatization
Introduction: The Analytical Challenge
2,5,6-Trichloronicotinic acid is a halogenated pyridine derivative of significant interest in the development of pharmaceuticals and agrochemicals. Its accurate quantification and identification are critical for metabolism studies, impurity profiling, and environmental monitoring. However, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally challenging. The presence of the carboxylic acid functional group renders the molecule highly polar, leading to strong intermolecular hydrogen bonding. This results in low volatility and poor thermal stability, causing issues such as broad, tailing chromatographic peaks, low sensitivity, and potential degradation in the high-temperature GC injector.[1][2][3]
To overcome these limitations, chemical derivatization is an essential sample preparation step. This process transforms the polar carboxyl group into a less polar, more volatile, and more thermally stable ester.[1][4] This application note provides detailed protocols for two robust and widely adopted derivatization techniques: acid-catalyzed methylation using Boron Trifluoride-Methanol and silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Principle of Derivatization for GC-MS
The core principle of derivatization for GC is to chemically modify an analyte to improve its chromatographic properties.[4] For a carboxylic acid like this compound, the primary goals are:
-
Increase Volatility: By replacing the active hydrogen of the carboxyl group, hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and allowing it to readily transition into the gas phase.
-
Enhance Thermal Stability: The resulting ester derivatives are generally more stable at the high temperatures required for GC analysis, preventing on-column or in-injector degradation.
-
Improve Peak Shape & Resolution: Masking the polar functional group reduces interactions with active sites on the GC column and liner, resulting in sharper, more symmetrical peaks and improved separation from matrix components.[5]
-
Generate Characteristic Mass Spectra: The derivative's mass spectrum often provides clear, structurally significant fragments that aid in identification and confirmation.[6]
Caption: Logical workflow demonstrating the rationale for derivatization.
Protocol 1: Methyl Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)
This method is a classic, robust, and highly effective acid-catalyzed esterification process for creating methyl esters.[7][8] Boron trifluoride acts as a strong Lewis acid catalyst to facilitate the reaction between the carboxylic acid and methanol.[8]
Reaction Mechanism
The BF₃ catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A molecule of water is eliminated, and the methyl ester is formed.
Caption: Simplified reaction scheme for BF₃-catalyzed esterification.
Materials and Reagents
-
This compound standard or sample extract
-
Boron trifluoride-methanol solution (10-14% w/w)
-
n-Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (anhydrous, GC grade)
-
Reaction vials (2 mL, screw-cap with PTFE-lined septa)
-
Heating block or water bath
-
Pipettes and general laboratory glassware
-
Nitrogen gas supply for evaporation
Safety Precaution: Boron trifluoride is toxic and corrosive. All steps involving the BF₃-methanol reagent must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
Step-by-Step Derivatization Protocol
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or transfer an aliquot of sample extract into a 2 mL reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add 500 µL of 10-14% BF₃-methanol solution.[7]
-
Reaction Incubation: Tightly cap the vial. Heat the mixture at 60-80°C for 15-30 minutes using a heating block or water bath.[7][10] The reaction is typically complete within this timeframe.
-
Reaction Quenching and Extraction: Cool the vial to room temperature. Add 500 µL of saturated NaCl solution to quench the reaction and 500 µL of n-hexane to extract the methyl ester derivative.
-
Phase Separation: Cap the vial and vortex vigorously for 1 minute. Allow the layers to separate completely. The upper organic layer (n-hexane) contains the derivatized product.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: The clear hexane solution is now ready for injection into the GC-MS system.
Protocol 2: Silylation with BSTFA + 1% TMCS
Silylation is a highly effective and common derivatization method where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[1][11] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and the addition of 1% Trimethylchlorosilane (TMCS) as a catalyst enhances its reactivity, especially for hindered or less reactive functional groups.[12]
Reaction Mechanism
BSTFA reacts with the carboxylic acid to form a TMS ester. The byproducts, N-methyl-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatography.[13]
Caption: Simplified reaction scheme for silylation with BSTFA.
Materials and Reagents
-
This compound standard or sample extract
-
BSTFA + 1% TMCS silylating reagent
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Toluene)
-
Reaction vials (2 mL, screw-cap with PTFE-lined septa)
-
Heating block or water bath
-
Pipettes and general laboratory glassware
-
Nitrogen gas supply for evaporation
Critical Consideration: Silylation reactions are extremely sensitive to moisture.[11][12] All glassware must be thoroughly dried, and reagents must be handled under anhydrous conditions to prevent hydrolysis of the reagent and the TMS derivative.
Step-by-Step Derivatization Protocol
-
Sample Preparation: Transfer approximately 1 mg of the analyte or dried sample extract into a reaction vial. Ensure the sample is completely free of water.
-
Solvent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is crucial for driving the reaction to completion.[12][13]
-
Reaction Incubation: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[1] The optimal time and temperature may require slight adjustments depending on the sample matrix.
-
Cooling and Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. No work-up or extraction is typically required as the byproducts are volatile.[13]
GC-MS Instrumental Parameters & Expected Results
The following table provides a validated starting point for the GC-MS analysis of the derivatized this compound. Parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard high-performance GC system. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of analytes. |
| Injection Port | Split/Splitless, 250°C | Splitless mode for trace analysis; 250°C ensures efficient vaporization of derivatives without degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | A temperature ramp allows for separation of any co-extractants and ensures elution of the derivatized analyte. |
| MS System | Agilent 5977 or equivalent | Standard single quadrupole or tandem quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy for generating reproducible fragmentation patterns. |
| Source Temp. | 230°C | Standard source temperature to minimize analyte degradation. |
| Quad Temp. | 150°C | Standard quadrupole temperature. |
| Scan Range | m/z 50-400 | Covers the expected mass range for the parent ion and key fragments of both derivatives. |
Expected Analytical Profile
Derivatization significantly alters the molecular weight and chromatographic behavior of the analyte.
| Compound | Formula | MW ( g/mol ) | Expected Retention | Key Mass Fragments (m/z) |
| This compound | C₆H₂Cl₃NO₂ | 225.45 | Not recommended for GC | N/A (likely degrades) |
| Methyl Ester Derivative | C₇H₄Cl₃NO₂ | 239.47 | Sharp, symmetrical peak | 239 (M⁺) , 208 (M-OCH₃), 180 (M-COOCH₃) |
| TMS Ester Derivative | C₉H₁₀Cl₃NO₂Si | 297.62 | Sharp, symmetrical peak | 297 (M⁺) , 282 (M-CH₃), 224 (M-Si(CH₃)₃), 73 (Si(CH₃)₃) |
Note: The listed molecular weights and fragments are based on the most abundant isotopes. The presence of three chlorine atoms will produce a characteristic isotopic cluster pattern for all chlorine-containing fragments, which is a powerful tool for confirmation.
Overall Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. gcms.cz [gcms.cz]
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- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Elucidating the Three-Dimensional Structure of 2,5,6-Trichloronicotinic Acid via Single-Crystal X-ray Crystallography
Introduction
2,5,6-Trichloronicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), presents a molecule of significant interest in medicinal chemistry and materials science. The precise arrangement of its chloro-substituents and the carboxylic acid group on the pyridine ring dictates its intermolecular interactions, which in turn influences its physicochemical properties such as solubility, stability, and biological activity. Single-crystal X-ray crystallography stands as the definitive method for determining the atomic-level, three-dimensional structure of crystalline solids.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for obtaining single crystals of this compound and subsequently determining its crystal structure through X-ray diffraction analysis. The causality behind each experimental step is explained to provide a robust framework for researchers.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for designing a successful crystallization strategy.
| Property | Value | Source |
| CAS Number | 54718-39-7 | [1] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |
| Molecular Weight | 226.44 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| General Solubility | Soluble in polar solvents like water and ethanol | [5] |
Note: Detailed solubility studies for a range of solvents are recommended to optimize crystallization conditions.
Experimental Workflow for Crystal Structure Determination
The overall process, from obtaining the compound to the final structural analysis, is a multi-step procedure requiring careful execution.
Figure 1: A comprehensive workflow for the single-crystal X-ray diffraction analysis of this compound.
Part 1: Crystal Growth Protocol
The most critical and often challenging step is growing a high-quality single crystal, which should be at least 20-50 µm in all dimensions, though larger is often better (up to 0.5 mm).[4]
Materials and Reagents
-
This compound (≥98% purity)
-
HPLC-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane)
-
Small glass vials (1-2 drams) or NMR tubes
-
Microscope slides
-
Syringes and syringe filters (0.22 µm)
-
Crystallization plates (for vapor diffusion)
-
Paranite or mineral oil for crystal mounting
Step 1: Purity Assessment (Trustworthiness Pillar)
Before commencing crystallization, it is imperative to verify the purity of the this compound sample. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Techniques such as ¹H NMR, ¹³C NMR, and LC-MS are recommended.
Step 2: Solvent Selection Rationale (Expertise Pillar)
The choice of solvent is paramount for successful crystallization.[6][7] For a polar molecule like this compound, which contains a carboxylic acid and a pyridine ring, a range of solvents with varying polarities should be screened.
-
Rationale: The ideal solvent is one in which the compound is sparingly soluble. If solubility is too high, the solution may not reach supersaturation, while if it's too low, the compound will not dissolve sufficiently. A binary solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not, often yields high-quality crystals.[8][9]
-
Screening Protocol:
-
Place a few milligrams of the compound into several small vials.
-
Add a single solvent (e.g., methanol, ethanol, ethyl acetate) dropwise until the solid dissolves.
-
Observe the amount of solvent required to dissolve the compound to estimate solubility.
-
For binary systems, dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and then add a poor solvent (e.g., hexane or water) dropwise until slight turbidity persists. Warming the solution slightly can help to redissolve the precipitate, and upon slow cooling, crystals may form.
-
Step 3: Crystallization Methodologies
We recommend attempting two primary methods in parallel: slow evaporation and vapor diffusion.[6][10]
Method A: Slow Evaporation
This is often the simplest and most successful method for small molecules.[8][11]
-
Prepare a nearly saturated solution of this compound in a chosen solvent or binary solvent system in a clean vial. Ensure the solution is clear by filtering it through a syringe filter to remove any particulate matter which could act as unwanted nucleation sites.[12]
-
Cover the vial with parafilm and puncture a few small holes with a needle. The number and size of the holes will control the rate of evaporation. A slower rate generally produces better crystals.[8]
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
Method B: Vapor Diffusion
This technique is excellent for small quantities of material and allows for very slow changes in solvent composition, promoting well-ordered crystal growth.[6][9][13]
-
Vial-in-Vial Setup:
-
Dissolve the compound in a small inner vial using a relatively non-volatile "good" solvent (e.g., toluene or chloroform).
-
Place this inner vial inside a larger vial containing a small amount of a more volatile "poor" solvent (e.g., pentane or hexane).
-
Seal the outer vial. The vapor from the poor solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.[9]
-
Figure 2: Schematic of a vial-in-vial vapor diffusion setup.
Part 2: Data Collection and Processing
Once suitable crystals are obtained, the next phase is to collect the X-ray diffraction data.
Step 1: Crystal Mounting
-
Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.
-
Place a small drop of paratone-N or mineral oil on a microscope slide.
-
Transfer the selected crystal into the oil.
-
Using a cryo-loop of appropriate size, carefully scoop up the crystal. The oil's surface tension will hold the crystal in the loop.[14][15]
-
Quickly transfer the loop to the goniometer head on the diffractometer, which is under a stream of cold nitrogen gas (typically 100 K). Flash-cooling vitrifies the surrounding oil and minimizes radiation damage to the crystal.[1]
Step 2: X-ray Data Collection
-
Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device is required. The X-ray source can be a sealed tube (Mo or Cu) or a microfocus source.[4][16]
-
Strategy: A data collection strategy should be devised to ensure complete and redundant data are collected. Modern diffractometer software can automatically determine an optimal strategy. This typically involves a series of scans through different crystal orientations (e.g., omega and phi scans).[17]
-
Data Collection Parameters:
-
Temperature: 100 K
-
X-ray Wavelength: Mo Kα (λ = 0.71073 Å) is standard for small molecules. Cu Kα (λ = 1.5418 Å) may be used for absolute structure determination of chiral molecules.[4]
-
Exposure Time: Varies depending on crystal size and diffracting power (typically 5-60 seconds per frame).
-
Resolution: Data should be collected to the highest possible resolution (ideally better than 0.84 Å).[18]
-
Step 3: Data Processing
The raw diffraction images must be processed to yield a list of reflection indices (h,k,l) and their corresponding intensities.
-
Integration: The software identifies the diffraction spots on each frame and integrates their intensities.
-
Scaling and Merging: Data from all frames are scaled to a common reference frame to correct for variations in beam intensity and crystal decay. Redundant measurements of reflections are averaged.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
Part 3: Structure Solution, Refinement, and Validation
This final phase involves converting the processed diffraction data into a 3D atomic model.
Step 1: Structure Solution
For small molecules like this compound, direct methods are typically successful.[1] These methods use statistical relationships between the phases of strong reflections to generate an initial electron density map. Software such as SHELXT or SIR can be used for this purpose.
Step 2: Structure Refinement
The initial model from the solution step is improved through an iterative process of least-squares refinement.[19]
-
Model Building: Atoms are assigned to the peaks in the initial electron density map.
-
Refinement Cycles: The positions of the atoms, their displacement parameters (describing thermal motion), and a scale factor are refined to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model. This is typically done against F².[19]
-
Difference Fourier Maps: After each refinement cycle, a difference electron density map (Fo-Fc) is calculated. Positive peaks in this map indicate the positions of missing atoms (like hydrogens), while negative peaks can indicate incorrectly placed atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Convergence: The refinement is considered complete when the R-factor (a measure of agreement between observed and calculated data) is low (typically <5% for good quality data) and the difference map is essentially flat.
Step 3: Validation and Reporting (Authoritative Grounding Pillar)
The final structure must be validated to ensure its chemical and crystallographic sensibility.
-
Validation Checks: Bond lengths, bond angles, and torsion angles should be chemically reasonable. The final model should be checked for any alerts using software like PLATON or the IUCr's checkCIF service.
-
Final Output: The final result is a Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure and the data collection/refinement process. This file can be deposited with a crystallographic database such as the Cambridge Structural Database (CSD) to make the structure publicly available.[20][21]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the determination of the crystal structure of this compound. By following these steps and understanding the rationale behind them, researchers can confidently approach the crystallographic analysis of this and other small molecules, yielding crucial insights for drug discovery and materials development. The importance of high-purity starting material and patient, methodical crystallization screening cannot be overstated.
References
- Wikipedia. (n.d.). X-ray crystallography.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 939–945.
- Blundell, T. L., & Johnson, L. N. (1976). Protein Crystallography. Academic Press. (A foundational text, principles are applicable to small molecules).
- Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
- Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
- SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Linac Coherent Light Source.
- MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
- University of York, Department of Chemistry. (n.d.). scXRD: Mounting single crystals.
- MDPI. (2020). Protein X-ray Crystallography and Drug Discovery.
- Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography.
- Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
- Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.
- Wikipedia. (n.d.). Protein crystallization.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
- University of Geneva. (n.d.). Guide for crystallization.
- Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771–782.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Georgetown University. (2021, October 14). Part 2 Mounting and Centering a Crystal [Video]. YouTube. [Link]
- CCP4 wiki. (n.d.). Solve a small-molecule structure.
- Carleton College. (n.d.). Single-crystal X-ray Diffraction. Science Education Resource Center.
- Excillum. (n.d.). Small molecule crystallography.
- HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement.
- Duke University. (n.d.). X-ray Data Collection Course. Macromolecular Crystallography Core Facility.
- The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
- International Union of Crystallography. (n.d.). IUCr Journals.
- University of Durham. (n.d.). Introduction to Structure Refinement.
- Oxford University Press. (n.d.). International Union of Crystallography Monographs on Crystallography.
- Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery.
- International Union of Crystallography. (n.d.). Crystallography Journals Online.
- International Union of Crystallography. (n.d.). IUCrJ.
- American Chemical Society Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.
- The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC)
- Flack, H. D. (Ed.). (1993). Crystallographic Computing 6: A Window on Modern Crystallography. Oxford University Press.
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- The Cambridge Crystallographic Data Centre. (n.d.). Documentation & Resources.
- The Cambridge Crystallographic Data Centre. (n.d.). Support and Resources.
- The Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights.
- International Union of Crystallography. (n.d.). IUCr Books.
- DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC).
- ResearchGate. (n.d.). X-ray crystallography: Data collection strategies and resources.
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Application Notes and Protocols for 2,5,6-Trichloronicotinic Acid in Agrochemical Research
An in-depth guide for researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
Abstract
2,5,6-Trichloronicotinic acid (CAS 54718-39-7) is a halogenated pyridine carboxylic acid derivative that serves as a valuable chemical intermediate in organic and agrochemical synthesis.[1][2] Its structural architecture, featuring a pyridine ring and a carboxylic acid group, bears a resemblance to the auxinic class of herbicides, suggesting its potential as a lead compound for the discovery of new plant growth regulators. This document provides a comprehensive technical guide for researchers exploring the agrochemical applications of this compound. It outlines the scientific rationale for its investigation, detailed protocols for primary herbicidal screening and mode-of-action bioassays, and a foundational analytical method for its quantification.
Introduction: The Significance of the Nicotinic Acid Scaffold
Nicotinic acid and its derivatives are foundational scaffolds in modern chemistry, with wide-ranging applications in pharmaceuticals and agriculture.[3][4] In the agrochemical sector, this heterocyclic motif is present in highly successful commercial products, including herbicides like diflufenican, insecticides such as flonicamid, and fungicides like boscalid.[3] The versatility of the pyridine ring, particularly when substituted with chlorine atoms and a carboxylic acid moiety, allows for the creation of potent and selective active ingredients.[5]
This compound is a key building block within this chemical class.[1] While not a commercial herbicide itself, its structure is analogous to synthetic auxin herbicides, which function by mimicking the natural plant hormone indole-3-acetic acid (IAA).[6] This structural similarity provides a strong scientific basis for investigating its potential as a novel herbicide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54718-39-7 | [7][] |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1][7] |
| Molecular Weight | 226.445 g/mol | [1][7] |
| Boiling Point | 359.1°C at 760 mmHg | [1][7] |
| LogP | 2.74 | [7] |
| Appearance | Solid | [1] |
Principle of Application: The Auxin Mimic Hypothesis
The primary hypothesis for the agrochemical application of this compound is its function as a synthetic auxin. Auxinic herbicides are a class of plant growth regulators that, at high concentrations, disrupt multiple essential processes in susceptible plants, leading to uncontrolled growth and eventual death.[9] They are particularly effective against broadleaf (dicot) species, while many grass (monocot) species exhibit tolerance.[6]
The mode of action involves the herbicide binding to auxin receptors, leading to the overstimulation of auxin-responsive genes. This disrupts cellular processes including cell division, elongation, and protein synthesis.[6][10] The typical symptoms of auxin herbicide injury include leaf cupping and curling (epinasty), stem twisting, and abnormal growth, which are all consequences of this hormonal imbalance.[9][11]
Given that this compound shares key structural features with known auxinic herbicides (e.g., a ring system and a carboxylic acid side chain), it is logical to investigate its potential to elicit a similar phytotoxic response.
Caption: Hypothesized disruption of the auxin signaling pathway by an auxin mimic herbicide.
Application Note 1: Primary Whole-Plant Herbicidal Efficacy Screening
Objective: To conduct a primary screen to determine if this compound possesses herbicidal activity and to assess its selectivity between a representative broadleaf and grass species.
Rationale: The whole-plant bioassay is the foundational step in herbicide discovery.[12] It integrates all critical factors for herbicide performance, including absorption, translocation, and metabolism, providing a definitive answer on whether a compound is active on a whole-organism level.[12][13]
Protocol:
-
Plant Propagation:
-
Select test species: Brassica napus (canola, a sensitive broadleaf) and Triticum aestivum (wheat, a tolerant monocot).
-
Sow 5-7 seeds of each species in 10 cm pots filled with a standard potting medium.
-
Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 22°C/18°C day/night, 16h photoperiod).
-
Thin seedlings to 3 uniform plants per pot after emergence.
-
Allow plants to grow until they reach the 2-3 true leaf stage.
-
-
Preparation of Test Solution:
-
Accurately weigh this compound.
-
Prepare a stock solution (e.g., 10,000 ppm or mg/L) in a suitable solvent (e.g., acetone or DMSO) with a surfactant (e.g., 0.5% v/v Tween® 20) to aid in dissolution and leaf wetting.
-
Perform serial dilutions from the stock solution to create a range of application rates (e.g., 4000, 2000, 1000, 500, 250 g a.i./ha). A non-treated control (solvent + surfactant only) must be included.
-
Causality Check: A dose-response curve is essential. A single high dose can be misleading. A range of doses allows for the determination of the GR₅₀ (the dose causing 50% growth reduction), a key metric of herbicidal potency.[13]
-
-
Herbicide Application:
-
Use a cabinet track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform application.
-
Place pots of both species in the spray cabinet and apply the prepared solutions. Include 3-4 replicate pots for each treatment level.
-
Return plants to the greenhouse, arranging them in a randomized complete block design to minimize environmental variability.
-
-
Evaluation:
-
Assess plants at 7, 14, and 21 days after treatment (DAT).
-
Visual Injury Assessment: Score phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death) based on symptoms like chlorosis, necrosis, stunting, and epinasty.
-
Biomass Measurement (at 21 DAT): Harvest the above-ground tissue from each pot, place it in a labeled paper bag, and dry in an oven at 70°C for 72 hours. Record the dry weight.
-
Caption: Workflow for primary whole-plant herbicidal efficacy screening.
Application Note 2: Mode of Action Elucidation - Pea Straight Growth Bioassay
Objective: To determine if this compound exhibits auxin-like activity by measuring its effect on cell elongation in a classic bioassay system.
Rationale: The pea straight growth test is a highly sensitive and specific bioassay for auxins.[14] It directly measures the primary physiological response to auxins—cell elongation—in a controlled, isolated tissue system. A positive result in this assay provides strong evidence that a compound's herbicidal activity is mediated through an auxin-mimic mechanism.[14]
Protocol:
-
Seedling Preparation:
-
Soak pea seeds (Pisum sativum L., 'Alaska' variety is common) in aerated water for 6-8 hours.
-
Plant seeds in moist vermiculite and grow in complete darkness for 7-8 days to produce etiolated seedlings (long, pale stems).
-
Causality Check: Etiolation is critical. It prevents the development of chlorophyll and maximizes stem elongation sensitivity to externally applied growth regulators.
-
-
Epicotyl Sectioning:
-
Under a dim green safelight (to which plants are insensitive), carefully harvest the seedlings.
-
Excise a 5 mm segment from the third internode of each epicotyl, starting 3 mm below the apical hook. Consistency in section location is paramount for reproducible results.
-
-
Incubation:
-
Prepare test solutions of this compound in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose) across a wide concentration range (e.g., 10⁻⁸ to 10⁻³ M).
-
Include a positive control series with Indole-3-acetic acid (IAA) over the same concentration range and a negative control (buffer only).
-
Randomly place 10 epicotyl sections into vials containing 2 mL of each test solution. Use at least 3 replicate vials per treatment.
-
Incubate the vials on a rotary shaker in the dark for 18-24 hours at room temperature.
-
-
Measurement and Data Analysis:
-
After incubation, remove the sections and measure their final length to the nearest 0.1 mm using a digital caliper or by projecting their image onto a screen with a ruler.
-
Calculate the change in length for each section.
-
Plot the mean elongation against the molar concentration of the test compounds and compare the resulting curves.
-
Table 2: Data Recording for Pea Straight Growth Bioassay
| Concentration (M) | Replicate | Mean Initial Length (mm) | Mean Final Length (mm) | Mean Elongation (mm) | % of Max IAA Response |
| Control | 1, 2, 3 | 5.0 | |||
| IAA 10⁻⁷ | 1, 2, 3 | 5.0 | |||
| IAA 10⁻⁶ | 1, 2, 3 | 5.0 | |||
| IAA 10⁻⁵ | 1, 2, 3 | 5.0 | |||
| Test Cpd 10⁻⁶ | 1, 2, 3 | 5.0 | |||
| Test Cpd 10⁻⁵ | 1, 2, 3 | 5.0 | |||
| Test Cpd 10⁻⁴ | 1, 2, 3 | 5.0 |
Application Note 3: Foundational Analytical Method for Quantification
Objective: To establish a robust and sensitive analytical method for the detection and quantification of this compound in various matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Rationale: A validated analytical method is essential for any further research, including metabolism studies, environmental fate analysis, or residue testing. LC-MS/MS is the gold standard for pesticide analysis due to its high selectivity and sensitivity.[15]
Protocol Outline:
-
Sample Preparation (Generic):
-
Matrix: Soil, water, or plant tissue.
-
Extraction: Use a suitable extraction solvent (e.g., acetonitrile with 1% formic acid). For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is often effective.
-
Cleanup: Use Solid Phase Extraction (SPE) with an appropriate cartridge (e.g., a mixed-mode anion exchange polymer) to remove interfering matrix components.
-
Reconstitution: Evaporate the final eluent to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[15]
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative mode. The carboxylic acid group readily deprotonates to form [M-H]⁻.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This provides high specificity.
-
Self-Validation: At least two MRM transitions (one for quantification, one for confirmation) should be optimized to ensure confident identification and reduce false positives.
-
-
Table 3: Example LC-MS/MS Parameters for this compound
| Parameter | Suggested Setting | Rationale |
| LC Column | C18 Reverse-Phase | Good retention for moderately polar compounds. |
| Mobile Phase | Water/Acetonitrile + 0.1% Formic Acid | Standard for reverse-phase LC-MS. Acid improves peak shape and ionization. |
| Ionization Mode | ESI Negative | Carboxylic acid is acidic and easily forms a negative ion. |
| Precursor Ion (Q1) | m/z 224.9 (for [C₆H¹Cl₃NO₂]⁻) | Corresponds to the [M-H]⁻ of the molecule. |
| Product Ions (Q3) | To be determined by infusion | Fragmentation of the precursor; specific fragments confirm identity. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest level of selectivity and sensitivity. |
Discussion and Future Directions
The protocols described provide a systematic framework for evaluating this compound as a potential herbicide. If primary screening reveals significant herbicidal activity, particularly against broadleaf species, and the pea bioassay confirms auxin-like effects, this compound becomes a validated hit.
The next logical steps in a research program would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the substitution pattern on the pyridine ring to optimize herbicidal potency and selectivity.[3]
-
Secondary Screening: Test the compound on a broader panel of agronomically important weeds and crops to define its spectrum of control.
-
Toxicology and Environmental Fate: Conduct preliminary studies to assess its safety profile for non-target organisms and its persistence in the environment.
By following these structured application notes, researchers can efficiently and rigorously investigate the agrochemical potential of this compound, potentially leading to the development of novel weed management solutions.
References
- Parker, E. T., Wehtje, G. R., McElroy, J. S., & Price, A. (n.d.). Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. ASA, CSSA and SSSA International Annual Meetings.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Key Intermediate for Organic Synthesis and Agrochemicals.
- Liu, H., et al. (2014). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. ResearchGate.
- Bauerle, A. G., et al. (2018). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology.
- Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening.
- Reid, J. B., & Davies, P. J. (1983). Bioassay of Benazolin for Auxin Activity Using the Pea (Pisum sativum) Straight Growth Test. Weed Science, 31(6), 871-874.
- Dayan, F. E. (2013). Screening for Natural Product Herbicides. CWSS Proceedings.
- Everman, W. J., et al. (2009). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology, 23(4), 543-549.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boosting Agricultural Yields: The Role of 2,6-Dichloronicotinic Acid in Herbicide Synthesis.
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924.
- GenTech Scientific. (n.d.). Pesticide & Herbicide Screening.
- Schettgen, T., et al. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Journal of Chromatography B, 1224, 123755.
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Schettgen, T., et al. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. ResearchGate.
- The Ohio State University Pressbooks. (n.d.). Herbicides that Mimic or Interfere with Auxin.
- Chemsrc. (n.d.). This compound.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound Price Trends and Sourcing Strategies.
- Wang, Q., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6523.
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113.
- Johnson, B., & Gibson, K. (n.d.). Herbicide Mode of Action. C715. Southeast Research-Extension Center.
- Chem-Impex. (n.d.). 6-Chloronicotinic acid.
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Application Notes & Protocols: Strategic Use of 2,5,6-Trichloronicotinic Acid in the Synthesis of Novel Polyfunctionalized Ligands
Abstract: 2,5,6-Trichloronicotinic acid is a highly versatile and functionalized pyridine-based scaffold, offering multiple reactive centers for sequential and regioselective modification. Its electron-deficient aromatic core, decorated with three distinct chlorine atoms and a carboxylic acid moiety, serves as an exceptional starting point for the construction of complex, poly-substituted ligands. This guide provides an in-depth exploration of the core chemical principles and practical, field-proven protocols for leveraging this building block in drug discovery and materials science research. We will dissect the key synthetic transformations—Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Amide Bond Formation—explaining the causality behind procedural choices to empower researchers in the rational design of novel molecular entities.
The Strategic Value of this compound: A Reactivity Overview
The synthetic utility of this compound stems from the predictable and differential reactivity of its four functional sites. The pyridine ring is rendered exceptionally electron-poor by the cumulative inductive and mesomeric effects of three chloro substituents and a carboxyl group. This electronic profile is the cornerstone of its reactivity.
-
C2 and C6 Positions: The chlorine atoms at the positions ortho and para to the ring nitrogen are highly activated towards nucleophilic aromatic substitution (SNAr). These sites are the primary targets for displacement by a wide range of nucleophiles.
-
C5 Position: The chlorine atom at the C5 position is significantly less reactive in SNAr reactions, allowing for selective functionalization at C2/C6 while leaving C5 intact for subsequent transformations.
-
C3 Position (Carboxylic Acid): The carboxylic acid group is a versatile handle for forming amide, ester, or other acyl derivatives, typically after the pyridine core has been modified.
This inherent hierarchy of reactivity allows for a modular and strategic approach to ligand synthesis, where different functionalities can be installed in a controlled, stepwise manner.
Caption: Reactivity map of this compound.
Core Synthetic Methodologies and Protocols
Harnessing the potential of this compound requires mastery of three fundamental reaction classes. The following sections provide both the mechanistic rationale and detailed experimental protocols for each.
Regioselective Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Expertise & Experience: The electron-deficient nature of the pyridine core makes it highly susceptible to the SNAr mechanism. This reaction proceeds via a two-step addition-elimination pathway, where a nucleophile attacks the carbon bearing a leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The subsequent expulsion of the chloride ion restores aromaticity. The presence of the electronegative ring nitrogen provides significant stabilization to the negative charge developed in the intermediate, particularly when the attack occurs at the C2 or C6 positions.[3] This is why these positions are overwhelmingly favored for substitution over C5.
Caption: General workflow for S_N_Ar on this compound.
Protocol 1: Selective Mono-amination at the C6 Position
This protocol describes a typical procedure for the selective substitution of one chlorine atom using an amine nucleophile.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen inlet
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and powdered potassium carbonate.
-
Add anhydrous DMF to create a stirrable slurry (approx. 0.2 M concentration with respect to the starting acid).
-
Add the amine nucleophile to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Causality: Heat is required to overcome the activation energy for the formation of the Meisenheimer complex. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion.
-
Upon completion (typically 2-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with 1M HCl to pH ~3-4. This protonates the carboxylic acid and precipitates the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
-
Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling
Expertise & Experience: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[4][5] It involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The key steps are: 1) Oxidative Addition of the Pd(0) catalyst into the aryl-chloride bond, 2) Transmetalation of the organic group from a boronic acid (activated by a base) to the palladium center, and 3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][7]
While all three C-Cl bonds can participate, regioselectivity can be achieved. The C2/C6 positions are generally more reactive than C5. Judicious choice of catalyst, ligand, and reaction conditions can favor monosubstitution at a specific position.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Regioselective Suzuki Coupling at the C6 Position
This protocol provides a method for introducing an aryl or heteroaryl group, a common strategy in medicinal chemistry.
-
Reagents & Equipment:
-
This compound (or derivative) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2.5 mol% with a ligand like SPhos, 10 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or microwave vial, inert gas (Argon or Nitrogen) supply
-
-
Step-by-Step Procedure:
-
To a Schlenk flask or microwave vial, add the this compound derivative, arylboronic acid, palladium catalyst/ligand, and base.
-
Evacuate and backfill the vessel with an inert gas three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Elaboration via Amide Coupling
Expertise & Experience: The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction. Direct condensation requires harsh conditions (high temperatures) that are incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. Modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), achieve this under mild conditions.[9] HATU reacts with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[10][11]
Caption: Workflow for HATU-mediated amide bond formation.
Protocol 3: Amide Bond Formation Using HATU
This protocol is a reliable method for coupling the carboxylic acid moiety with a wide range of amines.
-
Reagents & Equipment:
-
Substituted nicotinic acid (1.0 eq)
-
Amine (hydrochloride salts require an extra equivalent of base) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, inert atmosphere
-
-
Step-by-Step Procedure:
-
Dissolve the substituted nicotinic acid in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature. Causality: This pre-activation step allows for the efficient formation of the active ester intermediate before the nucleophile is introduced.
-
Add the amine to the activated mixture.
-
Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide by column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes typical conditions for the described transformations. Yields are highly substrate-dependent and should be considered illustrative.
| Reaction Type | Key Reagents | Solvent | Temperature | Typical Time | Notes |
| SNAr (Amination) | Amine, K₂CO₃ | DMF, NMP | 80 - 120 °C | 2 - 12 h | Highly regioselective for C2/C6 positions. |
| Suzuki Coupling | Boronic Acid, Pd Catalyst, K₃PO₄ | Dioxane/H₂O | 80 - 110 °C | 4 - 24 h | Requires inert atmosphere; ligand choice is crucial for success. |
| Amide Coupling | Amine, HATU, DIPEA | DMF, DCM | Room Temp. | 2 - 24 h | Mild conditions, wide substrate scope. |
Application in Ligand Design and Drug Discovery
Derivatives of nicotinic acid are prevalent in pharmaceuticals and bioactive compounds.[12][13] The synthetic strategies outlined above allow for the rapid generation of diverse ligand libraries based on the this compound core. By varying the nucleophiles in SNAr reactions, the boronic acids in Suzuki couplings, and the amines in amide couplings, researchers can systematically explore the chemical space around the pyridine scaffold. This approach is invaluable for:
-
Medicinal Chemistry: Developing structure-activity relationships (SAR) for targets such as kinases, GPCRs, and enzymes. Nicotinic acid derivatives have shown a wide range of pharmacological activities.[14][15][16]
-
Materials Science: Synthesizing novel ligands for creating coordination polymers and metal-organic frameworks (MOFs), leveraging the pyridine nitrogen as a coordination site.[17]
-
Agrochemicals: Discovering new herbicides and insecticides, a field where pyridine-based compounds have historically been successful.
References
- Suzuki, A. (1979). Suzuki reaction. Wikipedia. [Link]
- Smith, M. B. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH. [Link]
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- ResearchGate. (2005). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Request PDF. [Link]
- Chad's Prep. (2021). 18.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- MDPI. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- NIH. (n.d.). Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Professor Dave Explains. (2019).
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Erland Stevens. (2019).
- Atlantis Press. (2017).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Toxicity and pharmacological activity of two newly synthesized derivatives of nicotinic and isonicotinic acids. Request PDF. [Link]
- Growing Science. (2022).
- MDPI. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. [Link]
- NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
- ResearchGate. (2019). (PDF)
- NIH. (n.d.). Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. PubMed Central. [Link]
- Bulletin of the Chemical Society of Ethiopia. (n.d.).
- MDPI. (n.d.). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. [Link]
- NIH. (2021). Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein. PubMed Central. [Link]
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. atlantis-press.com [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Amidation of 2,5,6-Trichloronicotinic Acid
Abstract: This comprehensive guide provides a detailed experimental procedure for the synthesis of 2,5,6-trichloronicotinamide, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a reliable two-step process commencing with the activation of 2,5,6-trichloronicotinic acid to its corresponding acyl chloride using thionyl chloride, followed by amidation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights, safety protocols, and characterization guidelines.
Introduction: The Significance of Substituted Nicotinamides
Nicotinamide and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The pyridine ring system is a key feature in numerous pharmaceuticals due to its ability to engage in various biological interactions. The presence of chlorine substituents on the nicotinic acid backbone, as in 2,5,6-trichloronicotinamide, offers several advantages for drug discovery programs. These halogen atoms can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacological profile. Furthermore, they provide synthetic handles for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for screening.
The direct amidation of a carboxylic acid is often challenging due to the basicity of amines, which can lead to the formation of an unreactive carboxylate salt.[1][2] Therefore, a common and effective strategy involves the activation of the carboxylic acid to a more electrophilic species, such as an acyl chloride.[3][4] This application note details a robust and widely applicable method for the amidation of this compound via an acyl chloride intermediate.
Reaction Mechanism and Rationale
The conversion of this compound to its amide derivative is a two-step process, as illustrated below. Each step is designed to proceed with high efficiency and selectivity.
Step 1: Acyl Chloride Formation
The first step involves the activation of the carboxylic acid with thionyl chloride (SOCl₂). Thionyl chloride is a highly effective reagent for this transformation due to its reactivity and the convenient removal of byproducts. The reaction proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid oxygen attacks the sulfur atom of thionyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion generates a chlorosulfite intermediate. This intermediate then undergoes an internal nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). The evolution of these gases drives the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate this reaction through the formation of a Vilsmeier reagent.[2]
Step 2: Amidation
The second step is the nucleophilic acyl substitution of the highly reactive 2,5,6-trichloronicotinoyl chloride with an amine. In this protocol, we describe the synthesis of the primary amide using aqueous ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate then collapses, expelling a chloride ion to yield the stable 2,5,6-trichloronicotinamide. The reaction is typically performed at low temperatures to control its exothermicity.[5]
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of 2,5,6-trichloronicotinamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Ammonium Hydroxide (28% in H₂O) | Reagent Grade | Commercially Available |
| Dioxane | Anhydrous | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Step-by-Step Synthesis
Part A: Synthesis of 2,5,6-Trichloronicotinoyl Chloride
A procedure adapted from the synthesis of similar nicotinoyl chlorides is presented.[6][7]
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.
-
Reagent Addition: To the flask, add this compound (e.g., 5.0 g, 1 equivalent). Add anhydrous toluene (e.g., 25 mL) to suspend the acid.
-
Catalyst and Reagent: Add a catalytic amount of anhydrous DMF (1-2 drops). While stirring, slowly add thionyl chloride (e.g., 2 equivalents) to the suspension. Caution: The addition of thionyl chloride can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2,5,6-trichloronicotinoyl chloride, often an oil or low-melting solid, can be used in the next step without further purification.
Part B: Synthesis of 2,5,6-Trichloronicotinamide
This procedure is based on a general method for the amidation of the corresponding acyl chloride.[5]
-
Reaction Setup: In a fume hood, place a solution of the crude 2,5,6-trichloronicotinoyl chloride (from Part A) in anhydrous dioxane (e.g., 20 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Cool the flask to 0 °C using an ice bath.
-
Amine Addition: Slowly add concentrated ammonium hydroxide (28% NH₃ in water, e.g., 10 mL) dropwise to the stirred solution of the acyl chloride. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 10-15 minutes.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,5,6-trichloronicotinamide.[5] The product is often obtained as a solid.
Purification and Characterization
Purification:
The crude 2,5,6-trichloronicotinamide can be purified by recrystallization. While specific solvents for this compound are not widely reported, a solvent screen using common solvents for nicotinamide derivatives, such as ethanol, ethyl acetate, or mixtures of dichloromethane and hexanes, is recommended.[8][9][10]
Characterization:
The identity and purity of the synthesized 2,5,6-trichloronicotinamide should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Molecular Formula | C₆H₃Cl₃N₂O[11][12] |
| Molecular Weight | 225.46 g/mol [11][12] |
| Appearance | White to off-white solid[13] |
| Melting Point | Not experimentally determined, prediction may be available |
| ¹H NMR | A singlet for the aromatic proton on the pyridine ring and two broad singlets for the -NH₂ protons. |
| ¹³C NMR | Six distinct signals in the aromatic region corresponding to the pyridine ring carbons and a signal for the carbonyl carbon. |
Safety and Handling
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling the reagents and product. All manipulations should be performed in a well-ventilated fume hood.
Reagent-Specific Hazards:
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (HCl and SO₂).[1][14][15][16] Causes severe burns to skin and eyes and is toxic if inhaled.[14][15] Handle with extreme care under anhydrous conditions.
-
Ammonium Hydroxide: Corrosive and can cause burns. The vapors are irritating to the respiratory system.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste and aqueous waste should be collected in separate, properly labeled containers.
Visual Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 2,5,6-trichloronicotinamide.
Caption: Overall reaction scheme for the amidation of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 2,5,6-trichloronicotinamide from this compound. The two-step procedure, involving the formation of an acyl chloride intermediate, is a classic and robust strategy for amide bond formation. Adherence to the detailed experimental steps and safety precautions is crucial for the successful and safe execution of this synthesis. The resulting 2,5,6-trichloronicotinamide is a versatile intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries.
References
- Carl ROTH.
- Bionium.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Google Patents.
- MDPI. New Crystalline Salts of Nicotinamide Riboside as Food Additives. [Link]
- ACS Publications.
- PrepChem.com. Synthesis of 2-chloronicotinyl chloride. [Link]
- This reference is not available.
- This reference is not available.
- IASJ. synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- RSC Publishing.
- This reference is not available.
- Chemistry LibreTexts. 24.3: Synthesis of Amides. [Link]
- This reference is not available.
- This reference is not available.
- Capot Chemical. Specifications of 2,5,6-Trichloronicotinamide. [Link]
- This reference is not available.
- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
Sources
- 1. bionium.miami.edu [bionium.miami.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. 2,5,6-trichloronicotinaMide | 142266-62-4 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. chemscene.com [chemscene.com]
- 12. CAS 142266-62-4 | 2,5,6-Trichloronicotinamide - Synblock [synblock.com]
- 13. capotchem.com [capotchem.com]
- 14. westliberty.edu [westliberty.edu]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. chemicalbook.com [chemicalbook.com]
Application Note: Infrared Spectroscopy Analysis of 2,5,6-Trichloronicotinic Acid Functional Groups
Abstract
This document provides a detailed guide for the analysis of 2,5,6-Trichloronicotinic acid using Fourier Transform Infrared (FTIR) spectroscopy. This compound is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research.[1][] Infrared spectroscopy serves as a rapid and non-destructive technique for confirming the molecular structure and identifying key functional groups. This note outlines the theoretical basis for the expected vibrational modes, provides a detailed protocol for sample analysis using Attenuated Total Reflectance (ATR)-FTIR, and offers guidance on spectral interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring robust analytical characterization of this compound.
Introduction: The Vibrational Signature of a Molecule
Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule.[3][4] When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies. These frequencies are dependent on the bond strength, the mass of the bonded atoms, and the overall molecular structure.[4] The resulting infrared spectrum is a unique "fingerprint" that provides a wealth of structural information.[4]
For this compound, FTIR analysis is crucial for verifying the presence and chemical environment of its three core functional regions:
-
The Carboxylic Acid group (-COOH)
-
The tri-substituted Pyridine Ring
-
The three Carbon-Chlorine bonds (C-Cl)
This guide explains the causality behind the experimental choices and provides a self-validating protocol to ensure accurate and reproducible results.
Molecular Structure and Key Functional Groups
Understanding the structure of this compound is fundamental to interpreting its infrared spectrum. The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and chlorine atoms at the 2, 5, and 6-positions.
Sources
Topic: Large-Scale Synthesis Considerations for 2,5,6-Trichloronicotinic Acid
An Application Note for Drug Development Professionals
Abstract
2,5,6-Trichloronicotinic acid is a pivotal, highly functionalized pyridine intermediate, primarily utilized as a building block in the synthesis of complex organic molecules, particularly within the agrochemical sector.[1][2] Its polychlorinated structure provides multiple reactive sites for further derivatization. This document provides a comprehensive guide for researchers and process chemists on the strategic considerations for the large-scale synthesis of this compound. We will explore a proposed, robust synthetic route, detail scalable protocols, analyze critical process parameters, and outline essential safety measures. The methodologies are grounded in established chemical principles for pyridine chemistry, adapted for industrial-scale production.
Introduction and Strategic Overview
The industrial synthesis of this compound is not trivial, primarily due to the challenge of achieving regioselective chlorination on an already electron-deficient pyridine ring. Direct, multi-step chlorination of nicotinic acid or its simple derivatives often leads to a mixture of isomers and incomplete reactions, complicating purification and reducing overall yield.
A more viable industrial strategy begins with a precursor that facilitates a controlled, stepwise chlorination. The most logical and cost-effective approach involves starting with 6-hydroxynicotinic acid. This precursor allows for the initial conversion of the hydroxyl group to a chloro group, followed by subsequent chlorination of the pyridine ring. This strategy offers better control over the reaction sequence and product purity.
This guide details a two-stage process:
-
Stage 1: Synthesis of 2,6-Dichloronicotinic Acid from 6-Hydroxynicotinic Acid.
-
Stage 2: Regioselective Chlorination at the C5 position to yield the final product.
Proposed Synthetic Pathway
The proposed pathway leverages common, scalable industrial reactions. The conversion of hydroxypyridines to chloropyridines using phosphorus-based chlorinating agents is a well-established transformation. The subsequent ring chlorination is more challenging and requires carefully controlled conditions to ensure high selectivity for the C5 position.
Figure 1: Proposed two-stage synthesis of this compound.
Detailed Synthesis Protocols
The following protocols are designed for pilot-scale production. All operations should be conducted in a well-ventilated chemical fume hood or an appropriately engineered containment system.
Stage 1: Synthesis of 2,6-Dichloronicotinic Acid
This stage involves the conversion of the tautomeric 6-hydroxy-pyrid-2-one form of 6-hydroxynicotinic acid to the corresponding dichloro derivative using a potent chlorinating agent mixture.
Materials & Reagents:
-
6-Hydroxynicotinic Acid
-
Phosphorus Oxychloride (POCl₃)
-
Phosphorus Pentachloride (PCl₅)
-
Toluene (or other high-boiling inert solvent)
-
Ice
-
Water (deionized)
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Hydrochloric Acid (HCl) solution (for acidification)
Protocol:
-
Reactor Setup: Charge a glass-lined or Hastelloy reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet with 6-hydroxynicotinic acid (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, cautiously add phosphorus oxychloride (POCl₃, ~5.0 eq) to the reactor. The mixture will form a slurry.
-
Chlorination: Begin stirring and slowly add phosphorus pentachloride (PCl₅, ~2.5 eq) portion-wise. The addition is exothermic and may cause the evolution of HCl gas. Maintain the temperature below 40°C during addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The reaction progress can be monitored by HPLC.
-
Work-up - Quenching: After cooling the reaction mixture to room temperature, cautiously pour it onto a stirred mixture of crushed ice and water. This step is highly exothermic and will generate significant amounts of HCl gas. Perform this in a well-ventilated area with appropriate scrubbing for the off-gas.
-
Isolation: The product, 2,6-dichloronicotinic acid, will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing: Isolate the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~6-7).
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight. A typical yield for this step is in the range of 80-90%.
Stage 2: Synthesis of this compound
This step requires electrophilic chlorination of the electron-deficient 2,6-dichloronicotinic acid ring. This is typically achieved under forcing conditions.
Materials & Reagents:
-
2,6-Dichloronicotinic Acid
-
Fuming Sulfuric Acid (Oleum, 20-30% SO₃)
-
Chlorine (Cl₂) gas
-
Iodine (I₂) or Iron(III) Chloride (FeCl₃) as a catalyst
-
Ice
-
Water (deionized)
Protocol:
-
Reactor Setup: Charge a suitable corrosion-resistant reactor (e.g., glass-lined) equipped with a gas inlet tube, mechanical stirrer, thermometer, and gas outlet/scrubber system with 2,6-dichloronicotinic acid (1.0 eq).
-
Dissolution: Add fuming sulfuric acid (~4.0-5.0 eq) to the reactor. Stir until all the solid has dissolved. Add a catalytic amount of iodine or FeCl₃ (0.05 eq).
-
Chlorination: Heat the mixture to 60-70°C. Begin bubbling chlorine gas through the solution via the gas inlet tube. The reaction is exothermic; maintain the temperature carefully.
-
Reaction: Continue the chlorine addition for 8-12 hours. Monitor the reaction progress by taking aliquots, quenching them, and analyzing by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mass onto crushed ice. The product will precipitate.
-
Isolation and Purification: Filter the crude solid product and wash extensively with cold water to remove residual acid. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water or toluene).
-
Drying: Dry the purified product under vacuum at 60-70°C. Expected yields for this step are typically in the range of 65-75%.
Scale-Up and Process Optimization
Transitioning from the lab to large-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Figure 2: Key workflow considerations for process scale-up.
-
Thermal Management: Both chlorination stages are significantly exothermic. Large-scale reactors must have adequate cooling capacity to prevent runaway reactions. The quench steps are particularly hazardous and require controlled addition rates and robust cooling.
-
Material Compatibility: The use of POCl₃, PCl₅, fuming sulfuric acid, and wet HCl gas requires reactors and transfer lines made of highly corrosion-resistant materials like glass-lining, Hastelloy C, or PTFE-lined components.
-
Gas Handling: The process generates large volumes of HCl and involves handling toxic Cl₂ gas. A robust, high-capacity scrubber system (e.g., a caustic scrubber) is mandatory to neutralize corrosive and toxic off-gases.
-
Solid Handling: The intermediate and final products are solids. Large-scale filtration and drying equipment (e.g., filter press, vacuum dryer) are necessary. The physical properties of the crystals (size, shape) should be optimized during the crystallization step to ensure efficient filtration and drying.
Safety and Hazard Analysis
The synthesis of this compound involves several hazardous materials and reactions. A thorough risk assessment is essential before undertaking this process.
Table 1: Hazard Summary of Key Chemicals
| Chemical | CAS Number | Key Hazards | Recommended PPE |
| This compound | 54718-39-7 | Causes skin irritation, serious eye irritation, may cause respiratory irritation. | Gloves, safety goggles, lab coat |
| 6-Hydroxynicotinic Acid | 5006-66-6 | Skin, eye, and respiratory irritant. | Gloves, safety goggles, lab coat |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water. | Full-face respirator, chemical-resistant suit, heavy-duty gloves |
| Phosphorus Pentachloride (PCl₅) | 10026-13-8 | Causes severe skin burns and eye damage, harmful if swallowed or inhaled, reacts violently with water. | Full-face respirator, chemical-resistant suit, heavy-duty gloves |
| Fuming Sulfuric Acid (Oleum) | 8014-95-7 | Causes severe skin burns and eye damage, fatal if inhaled, highly corrosive. | Full-face respirator, acid-resistant suit, heavy-duty gloves |
| Chlorine (Cl₂) Gas | 7782-50-5 | Fatal if inhaled, causes severe skin burns and eye damage, toxic to aquatic life. | Supplied-air respirator, gas-tight chemical suit |
Data sourced from supplier Safety Data Sheets (SDS).[3][4][5][6]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Spills: Evacuate the area. Wear appropriate PPE. For acid spills, neutralize with a suitable agent like sodium bicarbonate. For reactive materials, use an inert absorbent (e.g., vermiculite). Prevent entry into waterways.
Conclusion
The large-scale synthesis of this compound is a challenging but manageable process for experienced process chemists. The proposed two-stage route starting from 6-hydroxynicotinic acid provides a logical and controllable pathway. Success at an industrial scale hinges on meticulous control over reaction conditions, robust engineering for handling highly corrosive and reactive materials, and an unwavering commitment to safety protocols. This guide provides a foundational framework for the development and optimization of a safe and efficient manufacturing process for this valuable chemical intermediate.
References
- Aipoc Meditech Co.,Ltd. (n.d.). This compound.
- European Patent Office. (n.d.). Process for producing chloronicotinic acid compounds.
- FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 54718-39-7.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 6-Chloronicotinic acid.
- Jubilant Ingrevia Limited. (n.d.). 2-chloronicotinic acid Safety Data Sheet.
- Medline. (2016). SAFETY DATA SHEET - 2-Chloronicotinic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: A Key Intermediate for Organic Synthesis and Agrochemicals.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound Price Trends and Sourcing Strategies.
- PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid.
- ResearchGate. (2024). (PDF) Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-chloronicotinic acid.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Chloronicotinic Acid.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5,6-Trichloronicotinic Acid
Welcome to the technical support center for the synthesis of 2,5,6-trichloronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. As your dedicated application scientist, I will provide in-depth, experience-driven insights to help you navigate the complexities of this synthesis and significantly improve your yields.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several routes, each with its own set of challenges and advantages. The two primary methods discussed in the literature are:
-
Oxidation of 2,3,6-trichloro-5-methylpyridine: This is a direct approach but often suffers from low yields due to the harsh reaction conditions required.
-
Hydrolysis of 2,3,6-trichloro-5-(trichloromethyl)pyridine: This multi-step approach, while more involved, generally provides a more reliable and higher-yielding pathway to the desired product.[1]
This guide will provide detailed troubleshooting for the oxidation method and a comprehensive protocol for the more robust hydrolysis route.
II. Troubleshooting Guide: The Oxidation of 2,3,6-Trichloro-5-Methylpyridine
The direct oxidation of the methyl group on the pyridine ring is a common strategy, but the use of strong oxidizing agents like potassium permanganate (KMnO₄) can lead to side reactions and degradation of the starting material or product, resulting in low yields.[2][3]
Issue: Consistently Low Yields (<20%) in the KMnO₄ Oxidation
This is the most frequently encountered problem with this synthetic route. The causes can be multifaceted, ranging from suboptimal reaction conditions to degradation of the product.
Q1: My yield of this compound is very low. What are the likely causes and how can I improve it?
A1: Low yields in the permanganate oxidation of alkylpyridines are often due to a few key factors. Let's break them down and provide actionable solutions.
1. Over-oxidation and Ring Degradation: Potassium permanganate is a very strong oxidizing agent and, under harsh conditions (e.g., high temperature, high concentration), can lead to the cleavage of the pyridine ring, producing smaller, undesired byproducts.[4]
-
Solution:
-
Temperature Control: Maintain a strict temperature profile. Start the reaction at a lower temperature and gradually increase it. Avoid excessive heating.
-
Controlled Addition of KMnO₄: Instead of adding the full amount of KMnO₄ at once, add it portion-wise over an extended period. This maintains a lower instantaneous concentration of the oxidant, reducing the likelihood of over-oxidation.
-
pH Control: The pH of the reaction medium can influence the oxidative power of permanganate. While typically performed under neutral or slightly alkaline conditions, ensure the pH does not become strongly acidic, which can increase its oxidative strength and promote degradation.[5]
-
2. Incomplete Reaction: The starting material, 2,3,6-trichloro-5-methylpyridine, is a solid with limited solubility in water, which can lead to an incomplete reaction.
-
Solution:
-
Use of a Co-solvent: The introduction of a co-solvent that is inert to oxidation can improve the solubility of the starting material. Acetone has been shown to be a suitable solvent for permanganate oxidations and can help to create a more homogeneous reaction mixture.[6][7]
-
Vigorous Stirring: Ensure efficient stirring throughout the reaction to maximize the contact between the reactants.
-
3. Product Degradation during Workup: The workup procedure, particularly the acidification step to precipitate the carboxylic acid, can also be a source of yield loss if not performed carefully.
-
Solution:
-
Controlled Acidification: Add the acid slowly and with cooling to avoid a rapid temperature increase that could promote decarboxylation or other side reactions.
-
Optimal pH for Precipitation: Ensure that the pH is lowered sufficiently (typically to pH 1-2) to fully precipitate the carboxylic acid.
-
Experimental Protocol: Optimized KMnO₄ Oxidation
| Parameter | Recommended Condition | Rationale |
| Temperature | 80-90°C | Balances reaction rate with minimizing degradation. |
| KMnO₄ Addition | Portion-wise over 4-6 hours | Maintains a low concentration of the oxidant. |
| Solvent | Water/Acetone (e.g., 4:1 v/v) | Improves solubility of the starting material. |
| Stirring | Vigorous mechanical stirring | Ensures a homogeneous reaction mixture. |
| Workup | Slow acidification with cooling | Prevents product degradation. |
III. Recommended High-Yield Synthetic Route: The Hydrolysis Pathway
For a more reliable and higher-yielding synthesis of this compound, we recommend a two-step approach starting from 2-chloro-5-chloromethylpyridine. This involves the synthesis of the key intermediate, 2,3,6-trichloro-5-(trichloromethyl)pyridine, followed by its hydrolysis.[8][9]
Workflow for the Hydrolysis Route
Caption: High-yield synthesis of this compound via hydrolysis.
Step 1: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine
This intermediate is prepared by the exhaustive chlorination of 2-chloro-5-chloromethylpyridine.[8][10]
Experimental Protocol:
-
Initial Chlorination: In a reaction vessel equipped for UV irradiation, dissolve 2-chloro-5-chloromethylpyridine in a suitable solvent like carbon tetrachloride.
-
UV-Initiated Chlorination: While irradiating with a UV lamp, bubble chlorine gas through the solution at reflux for approximately 8 hours. This step primarily chlorinates the methyl group.
-
Catalytic Ring Chlorination: After the initial chlorination, remove the solvent by distillation. To the residue, add a Lewis acid catalyst such as tungsten(VI) chloride (WCl₆).
-
High-Temperature Chlorination: Heat the mixture to 175°C and continue to pass chlorine gas through it for another 6 hours. This step chlorinates the pyridine ring.
-
Purification: The crude product can be purified by vacuum distillation to yield 2,3,6-trichloro-5-(trichloromethyl)pyridine.
| Parameter | Recommended Condition | Rationale |
| Initial Chlorination | Reflux in CCl₄ with UV irradiation | Promotes free-radical chlorination of the methyl group. |
| Ring Chlorination | 175°C with WCl₆ catalyst | Facilitates electrophilic aromatic substitution on the pyridine ring. |
Step 2: Hydrolysis to this compound
The trichloromethyl group of the intermediate is then hydrolyzed to a carboxylic acid using a strong acid.[1][11]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, carefully add 2,3,6-trichloro-5-(trichloromethyl)pyridine to concentrated sulfuric acid (98%).
-
Hydrolysis: Heat the mixture to 110-120°C. The reaction is typically complete within 2-4 hours and is accompanied by the evolution of hydrogen chloride gas.
-
Precipitation: After completion, cool the reaction mixture and carefully pour it onto crushed ice. The this compound will precipitate as a white solid.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
| Parameter | Recommended Condition | Rationale |
| Acid | Concentrated Sulfuric Acid (98%) | Acts as both the solvent and the hydrolyzing agent. |
| Temperature | 110-120°C | Provides sufficient energy for the hydrolysis to proceed at a reasonable rate. |
| Workup | Quenching on ice | Rapidly cools the reaction and precipitates the product. |
IV. Frequently Asked Questions (FAQs)
Q2: How do I purify the final this compound product?
A2: The primary method for purification is recrystallization. The choice of solvent is critical for obtaining a high-purity product.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nicotinic acid derivatives, aqueous organic solvents are often effective. Consider mixtures of ethanol/water or acetic acid/water.
-
Decolorization: If your product has a yellowish tint, this may be due to impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help to remove colored impurities.[12][13]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If necessary, add activated charcoal and heat for a few minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Q3: What analytical methods can I use to assess the purity of my product?
A3: A combination of techniques should be used to confirm the purity and identity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a good starting point.[14]
-
Melting Point: A sharp melting point range that is consistent with the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Q4: I am having trouble with the synthesis of the starting material, 2,3,6-trichloro-5-methylpyridine. Any suggestions?
A4: The synthesis of this starting material can be challenging due to the formation of isomers during the chlorination of 3-methylpyridine (β-picoline).
-
Selective Chlorination: Achieving the desired substitution pattern requires careful control of the reaction conditions. Gas-phase chlorination with a two-stage temperature profile has been shown to improve selectivity.[15]
-
Alternative Routes: Consider alternative synthetic pathways that offer better regioselectivity, such as starting from a pre-functionalized pyridine ring.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low yields in the synthesis.
V. References
-
Process for producing chloronicotinic acid compounds. European Patent Office.
-
Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10217-10219.
-
Process for producing chloronicotinic acid compounds. US Patent 4,504,665.
-
Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
-
Zhu, X. M., et al. (2012). 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2723. [Link]
-
Synthetic method of 2, 3, 5-trichloropyridine. Chinese Patent CN104478793A.
-
Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. Chinese Patent CN111333099A. [Link]
-
Oxidation of Organic Molecules by KMnO4. (2023). Chemistry LibreTexts. [Link]
-
Synthesis method of 2-chloronicotinic acid and derivative thereof. Chinese Patent CN103193705A.
-
Zheng, M. Y., Wei, Y. S., Fan, G., & Huang, Y. (2011). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. Asian Journal of Chemistry, 23(11), 4811-4813.
-
Method for preparing 2-chloronicotinic acid. Chinese Patent CN104592121A. [Link]
-
Nelson, D. A. (1981). Synthesis and high performance liquid chromatography of alkylsulfonates for use as water tracing compounds. University of Wyoming.
-
Preparation method and separation and purification method for 6-chloronicotinic acid. Chinese Patent CN104387317B.
-
Preparation method of 2-chloronicotinic acid. Chinese Patent CN111153853B.
-
Preparation of 2,3,5-trichloropyridine. US Patent 4,111,938.
-
O'Bara, E. J., Balsley, R. B., & Starer, I. (1970). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, 35(1), 16-19.
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]
-
Huang, K. C., Mabury, S. A., & Holsen, T. M. (2000). Oxidation of chlorinated ethenes by potassium permanganate: A kinetics study. Journal of Hazardous Materials, 73(1), 69-82.
-
Oxidation of alkyl pyridines and alkyl quinolines. US Patent 2,109,954.
-
Zheng, M. Y., Wei, Y. S., Fan, G., & Huang, Y. (2011). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. Asian Journal of Chemistry, 23(11), 4811.
-
Potassium permanganate. Wikipedia. [Link]
-
Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 539-565.
-
Onstad, G. D., & Haderlein, S. B. (2011). Oxidation of antibiotics during water treatment with potassium permanganate: reaction pathways and deactivation. Environmental Science & Technology, 45(8), 3538-3544.
-
Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue. Chinese Patent CN102675196A.
-
What is the mechanism of Potassium Permanganate?. Patsnap Synapse. [Link]
-
Harris, H. G., & Oldham, E. D. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. University of Mary Washington.
-
Zheng, M. Y., Wei, Y. S., Fan, G., & Huang, Y. (2011). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. ResearchGate. [Link]
-
Ahadi, S., et al. (2020). Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. ResearchGate. [Link]
-
Purification of nicotinic acid. US Patent 3,037,987.
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. US Patent 4,375,545.
Sources
- 1. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 4. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
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- 12. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 13. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 14. hovione.com [hovione.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,5,6-Trichloronicotinic Acid
Welcome to the technical support center for the purification of 2,5,6-trichloronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.
Introduction to Purification Challenges
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The primary synthetic route to this compound involves the hydrolysis of 2,5,6-trichloro-3-(trichloromethyl)pyridine. The inherent nature of the preceding chlorination and subsequent hydrolysis steps often leads to a mixture of closely related impurities that can be challenging to separate from the desired product.
This guide provides a structured approach to identifying and resolving these purification challenges, ensuring you can obtain this compound of high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, providing probable causes and actionable solutions.
Issue 1: The isolated product is an off-white or yellowish powder, and the melting point is broad and lower than the expected 150-154°C. [1]
-
Probable Cause 1: Presence of Chromophoric Impurities. The chlorination of picoline precursors can generate a variety of colored byproducts. Residual nitric acid from oxidation steps in related syntheses is also a known cause of yellow coloration in nicotinic acids.
-
Solution 1: Activated Carbon Treatment during Recrystallization.
-
Dissolve the crude this compound in a suitable hot solvent (see Recrystallization Protocol below).
-
Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.
-
Stir the mixture at an elevated temperature for 10-15 minutes.
-
Perform a hot filtration to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Rationale: Activated carbon has a high surface area and can effectively adsorb colored impurities.
-
-
Probable Cause 2: Incomplete Hydrolysis of the Trichloromethyl Group. The precursor, 2,5,6-trichloro-3-(trichloromethyl)pyridine, or partially hydrolyzed intermediates may be present. These impurities will have different melting points and can cause a depression and broadening of the melting point of the final product.
-
Solution 2: Re-subject the crude product to hydrolysis conditions.
-
If analytical data (e.g., NMR, LC-MS) suggests the presence of the trichloromethyl precursor, consider re-subjecting the crude material to the hydrolysis conditions (e.g., heating in concentrated sulfuric acid).
-
Monitor the reaction progress by TLC or HPLC to ensure complete conversion.
-
Rationale: Driving the hydrolysis reaction to completion will convert the precursor and intermediates to the desired carboxylic acid, simplifying the subsequent purification.
-
Issue 2: The purified product shows multiple spots on TLC or multiple peaks in HPLC analysis.
-
Probable Cause 1: Presence of Isomeric Impurities. The synthesis of the precursor, 2,5,6-trichloro-3-(trichloromethyl)pyridine, via chlorination of β-picoline can lead to the formation of various positional isomers of trichloromethylpyridine.[2][3] Subsequent hydrolysis would result in a mixture of isomeric trichloronicotinic acids.
-
Solution 1: Fractional Recrystallization.
-
This technique relies on slight differences in the solubility of the isomers in a particular solvent.
-
Carefully select a solvent system where the desired 2,5,6-trichloro isomer has a significantly different solubility profile compared to the other isomers.
-
Perform a series of sequential recrystallizations, collecting the crystals in fractions.
-
Analyze each fraction by TLC or HPLC to identify the purest fractions.
-
Rationale: Isomers often have very similar physical properties, making them difficult to separate. Fractional crystallization can enrich the desired isomer in certain fractions.
-
-
Probable Cause 2: Presence of Over- or Under-Chlorinated Nicotinic Acids. The chlorination process may not be perfectly selective, leading to the formation of di- or tetrachlorinated nicotinic acid analogs.
-
Solution 2: Preparative Chromatography.
-
If recrystallization fails to provide the desired purity, preparative high-performance liquid chromatography (prep-HPLC) may be necessary.
-
Develop an analytical HPLC method that shows good separation between the desired product and the impurities.
-
Scale up the analytical method to a preparative scale to isolate the pure this compound.
-
Rationale: Preparative HPLC offers high resolving power and is often the most effective method for separating closely related compounds that are difficult to separate by other means.
-
Issue 3: Poor recovery of the product after recrystallization.
-
Probable Cause 1: The chosen recrystallization solvent is too good a solvent. If the product is too soluble in the cold solvent, a significant amount will remain in the mother liquor, leading to low recovery.
-
Solution 1: Solvent System Optimization.
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Experiment with different single solvents or solvent mixtures. A good starting point for chlorinated aromatic acids is a polar protic solvent like methanol or ethanol, potentially in a mixture with water to decrease solubility upon cooling.
-
Use a minimal amount of hot solvent to dissolve the crude product completely.
-
Rationale: A well-chosen solvent system is critical for maximizing the recovery of the purified product.
-
-
Probable Cause 2: Premature crystallization during hot filtration. If the solution cools too quickly during the removal of insoluble impurities or activated carbon, the product will crystallize on the filter paper, leading to significant loss.
-
Solution 2: Maintain high temperature during filtration.
-
Use a heated filter funnel.
-
Preheat the receiving flask with a small amount of the hot solvent.
-
Work quickly to minimize the time the solution is exposed to cooler temperatures.
-
Rationale: Keeping the solution well above its saturation point during filtration prevents premature crystallization and product loss.
-
Experimental Workflow: Purification Decision Tree
Caption: Decision tree for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Based on its synthesis, the most probable impurities are:
-
Isomeric trichloronicotinic acids: Formed due to non-selective chlorination of the pyridine ring.
-
Incompletely hydrolyzed intermediates: Such as 2,5,6-trichloro-3-(dichloromethyl)pyridine or the starting material 2,5,6-trichloro-3-(trichloromethyl)pyridine.
-
Other chlorinated nicotinic acids: Di- or tetrachlorinated analogs.
-
Starting materials from the chlorination step: Such as incompletely chlorinated picoline derivatives.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: A good starting point would be a polar protic solvent like methanol or ethanol. You can also explore solvent mixtures. For instance, dissolving the crude product in a minimal amount of hot methanol and then slowly adding water until the solution becomes turbid, followed by reheating to get a clear solution and then slow cooling, can be an effective technique. A patent for the purification of 6-chloronicotinic acid suggests the use of methanol with activated carbon, which could be a viable approach for the trichloro-derivative as well.
Q3: My compound seems to be degrading during purification. What could be the cause?
A3: this compound is a carboxylic acid and can undergo decarboxylation (loss of CO₂) at high temperatures. While generally stable, prolonged heating at very high temperatures, especially in the presence of certain metal impurities, could potentially lead to some degradation. It is advisable to use the minimum necessary temperature for dissolution during recrystallization and to avoid unnecessarily long heating times.
Q4: How can I monitor the purity of my this compound during the purification process?
A4:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample. A mobile phase of ethyl acetate/hexane with a small amount of acetic acid is a good starting point.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like phosphoric acid or formic acid) is a common setup for analyzing acidic aromatic compounds.
-
Melting Point: A sharp melting point close to the literature value (150-154°C) is a good indicator of high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any impurities present.
Q5: Is it possible to purify this compound by sublimation?
A5: While some nicotinic acid derivatives can be purified by sublimation, the relatively high melting point of this compound suggests that it may require high vacuum and elevated temperatures for sublimation. At these temperatures, the risk of decarboxylation might increase. Recrystallization or chromatography are generally more reliable and scalable purification methods for this compound.
Detailed Experimental Protocol: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or a mixture with water)
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating source (hot plate with a water or oil bath)
-
Filter funnel and filter paper
-
Buchner funnel and filter flask for vacuum filtration
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary Table:
| Parameter | Typical Range |
| Melting Point | 150-154 °C[1] |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white crystalline solid |
References
- Process for producing chloronicotinic acid compounds.
- Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors.
- Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride.
Sources
- 1. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google Patents [patents.google.com]
- 2. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
Technical Support Center: Chlorination of Nicotinic Acid
Welcome to the technical support center for the chlorination of nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to resolve common issues encountered during your experiments.
Section 1: Understanding the Core Reaction and Its Challenges
The conversion of nicotinic acid to its chlorinated derivatives is a cornerstone of many synthetic routes in the pharmaceutical and agrochemical industries. The primary objective is typically the formation of the acyl chloride, nicotinoyl chloride, as a reactive intermediate for subsequent transformations. However, the reaction is often plagued by a variety of side reactions that can significantly impact yield and purity. This guide will dissect these challenges and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction to form nicotinoyl chloride from nicotinic acid and thionyl chloride (SOCl₂) is sluggish or incomplete. What are the common causes and how can I drive it to completion?
Answer:
An incomplete reaction is a frequent issue stemming from several factors related to reagent quality, reaction conditions, and the inherent reactivity of the starting material.
Causality and Troubleshooting:
-
Reagent Quality: Thionyl chloride is highly susceptible to hydrolysis. Ensure you are using a fresh bottle or a properly stored and sealed reagent. The presence of HCl and SO₂ from decomposition can inhibit the reaction.
-
Anhydrous Conditions: Nicotinic acid and the reaction solvent must be scrupulously dry. Any moisture will consume thionyl chloride and can hydrolyze the product back to the starting material. Dry your glassware thoroughly and use anhydrous solvents.
-
Catalysis: The reaction can be slow without a catalyst. A catalytic amount of N,N-dimethylformamide (DMF) is often employed. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent acylating agent, which accelerates the formation of nicotinoyl chloride.[1]
-
Mechanism of Catalysis:
-
DMF reacts with SOCl₂ to form a Vilsmeier-Haack type intermediate, [(CH₃)₂N=CHCl]⁺Cl⁻.
-
This intermediate is highly electrophilic and readily reacts with the carboxylate of nicotinic acid.
-
-
-
Temperature: While the reaction is often performed at reflux, ensure the temperature is adequate to drive the reaction forward. A gentle reflux is typically sufficient.
Experimental Protocol: Synthesis of Nicotinoyl Chloride Hydrochloride
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add nicotinic acid (1 eq.).
-
Add an excess of thionyl chloride (2-3 eq.).
-
Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of nicotinic acid).
-
Heat the mixture to reflux for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases and a clear solution is obtained.[2]
-
Remove the excess thionyl chloride under reduced pressure. The resulting solid is nicotinoyl chloride hydrochloride.
FAQ 2: I'm observing a significant amount of a white, insoluble solid in my reaction mixture that is not my desired chlorinated product. What is it and how can I prevent its formation?
Answer:
This insoluble solid is likely nicotinic anhydride . It forms when nicotinoyl chloride reacts with unreacted nicotinic acid or its salt.
Causality and Troubleshooting:
-
Reaction Stoichiometry and Rate of Addition: If the local concentration of nicotinoyl chloride is high while there is still a significant amount of nicotinic acid present, anhydride formation is favored. This can happen if the thionyl chloride is added too quickly or if the reaction is not sufficiently mixed.
-
Temperature: Higher temperatures can sometimes promote anhydride formation.
-
Presence of Base: If a base is used, it can deprotonate nicotinic acid, making it a more potent nucleophile for attacking the nicotinoyl chloride.
Prevention Strategies:
-
Controlled Addition: Add the thionyl chloride dropwise to a suspension of nicotinic acid in an inert solvent at a lower temperature before gradually heating to reflux.
-
Use of Excess Chlorinating Agent: Employing a sufficient excess of thionyl chloride helps to quickly convert all the nicotinic acid to the acid chloride, minimizing the opportunity for anhydride formation.
-
Avoid Strong Bases: If a base is necessary, consider a non-nucleophilic, sterically hindered base.
Workflow for Minimizing Anhydride Formation
Caption: Workflow to minimize nicotinic anhydride formation.
FAQ 3: My product is a mixture of mono- and di-chlorinated nicotinic acids. How can I control the regioselectivity and prevent over-chlorination?
Answer:
The formation of dichlorinated species, such as 2,6-dichloronicotinic acid, is a common side reaction, especially under harsh conditions or with certain chlorinating agents like phosphorus oxychloride (POCl₃).[3]
Causality and Troubleshooting:
-
Chlorinating Agent: POCl₃ is a stronger chlorinating agent than SOCl₂ and is more prone to over-chlorination.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of multiple chlorination events on the pyridine ring.
-
Stoichiometry of the Chlorinating Agent: Using a large excess of the chlorinating agent will drive the reaction towards over-chlorination.
Strategies for Controlling Regioselectivity:
-
Choice of Chlorinating Agent: For mono-chlorination, thionyl chloride is generally preferred over POCl₃.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or HPLC to avoid prolonged heating after the starting material is consumed.
-
Stoichiometry: Use a controlled amount of the chlorinating agent (e.g., 1.1-1.5 equivalents for mono-chlorination).
Purification of Mono-chlorinated Product:
If a mixture is obtained, separation can often be achieved by:
-
Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) can separate compounds with different polarities.
-
Recrystallization: If the solubility differences between the mono- and di-chlorinated products are significant, recrystallization can be an effective purification method.
Table 1: Influence of Reaction Parameters on Chlorination Outcome
| Parameter | To Favor Mono-chlorination | To Favor Di-chlorination |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosphorus Oxychloride (POCl₃) |
| Temperature | Lower (e.g., 50-70 °C) | Higher (e.g., >100 °C) |
| Reaction Time | Shorter, with monitoring | Longer |
| Stoichiometry | 1.1 - 1.5 equivalents | > 2 equivalents |
FAQ 4: I am experiencing a lower than expected yield, and I suspect decarboxylation is occurring. Under what conditions is this likely, and can it be avoided?
Answer:
Decarboxylation of pyridinecarboxylic acids can occur, particularly at high temperatures and under certain pH conditions. Nicotinic acid itself is relatively stable, but the reaction conditions for chlorination can sometimes induce this side reaction.
Causality and Troubleshooting:
-
High Temperatures: Prolonged heating at high temperatures (>150-200 °C) can lead to thermal decarboxylation.[4]
-
Acidic Conditions: While the chlorination reaction itself generates HCl, strongly acidic conditions at high temperatures can facilitate decarboxylation.
-
Mechanism: The decarboxylation of pyridinecarboxylic acids can proceed through a zwitterionic intermediate, which is stabilized by the pyridine nitrogen.[5]
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating. Use the minimum temperature necessary for the chlorination to proceed.
-
Reaction Time: Monitor the reaction and stop it once the starting material is consumed to prevent prolonged exposure to harsh conditions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize side reactions.
FAQ 5: Are there any concerns about pyridine ring cleavage during the chlorination of nicotinic acid?
Answer:
While pyridine rings are generally robust, aggressive chlorinating agents and harsh reaction conditions can potentially lead to ring-opening or cleavage.
Causality and Troubleshooting:
-
Aggressive Reagents: Very strong chlorinating agents, especially in combination with Lewis acids, have the potential to attack the electron-deficient pyridine ring.
-
Extreme Temperatures: Very high temperatures can lead to decomposition and fragmentation of the molecule.
General Recommendations:
-
Milder Conditions: Whenever possible, opt for milder chlorinating agents and lower reaction temperatures.
-
Reaction Monitoring: Closely monitor the reaction for the appearance of unexpected, highly colored byproducts, which could indicate decomposition.
Logical Flow for Troubleshooting Chlorination Reactions
Caption: A logical troubleshooting flowchart for common issues.
Section 2: Analytical Characterization of Reaction Mixtures
Proper identification of the main product and side products is crucial for optimizing your reaction conditions.
FAQ 6: What are the recommended analytical techniques to monitor the progress of my nicotinic acid chlorination and identify byproducts?
Answer:
A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis.
-
Thin-Layer Chromatography (TLC): An excellent technique for rapid, real-time monitoring of the reaction progress. It allows you to visualize the consumption of the starting material and the formation of the product(s).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the composition of the reaction mixture. Different chlorinated isomers and byproducts can often be separated and quantified using a suitable column (e.g., C18) and mobile phase.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components in the reaction mixture. Derivatization of the carboxylic acid group (e.g., by silylation) may be necessary for analysis.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated products, allowing for unambiguous identification of the desired chlorinated nicotinic acid and any isolated byproducts.
-
Infrared (IR) Spectroscopy: Can confirm the conversion of the carboxylic acid (broad O-H stretch) to the acyl chloride (sharp C=O stretch at a higher wavenumber).
References
- Google Patents. (n.d.). Nicotinic acid anhydride.
- ResearchGate. (2018, March 9). Synthesis of acid chlorides?
- PrepChem.com. (n.d.). Synthesis of nicotinoyl chloride.
- Google Patents. (n.d.). Nicotinic acid derivatives and process for the preparation thereof.
- Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids.
- PubMed. (1999). Kinetics of hydrolysis of acetyl, valeroyl and nicotinoyl acyl derivatives of stobadine.
- Organic Syntheses. (n.d.). Nicotinic anhydride.
- PubMed. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol.
- Chemical Communications (RSC Publishing). (n.d.). On the activation of PhICl2 with pyridine.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Wikipedia. (n.d.). Hammick reaction.
- PubMed Central. (n.d.). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes.
- Reddit. (2024, March 20). Does the Vilsmeier-Haack-Reaction also work with thionylchloride instead of phosphorus oxychloride?
- Semantic Scholar. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids [closed].
- PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. (2010). GC-MS Determination of Nicotinic Acid with Derivatization by Silanization.
- ResearchGate. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- PrepChem.com. (n.d.). Synthesis of nicotinoyl chloride hydrochloride.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- PubMed. (n.d.). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites.
- LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?
- ResearchGate. (2025, April 10). The reaction of acid chloride and chloroformate with pyridine.
- ResearchGate. (2025, August 6). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.
- ResearchGate. (n.d.). a) Effect of temperature on chlorination of 2 mg of sample. (b) Effect...
- PMC. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- PubChem. (n.d.). 2,6-Dichloronicotinic acid.
- Sycamore Scholars. (n.d.). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Google Patents. (n.d.). Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse...
- MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- Google Patents. (n.d.). Preparation of chlorinated pyridines.
- ResearchGate. (n.d.). Mechanism of formation of nicotinoyl chloride.
- ResearchGate. (2025, August 5). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
- ResearchGate. (2021, April 6). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
- SciELO. (n.d.). Nicotine as a Catalyst for Chlorination Promoted by Hypochlorous Acid: Experimental and Theoretical Studies.
- ResearchGate. (n.d.). Pyridine methanol chlorinations.
- Food Research. (2025, January 10). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry.
- Google Patents. (n.d.). Process for the preparation of 2,6-dichloronicotinonitriles.
- Semantic Scholar. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- ResearchGate. (2025, August 9). An overview study of chlorination reactions applied to the primary extraction and recycling of metals and to the synthesis of new reagents.
- PubMed. (2006). Chlorination of Aromatic Compounds in Micellar Media: Regioselectivity.
Sources
- 1. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 2. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lneya.com [lneya.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimization of reaction conditions for 2,5,6-Trichloronicotinic acid synthesis
An in-depth guide to navigating the complexities of 2,5,6-Trichloronicotinic acid synthesis, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, ensuring your synthesis is both successful and reproducible.
Overview of the Primary Synthetic Route
The most commonly cited laboratory-scale synthesis of this compound involves the oxidation of the methyl group of 2,3,6-trichloro-5-methylpyridine. This process typically employs a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous medium. While straightforward in principle, this heterogeneous reaction presents several challenges that can significantly impact yield and purity. This guide focuses on optimizing this specific pathway and addressing the common pitfalls encountered during the procedure.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A low yield, sometimes as low as 18%, is the most frequent challenge with this synthesis[1]. The root cause is often a combination of factors related to the reaction's heterogeneous nature and the work-up procedure.
Causality & Solution:
-
Incomplete Reaction: The starting material, 2,3,6-trichloro-5-methylpyridine, is a solid suspended in water, and the oxidant, KMnO₄, is also a solid. Inefficient mixing can lead to localized "hot spots" and incomplete conversion.
-
Optimization: Employ vigorous mechanical stirring throughout the reaction. Ensure the reaction flask has sufficient headspace to allow for energetic agitation. The portion-wise addition of KMnO₄ over an extended period (e.g., 12 hours) is crucial to maintain a manageable reaction rate and prevent the accumulation of unreacted oxidant[1].
-
-
Product Loss During Work-up: The product is water-soluble as its potassium salt. Significant losses can occur during the filtration of the manganese dioxide (MnO₂) byproduct and subsequent extractions.
-
Optimization:
-
Filtration: Filter the reaction mixture while hot to keep the product and any salts fully dissolved. The fine MnO₂ precipitate can clog filter paper. Using a pad of Celite® (diatomaceous earth) on top of the filter paper can dramatically improve filtration speed and efficiency, preventing product adsorption onto the fine precipitate.
-
Washing: Wash the MnO₂ cake thoroughly with hot water to recover any adsorbed product[1].
-
Extraction: Before acidification, perform an extraction with a non-polar organic solvent like ethyl acetate to remove any unreacted starting material or non-acidic impurities[1]. This step is critical for final purity.
-
-
-
Side Reactions: Over-oxidation can lead to the degradation of the pyridine ring, reducing the overall yield.
-
Optimization: Maintain strict temperature control (100°C)[1]. Avoid excessive local concentrations of KMnO₄ by adding it in small portions.
-
Q2: The reaction seems to stall. How can I ensure it goes to completion?
Stalling is common due to the consumption of the oxidant. Relying solely on reaction time is insufficient.
Causality & Solution:
-
Monitoring is Key: The reaction must be monitored to confirm the complete consumption of the starting material.
-
Protocol: Use Thin Layer Chromatography (TLC) to track the disappearance of the 2,3,6-trichloro-5-methylpyridine spot. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting material is significantly less polar than the carboxylic acid product.
-
-
Incremental Oxidant Addition: The literature protocol explicitly mentions adding more KMnO₄ during the reaction[1].
-
Protocol: If TLC analysis shows significant starting material remaining after the initial portions of KMnO₄ have reacted (indicated by the disappearance of the purple permanganate color), add another portion of KMnO₄ (e.g., 10-15% of the initial amount) and continue heating. Repeat until the starting material is consumed.
-
Q3: My final product is an off-white or brown powder. How can I improve its purity?
Discoloration is typically due to residual manganese species or organic impurities.
Causality & Solution:
-
Manganese Contamination: Fine particles of MnO₂ may pass through the filter paper during work-up.
-
Solution: As mentioned, using a Celite® pad for filtration is highly effective. If the final product is still discolored, it can be redissolved in a dilute basic solution (e.g., NaHCO₃), filtered again through a fine filter or Celite®, and then re-precipitated with acid.
-
-
Organic Impurities: Unreacted starting material or side-products can co-precipitate with the desired acid.
-
Solution:
-
Pre-precipitation Extraction: Ensure the aqueous filtrate is thoroughly extracted with a solvent like ethyl acetate before acidification to remove non-acidic impurities[1].
-
Recrystallization: While the product is often used without further purification, high-purity material for drug development may require recrystallization. A solvent system of ethanol/water or acetic acid/water would be a logical starting point for experimentation.
-
-
Q4: The final precipitation step is inconsistent. What are the critical parameters?
The yield and physical form of your product are highly dependent on the precipitation conditions.
Causality & Solution:
-
pH Control: The product is a carboxylic acid and will only precipitate from its salt solution when the pH is sufficiently acidic.
-
Protocol: Cool the combined aqueous filtrates to 0°C in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid (e.g., 6.0 M HCl) until the pH is between 1 and 2[1]. Check the pH using a calibrated pH meter or pH paper. Adding the acid too quickly can cause the product to oil out or trap impurities.
-
-
Temperature: Solubility is temperature-dependent.
-
Protocol: Cooling the solution to 0°C before and during precipitation maximizes the recovery of the solid product. After precipitation, allow the slurry to stand at 0°C for a period (e.g., 30-60 minutes) to ensure complete crystallization before filtering.
-
-
Washing: The precipitated solid must be washed to remove residual HCl and other inorganic salts.
-
Protocol: Wash the collected solid with a small amount of ice-cold water[1]. Using warm or room-temperature water will dissolve some of the product, reducing the yield.
-
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol integrates the troubleshooting insights for a more robust synthesis of this compound.
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 2,3,6-trichloro-5-methylpyridine (1.0 eq) in deionized water (approx. 20 mL per gram of starting material).
-
Heating: Heat the suspension to 100°C with vigorous stirring.
-
Oxidant Addition: Over 12 hours, add potassium permanganate (KMnO₄, 3.0 eq) in small portions. Maintain a gentle reflux and vigorous stirring.
-
Monitoring: After the final addition, continue stirring at 100°C. Monitor the reaction progress every 4-6 hours using TLC. If starting material persists after 24 hours, add an additional portion of KMnO₄ (0.5 eq) and continue heating.
-
Work-up - Filtration: Once the starting material is consumed, prepare a Büchner funnel with a pad of Celite® over the filter paper. Filter the hot reaction mixture under vacuum.
-
Work-up - Washing: Wash the collected manganese dioxide cake thoroughly with several portions of boiling water. Combine all aqueous filtrates.
-
Work-up - Extraction: Cool the combined filtrate to room temperature and transfer it to a separatory funnel. Extract with ethyl acetate (3 x volume of filtrate) to remove any non-acidic impurities[1]. Discard the organic layers.
-
Work-up - Precipitation: Cool the aqueous phase to 0°C in an ice bath. With vigorous stirring, slowly add 6.0 M HCl until the pH of the solution is 1-2[1].
-
Isolation: A white precipitate should form. Allow the slurry to stir at 0°C for 30 minutes. Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to afford this compound.
Data Summary Table
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stoichiometry | 1.0 eq 2,3,6-trichloro-5-methylpyridine | Starting material. |
| 3.0 - 4.0 eq KMnO₄ | A significant excess is needed for complete conversion. Add portion-wise. | |
| Solvent | Water | Inexpensive and effective medium for permanganate oxidation. |
| Temperature | 100°C (Reflux) | Ensures adequate reaction rate without significant solvent loss[1]. |
| Reaction Time | 48-72 hours | Highly dependent on reaction scale and stirring efficiency. Must be monitored by TLC[1]. |
| Work-up Filtration | Hot filtration with Celite® | Crucial for removing MnO₂ without losing product. |
| Precipitation pH | 1 - 2 | Ensures complete protonation of the carboxylate to the insoluble acid[1]. |
| Precipitation Temp. | 0°C | Minimizes product solubility in the aqueous medium, maximizing yield[1]. |
Visual Schematics
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: Are there alternative synthesis routes to this compound?
A: Yes, alternative routes exist, which may be more suitable for larger-scale production. One notable method is the hydrolysis of a 2,5,6-trichloro-3-(trichloromethyl)pyridine intermediate. This hydrolysis is typically carried out in the presence of a strong acid like sulfuric or phosphoric acid[2][3]. This pathway avoids the use of permanganate and the associated MnO₂ waste stream but involves handling highly chlorinated intermediates and strong acids at elevated temperatures.
Q: What are the primary safety concerns for this reaction?
A: The primary safety concern is the use of potassium permanganate, a strong oxidizing agent.
-
Fire Hazard: KMnO₄ can react exothermically with organic materials. Ensure it is not mixed directly with organic solvents or other oxidizable substances.
-
Pressure: The reaction should be conducted in a vessel open to the atmosphere (via a reflux condenser) to prevent pressure build-up from any potential gas evolution.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle KMnO₄ in a fume hood to avoid inhaling dust.
Q: What analytical techniques are recommended for final product characterization?
A: To confirm the identity and purity of the final product, a combination of techniques is recommended:
-
Melting Point: The literature melting point for this compound is around 150-154°C[3]. A sharp melting point in this range is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the remaining aromatic proton on the pyridine ring. ¹³C NMR will confirm the presence of the correct number of carbon atoms, including the carboxylic acid carbon.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound and its characteristic isotopic pattern due to the three chlorine atoms.
References
- European Patent Office. (1995). Process for producing chloronicotinic acid compounds. (EP0638555A1).
- Google Patents. (n.d.). Process for producing chloronicotinic acid compounds. (US4504665A).
Sources
Technical Support Center: Overcoming Solubility Challenges with 2,5,6-Trichloronicotinic Acid
Welcome to the technical support guide for 2,5,6-Trichloronicotinic acid. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge for researchers, chemists, and drug development professionals facing solubility hurdles with this highly functionalized pyridine carboxylic acid. The inherent chemical properties that make this molecule a valuable building block—its rigid aromatic structure and multiple electronegative chlorine substituents—also contribute to its limited solubility in many common reaction media. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: My reaction requires a specific solvent, but the acid is not dissolving. What is the first step?
When facing poor solubility, a systematic approach is crucial. The initial steps should involve optimizing physical conditions before moving to chemical modifications.
-
Solvent Screening: If your reaction chemistry allows, switch to a more suitable solvent. Polar aprotic solvents are often the best choice for dissolving complex carboxylic acids.
-
Thermal Assistance: Gently heating the mixture can significantly increase the rate of dissolution and the solubility limit. Always ensure the temperature is well below the boiling point of the solvent and does not cause degradation of your starting material.
-
Mechanical Agitation: Vigorous stirring or sonication can help break down solid agglomerates and accelerate the dissolution process.
The following flowchart outlines a systematic approach to troubleshooting solubility.
Caption: Initial troubleshooting workflow for solubility issues.
Q3: How does pH dramatically influence the solubility of this compound?
The carboxylic acid moiety is the key to manipulating solubility. By deprotonating the acidic proton (–COOH) with a base, you form the corresponding carboxylate salt (–COO⁻ M⁺). This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in solubility in polar solvents, particularly water.[3][4]
The pKa of the carboxylic acid group is the critical parameter. For unsubstituted nicotinic acid, the pKa is approximately 4.8.[5] The three electron-withdrawing chlorine atoms on the pyridine ring will lower this pKa, making this compound a stronger acid. Therefore, even a weak base is sufficient to deprotonate it. This principle is the foundation for several advanced solubility enhancement techniques.
Caption: Conversion of the acid to its soluble salt form.
Advanced Solubility Strategies & Protocols
If basic troubleshooting fails, the following chemical strategies can be employed to achieve a homogeneous reaction environment or facilitate reactions in heterogeneous systems.
Strategy 1: In-Situ Salt Formation
This is the most direct method for achieving homogeneity in many organic solvents. By adding a suitable base, the acid is converted into a soluble salt directly within the reaction vessel prior to the addition of other reagents.
Causality: The formation of an ion pair between the carboxylate anion and a cation (e.g., triethylammonium) disrupts the crystal lattice of the solid acid and introduces a charged species that is more readily solvated by polar organic solvents like DMF or NMP.
Recommended Bases:
-
Organic: Triethylamine (NEt₃), Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU). These are non-nucleophilic and will not interfere with many subsequent reaction steps.
-
Inorganic: Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃). These are often used when the subsequent reaction is compatible with inorganic salts.
Experimental Protocol: In-Situ Solubilization with Triethylamine
-
Setup: To a dry, nitrogen-flushed reaction flask equipped with a magnetic stirrer, add this compound (1.0 eq).
-
Solvent Addition: Add the desired anhydrous organic solvent (e.g., DMF, Acetonitrile). A slurry or suspension will form.
-
Base Addition: Slowly add triethylamine (1.05 - 1.1 eq) dropwise to the stirring suspension at room temperature.
-
Dissolution: Stir the mixture. The solid should gradually dissolve over 5-30 minutes to yield a clear, homogeneous solution of the triethylammonium salt.
-
Reaction: The solution is now ready for the addition of other reagents to proceed with the desired chemical transformation.
Strategy 2: Phase-Transfer Catalysis (PTC)
PTC is an exceptionally powerful technique for reactions where the acid (as its salt) is soluble in an aqueous phase, but the other reactant is only soluble in an organic phase.[6][7][8] The phase-transfer catalyst acts as a "ferry," transporting the carboxylate anion from the aqueous phase into the organic phase where the reaction can occur.[6][7]
Causality: A typical PTC, such as a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the deprotonated trichloronicotinate anion (RCOO⁻) at the aqueous-organic interface. The resulting ion pair (Q⁺RCOO⁻) has a lipophilic exterior due to the alkyl groups on the quaternary ammonium cation, rendering it soluble in the organic phase.[9]
Common Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Benzyltriethylammonium chloride (TEBAC)
Caption: Mechanism of Phase-Transfer Catalysis.
Experimental Protocol: General PTC Alkylation
-
Aqueous Phase: In a reaction flask, dissolve this compound (1.0 eq) in water with an inorganic base like sodium hydroxide (1.0 eq) or potassium carbonate (1.5 eq).
-
Organic Phase: Add an immiscible organic solvent (e.g., Toluene, Dichloromethane) containing the substrate to be reacted (e.g., an alkyl halide, 1.0-1.2 eq).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.05 - 0.1 eq) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at the desired temperature (room temperature to reflux) to ensure a large surface area between the two phases. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, separate the organic layer. Wash it with water and brine, dry over sodium sulfate, and concentrate to obtain the crude product.
Strategy 3: Derivatization to a More Soluble Intermediate
For particularly challenging cases, or when the free carboxylic acid is incompatible with downstream reagents, it can be converted into a more soluble and reactive derivative, such as an ester or an acid chloride.[10][11][12] For example, converting 2-chloronicotinic acid to its methyl ester is a common strategy to facilitate subsequent reactions like nucleophilic substitutions.[11][13][14]
Causality: Converting the polar, hydrogen-bond-donating carboxylic acid into an ester or acid chloride removes the acidic proton and disrupts the strong intermolecular hydrogen bonding that contributes to a high crystal lattice energy. These derivatives are typically more soluble in a wider range of aprotic organic solvents.
Experimental Protocol: Conversion to Methyl Ester via Acid Chloride
-
Acid Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in a suitable solvent (e.g., Toluene or neat thionyl chloride). Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise, along with a catalytic amount of DMF (1-2 drops). Heat the mixture gently (e.g., 60-80 °C) until gas evolution ceases and a clear solution is formed.
-
Solvent Removal: Carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2,5,6-trichloronicotinoyl chloride can often be used directly.
-
Esterification: Dissolve the crude acid chloride in a dry solvent like dichloromethane (DCM). Cool the solution in an ice bath. Slowly add a solution of anhydrous methanol (MeOH) (1.5 eq) and triethylamine (1.5 eq) in DCM.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water, separate the organic layer, wash with sodium bicarbonate solution and brine, dry, and concentrate to yield the methyl 2,5,6-trichloronicotinate.
Data Summary: Solvent Selection Guide
The choice of solvent is the first and most critical decision in addressing solubility. The following table provides a guide to common laboratory solvents and their general applicability.
| Solvent | Class | Polarity Index | Boiling Point (°C) | Suitability & Comments |
| Toluene | Aromatic | 2.4 | 111 | Poor. Unlikely to dissolve the acid without derivatization or PTC. |
| Hexane | Aliphatic | 0.1 | 69 | Very Poor. Effectively insoluble. |
| Dichloromethane (DCM) | Halogenated | 3.1 | 40 | Poor to Moderate. May dissolve small amounts, better for derivatives. |
| Diethyl Ether | Ether | 2.8 | 35 | Poor. Low solubility expected. |
| Tetrahydrofuran (THF) | Ether | 4.0 | 66 | Moderate. May require heating or in-situ salt formation. |
| Acetonitrile (ACN) | Nitrile | 5.8 | 82 | Moderate to Good. A common choice, solubility can be enhanced with base. |
| N,N-Dimethylformamide (DMF) | Amide | 6.4 | 153 | Good. Often an excellent choice for dissolving complex polar molecules.[11] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 189 | Excellent. High polarity makes it a strong solvent for this compound.[2] |
| Methanol (MeOH) | Alcohol | 5.1 | 65 | Moderate. Can act as both solvent and reactant (esterification).[2] |
| Water | Protic | 10.2 | 100 | Very Poor (as acid). Excellent (as salt). Solubility is highly pH-dependent.[15] |
(Data compiled from multiple sources, including[16])
References
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
- Matriculation Chemistry. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids [Video]. YouTube. [Link]
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-chloronicotinic acid derivatives.
- Valle, M., Mora, P., Cordova, C., & Martinez-Mardones, F. (2019).
- ACS GCI Pharmaceutical Roundtable.
- Wikipedia.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. [Link]
- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
- Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids. [Link]
- Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. (2005). Iraqi Journal of Science. [Link]
- Zhao, B., et al. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
- Zhang, M. (2004). Synthesis of 2-Chloronicotinic Acid. Semantic Scholar. [Link]
- CN111153853B - Preparation method of 2-chloronicotinic acid.
- PubChem. 2-Chloronicotinic acid. [Link]
- Pobudkowska, A., & Piekarski, H. (2015). Study of pH-dependent drugs solubility in water.
- Bassi, P., & Kaur, G. (2023). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. [Image].
- Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. PubMed. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
- Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. [Link]
- Leito, I. pKa values bases. Chair of Analytical Chemistry, University of Tartu. [Link]
- Harvey, D. (2024). E5: Acid Dissociation Constants of Organics. Chemistry LibreTexts. [Link]
- pKa Vaules for Organic and Inorganic Bronsted Acids
- IUPAC-NIST Solubility Data Series.
- Paul, S., Heng, P. W. S., & Chan, L. W. (2016). pH-dependent Complexation of Hydroxypropyl-Beta-Cyclodextrin With Chlorin e6: Effect on Solubility and Aggregation in Relation to Photodynamic Efficacy. PubMed. [Link]
- Wang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC - PubMed Central. [Link]
- WO2005055983A2 - Method of preparation of mixed phase co-crystals with active agents.
- Ferlin, F., et al. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. PMC - NIH. [Link]
Sources
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. iajpr.com [iajpr.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
- 15. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Purification of 2,5,6-Trichloronicotinic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2,5,6-trichloronicotinic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work, providing not just procedural steps but also the underlying scientific principles to empower effective problem-solving.
Section 1: Understanding the Impurity Profile
A robust purification strategy begins with a thorough understanding of the potential impurities. The most common industrial synthesis of this compound involves the hydrolysis of 2,5,6-trichloro-3-(trichloromethyl)pyridine.[1] This synthetic route is the primary determinant of the impurity profile.
Frequently Asked Questions (FAQs) - Impurity Identification
Q1: What are the most likely impurities in my crude this compound?
A1: The principal impurity is typically the unhydrolyzed starting material, 2,5,6-trichloro-3-(trichloromethyl)pyridine . Other potential process-related impurities can include:
-
Isomers: Positional isomers of trichloronicotinic acid or the trichloromethylpyridine precursor, which may form during the high-temperature chlorination of the picoline raw material.
-
Under- or Over-chlorinated Species: Compounds such as dichloronicotinic acids or tetrachloronicotinic acid, and their corresponding precursors.
-
Residual Solvents and Reagents: Trace amounts of solvents used in the reaction and work-up (e.g., halogenated hydrocarbons), as well as residual acids (sulfuric or phosphoric acid) from the hydrolysis step.[1]
-
Colored Impurities: Often, crude nicotinic acid derivatives can have a yellow or brownish hue due to the presence of chromophores formed during the synthesis.
Q2: How can I get a preliminary idea of the impurity levels in my crude product?
A2: A simple melting point determination can be a good initial indicator. A broad or depressed melting point range compared to the literature value for pure this compound (typically around 150-154°C) suggests the presence of significant impurities.[1] For a more detailed analysis, Thin Layer Chromatography (TLC) can be used to visualize the number of components in your crude material. High-Performance Liquid Chromatography (HPLC) is the recommended quantitative technique.
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is the most effective and commonly used method for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Recrystallization Workflow Diagram
Caption: A typical workflow for the purification of a solid organic compound by recrystallization.
Frequently Asked Questions (FAQs) - Recrystallization
Q3: My crude this compound is an off-color solid. How do I remove the color?
A3: Colored impurities can often be removed by treating the hot, dissolved solution of your crude product with activated carbon.
Protocol for Decolorization:
-
After dissolving your crude product in the minimum amount of hot recrystallization solvent, remove the flask from the heat source.
-
Add a small amount of activated carbon (typically 1-2% by weight of your crude product). Adding it to a boiling solution can cause vigorous frothing.
-
Gently swirl the flask and reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.
-
Proceed with the cooling and crystallization steps.
Q4: I'm struggling to find a suitable recrystallization solvent. What are the key properties of a good solvent?
A4: An ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at room temperature or below.
-
High solubility for the impurities at all temperatures, or very low solubility so they can be removed by hot filtration.
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Q5: What are some recommended starting solvents for recrystallizing this compound?
A5: Based on the properties of similar chlorinated aromatic carboxylic acids, a mixed solvent system is often effective. A good starting point is a mixture of water and a water-miscible organic solvent. A patent for a related compound suggests a water/acetonitrile mixture.[2] Other potential systems to screen include:
-
Ethanol/Water
-
Acetone/Water
-
Toluene/Hexane
Solvent Screening Protocol:
-
Place a small amount of your crude product (approx. 50 mg) into several test tubes.
-
To each tube, add a different solvent (or solvent mixture) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.
-
If the solid is insoluble at room temperature, heat the test tube in a water bath and observe the solubility.
-
If the solid dissolves when hot, cool the test tube to room temperature and then in an ice bath to see if crystals form.
Q6: My compound "oils out" instead of forming crystals upon cooling. What should I do?
A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a high concentration of impurities or too rapid cooling.
Troubleshooting "Oiling Out":
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble in a mixed system) to decrease the saturation level.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that has been turned off, or by insulating the flask.
-
If the problem persists, consider purifying a smaller batch or using a different solvent system.
Q7: The yield of my recrystallization is very low. What are the common causes?
A7: A low yield can result from several factors:
-
Using too much solvent: This is the most common reason. The more solvent used, the more of your compound will remain dissolved in the mother liquor upon cooling.
-
Premature crystallization: If crystals form during hot filtration, you will lose product.
-
Washing with too much cold solvent or solvent that is not cold enough: This will dissolve some of your purified crystals.
-
The crude material was not very pure to begin with.
Improving Yield:
-
Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Ensure your filtration apparatus is pre-heated before hot filtration.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
You can attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first.
Section 3: Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of this compound and quantifying any impurities.
HPLC Analysis Workflow
Caption: A simplified workflow for the HPLC analysis of this compound.
Frequently Asked Questions (FAQs) - HPLC Analysis
Q8: What type of HPLC method is suitable for analyzing this compound and its likely impurities?
A8: A reversed-phase HPLC (RP-HPLC) method with UV detection is generally the most effective. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.
Q9: Can you provide a starting point for developing an HPLC method?
A9: A good starting point for method development would be:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A gradient allows for the effective separation of compounds with a range of polarities.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 220-280 nm, to be determined by UV scan).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
Example Gradient Profile:
| Time (min) | % Aqueous Buffer | % Acetonitrile |
| 0 | 70 | 30 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Q10: How do I identify the peaks in my chromatogram?
A10: Peak identification should be done by comparing the retention times of the peaks in your sample chromatogram with those of authentic reference standards of this compound and any known potential impurities. If reference standards for impurities are not available, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to tentatively identify the impurity peaks based on their mass-to-charge ratio.
Section 4: Summary of Key Purification Parameters
| Parameter | Recommendation | Rationale |
| Primary Purification Method | Recrystallization | Effective for removing solid impurities from a solid product. |
| Recommended Solvent System | Water/Acetonitrile or Ethanol/Water | Good balance of polarity to dissolve the carboxylic acid when hot and allow crystallization upon cooling. |
| Decolorization Agent | Activated Carbon | High surface area effectively adsorbs colored impurities. |
| Purity Analysis | Reversed-Phase HPLC with UV detection | Provides quantitative data on the purity and impurity profile. |
References
- Process for producing chloronicotinic acid compounds. (1985). Google Patents.
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2013). ScienceDirect.
- Process for producing chloronicotinic acid compounds. (1983). European Patent Office.
- Recrystallization - Single Solvent. (n.d.). University of Calgary.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. (2009). ResearchGate.
- SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. (n.d.). Wyoming Water Resources Data System.
- Preparation method and separation and purification method for 6-chloronicotinic acid. (2016). Google Patents.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020). National Institutes of Health.
- Synthetic method of 2, 3, 5-trichloropyridine. (2015). Google Patents.
Sources
How to prevent decomposition of 2,5,6-Trichloronicotinic acid during synthesis
Welcome to the Technical Support Center for the synthesis of 2,5,6-Trichloronicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Preventing Decomposition and Maximizing Yield
The synthesis of this compound, primarily through the hydrolysis of 2,5,6-trichloro-3-trichloromethylpyridine, is a robust process. However, the harsh reaction conditions required can lead to product decomposition and the formation of impurities. This section addresses the most common issues and provides actionable solutions.
Problem 1: Low Yield of this compound
A lower than expected yield is a frequent issue and can be attributed to several factors, including incomplete reaction, product degradation, or mechanical losses during workup.
Possible Causes & Solutions:
-
Incomplete Hydrolysis: The conversion of the trichloromethyl group to a carboxylic acid requires stringent conditions.
-
Recommendation: Ensure the reaction temperature is maintained within the optimal range of 80-130°C.[1] Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.
-
-
Product Decomposition via Decarboxylation: Aromatic carboxylic acids, particularly those with electron-withdrawing groups like chlorine, can undergo thermal decarboxylation.
-
Sub-optimal Acid Concentration: The concentration of sulfuric acid is critical for efficient hydrolysis.
-
Recommendation: Use a sulfuric acid concentration of 40-100% as this has been shown to be effective.[1]
-
Problem 2: Product Discoloration (Yellow or Brown Product)
The presence of color in the final product is a common indicator of impurities, which can arise from side reactions or the degradation of starting materials or the product.
Possible Causes & Solutions:
-
Formation of Colored Byproducts: High reaction temperatures can lead to the formation of polymeric or condensed aromatic impurities.
-
Recommendation: Maintain strict temperature control during the reaction. If the crude product is colored, consider a purification step using activated carbon. A patent for the purification of a similar compound, 6-chloronicotinic acid, suggests refining the crude product using methanol and activated carbon to achieve high purity.
-
-
Residual Starting Material or Intermediates: Incomplete reaction can leave colored impurities in the final product.
-
Recommendation: As mentioned previously, ensure the reaction goes to completion.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis
This protocol is based on established methods for the hydrolysis of trichloromethylpyridines.[1]
Materials:
-
2,5,6-trichloro-3-trichloromethylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Acetonitrile
Procedure:
-
In a well-ventilated fume hood, carefully add 2,5,6-trichloro-3-trichloromethylpyridine to a reaction vessel equipped with a stirrer and a condenser.
-
Slowly add concentrated sulfuric acid to the reaction vessel. An exothermic reaction may occur, so control the addition rate to maintain the temperature.
-
Heat the reaction mixture to a temperature between 100°C and 120°C.
-
Maintain this temperature and continue stirring for 2-8 hours. Monitor the reaction for the cessation of hydrogen chloride gas evolution, which indicates the reaction is nearing completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude this compound.
-
Filter the precipitated solid and wash it thoroughly with cold deionized water to remove any residual acid.
-
Dry the crude product under vacuum.
Protocol 2: Purification of this compound by Recrystallization
This protocol is adapted from purification methods for similar chloronicotinic acids.
Materials:
-
Crude this compound
-
Acetonitrile
-
Deionized Water
-
Activated Carbon (optional)
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot mixture of water and acetonitrile. A patent suggests a 1:1 ratio of water to acetonitrile for a similar compound.[1]
-
If the solution is colored, add a small amount of activated carbon and heat the mixture at reflux for 10-15 minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent mixture, and dry them under vacuum.
-
Determine the melting point of the purified product. The reported melting point for this compound is 150-154°C.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during synthesis?
A1: The most likely decomposition pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This is a common reaction for carboxylic acids, especially when heated, and is facilitated by the presence of electron-withdrawing groups on the aromatic ring.
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: The reaction can be monitored by observing the evolution of hydrogen chloride gas. When the gas evolution ceases, the reaction is likely complete. For more precise monitoring, you can take small aliquots from the reaction mixture (with extreme caution), quench them, and analyze them by TLC or HPLC to track the disappearance of the starting material.
Q3: What are the expected impurities in the final product?
A3: Besides the unreacted starting material, potential impurities include the decarboxylation product (2,3,5-trichloropyridine) and other byproducts from potential side reactions under the harsh acidic and high-temperature conditions. The exact nature of all byproducts is not extensively documented in publicly available literature.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: A mixture of water and acetonitrile has been reported to be effective for the purification of similar chloronicotinic acids.[1] The optimal ratio may need to be determined empirically for your specific crude product.
Q5: The melting point of my purified product is lower than the reported range of 150-154°C. What could be the reason?
A5: A depressed melting point is a strong indication of the presence of impurities. The product may require further purification, such as a second recrystallization or treatment with activated carbon to remove colored impurities.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Hydrolysis of the starting material to the final product.
Diagram 2: Potential Decomposition Pathway
Caption: Decarboxylation of the product at elevated temperatures.
Table 1: Critical Parameters for Synthesis
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 80 - 130°C | Ensures efficient hydrolysis while minimizing thermal decomposition.[1] |
| Sulfuric Acid Conc. | 40 - 100% | Catalyzes the hydrolysis of the trichloromethyl group.[1] |
| Reaction Time | 2 - 8 hours | Sufficient time for complete conversion of the starting material. |
References
- Process for producing chloronicotinic acid compounds. US4504665A.
Sources
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 2,5,6-Trichloronicotinic Acid
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the synthesis of 2,5,6-Trichloronicotinic acid. Moving beyond standard protocols, we will explore the causality behind catalyst selection, troubleshoot common experimental hurdles, and provide a framework for developing a robust and efficient synthesis process.
Section 1: Foundational Knowledge & Core Concepts (FAQs)
This section addresses fundamental questions regarding the synthesis and the role of catalysis.
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound predominantly proceeds through the multi-step transformation of pyridine-based precursors. A common industrial approach involves the chlorination of a suitable starting material to form an intermediate like 2,5,6-trichloro-3-trichloromethyl pyridine (TCP), which is subsequently hydrolyzed to yield the final carboxylic acid.[1] The hydrolysis step is typically conducted in the presence of a strong acid, such as sulfuric or phosphoric acid.[1] Alternative strategies may involve the hydrolysis of corresponding nitriles or the oxidation of precursors like 2-chloro-3-alkyl pyridine.[2][3] The choice of route often depends on the availability of starting materials, scalability, and environmental considerations, as traditional methods can generate significant phosphorus-containing wastewater.[4]
Q2: What is the fundamental role of a catalyst in this synthesis?
A catalyst's primary function is to increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. In the context of synthesizing this compound, catalysts are crucial for two main reasons:
-
Enhanced Reaction Rate & Yield: Catalysts accelerate notoriously slow reactions, such as the chlorination of the pyridine ring or the hydrolysis of stable intermediates, leading to higher product throughput in a shorter time.
-
Improved Selectivity: A key challenge is controlling the position and degree of chlorination. A well-chosen catalyst can direct the chlorinating agent to the desired positions (2, 5, and 6) on the nicotinic acid scaffold, thereby minimizing the formation of unwanted isomers and over-chlorinated byproducts.[5] This reduces the burden on downstream purification processes.
Q3: What are the major classes of catalysts employed in the chlorination of nicotinic acid and its derivatives?
Several classes of catalysts are utilized, each suited for different stages of the synthesis or specific reaction conditions:
-
Lewis Acids: In reactions involving the chlorination of side chains (e.g., converting a methyl group to a trichloromethyl group), Lewis acids are often employed to facilitate the reaction.[6]
-
Phosphine Oxides and Amides: For the halogenation of the nicotinic acid itself to an acid halide, catalysts like triphenylphosphine oxide or dialkylformamides can be used to activate the halogenating agent (e.g., thionyl chloride).[7]
-
Phase-Transfer Catalysts (PTCs): These are exceptionally important in modern organic synthesis. PTCs, such as quaternary ammonium or phosphonium salts, facilitate reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase).[8][9] In chlorination reactions, a PTC can transport the reactive anion from the aqueous phase to the organic phase where the substrate is dissolved, dramatically increasing the reaction rate.[4][10][11]
-
Metal Salts: In oxidation-based routes, metal salts such as those containing cobalt or manganese can be used to catalyze the direct oxidation of an alkyl side chain to a carboxylic acid using oxygen.[3][12]
Section 2: Catalyst Selection & Optimization Guide
This section provides a logical framework for selecting and optimizing your catalyst system.
Q4: My reaction involves immiscible aqueous and organic phases. When is a Phase-Transfer Catalyst (PTC) the right choice?
A Phase-Transfer Catalyst is the ideal choice when your synthesis involves a reaction between two or more reagents that are soluble in different, immiscible liquid phases (a biphasic system).[8] Heterogeneous reactions of this type are often slow due to the limited interfacial area where the reaction can occur.[9]
Choose a PTC when:
-
Your nucleophile is an inorganic salt: For instance, if you are using an inorganic chloride source (soluble in water) to chlorinate an organic substrate (soluble in an organic solvent).
-
You want to avoid harsh, anhydrous solvents: PTCs allow the use of water, reducing the need for expensive or hazardous organic solvents and aligning with green chemistry principles.[8]
-
You need to improve reaction rates and yields: By shuttling the reactive species into the organic phase, PTCs overcome the physical separation of reactants, leading to faster and more complete reactions.[9]
Commonly used PTCs for these applications include benzyltriethylammonium chloride and various tetrabutylammonium salts.[4][8]
Decision Workflow for Catalyst Selection
The following diagram outlines a logical decision-making process for selecting a suitable catalyst class for your synthesis.
Caption: Decision tree for initial catalyst class selection.
Q5: Beyond the catalyst itself, what are the most critical reaction parameters to co-optimize?
Optimizing the catalyst in isolation is insufficient. Performance is intrinsically linked to the reaction environment. The following parameters must be co-optimized:
-
Temperature: Higher temperatures generally increase reaction rates but can also promote side reactions, such as over-chlorination or decomposition.[13] A temperature screen is essential to find the optimal balance between rate and selectivity. For instance, some hydrolysis reactions are conducted at temperatures ranging from 50°C to 150°C.[1]
-
Solvent: The solvent choice is critical. It must dissolve the substrate and be compatible with the catalyst and reagents. In PTC systems, a non-polar organic solvent is typical. In other systems, solvents like toluene or dichloroethane may be used.[14] Some modern protocols even explore solvent-free conditions to improve sustainability.[15]
-
Reactant Stoichiometry: The molar ratio of the chlorinating agent to the substrate is paramount for controlling selectivity. An excess of the chlorinating agent will almost certainly lead to the formation of unwanted, highly chlorinated byproducts. Careful, stepwise addition of the limiting reagent is a common strategy.
-
Catalyst Loading: The amount of catalyst used should be optimized. While a higher loading can increase the rate, it also increases cost and can complicate purification. Typically, catalyst loading is kept low (e.g., <5 mol%).
Section 3: Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter and provides actionable solutions.
Q6: My reaction suffers from low yield. What are the likely catalytic causes and solutions?
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Inactivity or Poisoning | 1. Verify Catalyst Purity: Impurities in the catalyst can inhibit its activity. Use a fresh, high-purity batch. 2. Check for Inhibitors: Trace amounts of water or other nucleophiles in the reaction mixture can deactivate sensitive catalysts like Lewis acids. Ensure all reagents and solvents are appropriately dried. |
| Poor Mass Transfer (in biphasic systems) | 1. Increase Agitation: In PTC-mediated reactions, vigorous stirring is essential to maximize the interfacial surface area between the phases, allowing the catalyst to work efficiently. 2. Optimize PTC Structure: The lipophilicity of the PTC matters. If the catalyst is too water-soluble, it won't effectively move into the organic phase. Consider a PTC with longer alkyl chains (e.g., methyltricaprylammonium chloride).[8] |
| Incomplete Reaction | 1. Increase Catalyst Loading: The initial loading may be insufficient. Perform a loading screen (e.g., 1 mol%, 2 mol%, 5 mol%) to find the optimum. 2. Extend Reaction Time: Monitor the reaction by an appropriate analytical method (TLC, HPLC, GC) to ensure it has reached completion. |
Q7: I am observing significant byproduct formation, particularly over-chlorination. How can I improve selectivity?
Byproduct formation is often a result of the catalyst or conditions being too aggressive.
-
Reduce Reaction Temperature: This is the most effective first step. Lowering the temperature will decrease the rate of all reactions, but it will often disproportionately slow down the less-desired, higher-activation-energy side reactions.
-
Change the Catalyst: If using a highly active Lewis acid, switch to a milder one. If using a PTC, sometimes the counter-ion can affect reactivity.
-
Control Reagent Addition: Instead of adding the chlorinating agent all at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the reagent low, favoring the desired mono- or di-substitution over further reactions.
-
Re-evaluate the Solvent: The solvent can influence the reactivity of the intermediates. A change in solvent polarity may alter the product distribution.
Q8: My product is difficult to purify from the catalyst. What strategies can I employ?
Catalyst removal is a critical consideration for process efficiency.
-
Homogeneous Catalysts: If using a soluble catalyst like a quaternary ammonium salt, it can often be removed with aqueous washes during workup. If the catalyst is stubborn, consider switching to a polymer-supported version.
-
Heterogeneous Catalysts: The primary advantage of solid-supported catalysts is their simple removal by filtration. If you are developing a new process, consider screening for a heterogeneous catalyst that provides similar activity to your current homogeneous one. This simplifies purification immensely.
-
Catalyst Quenching/Precipitation: In some cases, a reagent can be added at the end of the reaction to selectively precipitate or chemically alter the catalyst, making it easier to remove via filtration or extraction.
Section 4: Experimental Protocols & Data
This section provides a representative experimental protocol and comparative data to guide your lab work.
Protocol: Hydrolysis of 2,5,6-Trichloro-3-(trichloromethyl)pyridine (TCP) to this compound
This protocol is a representative example based on principles described in the literature and should be adapted and optimized for your specific laboratory conditions.[1]
Materials:
-
2,5,6-Trichloro-3-(trichloromethyl)pyridine (TCP) (1.0 eq)
-
Concentrated Sulfuric Acid (98%) (10-20 eq)
-
Ice water
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas), add the concentrated sulfuric acid.
-
Reagent Addition: While stirring, carefully and portion-wise add the TCP to the sulfuric acid. An exotherm may be observed. Maintain control of the internal temperature with an ice bath if necessary.
-
Heating: Once the addition is complete, heat the reaction mixture to 110-120°C. Vigorous evolution of hydrogen chloride gas will occur.[1]
-
Reaction Monitoring: Maintain the temperature and stir for 2-4 hours. The reaction can be monitored by taking small aliquots (use extreme caution), quenching them in water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by HPLC or GC-MS to check for the disappearance of the starting material.
-
Quenching: After the reaction is complete (as determined by monitoring), cool the flask to room temperature and then further in an ice bath.
-
Precipitation: Slowly and with extreme caution, pour the reaction mixture into a beaker containing a large volume of stirred ice water. A white precipitate of this compound will form.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). Dry the solid under vacuum to obtain the crude product.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system if required.
Table 1: Qualitative Comparison of Catalyst Systems for Chlorination
| Catalyst Type | Typical Examples | Relative Rate | Selectivity Control | Ease of Removal | Green Chemistry Aspect |
| Lewis Acids | AlCl₃, FeCl₃ | High | Moderate to Low | Difficult (Aqueous Quench) | Poor (Generates metal waste) |
| Phosphine Oxides | Triphenylphosphine oxide | Moderate | Good | Moderate (Chromatography) | Moderate |
| Phase-Transfer Catalysts (PTCs) | Tetrabutylammonium Bromide | High | Good to High | Easy (Aqueous Wash) | Good (Allows use of water)[8] |
| Polymer-Supported PTCs | Polystyrene-bound Quat Salts | Moderate to High | Good to High | Excellent (Filtration) | Excellent (Recyclable catalyst) |
Synthesis Workflow and Optimization Points
The following diagram illustrates a typical workflow for the synthesis, highlighting critical steps for catalyst optimization.
Sources
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- 2. [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 4. Synthetic method of 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 7. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. alfachemic.com [alfachemic.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Halogenated Nicotinic Acids
Welcome to the technical support center for the synthesis of halogenated nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these critical synthetic transformations. Halogenated nicotinic acids are pivotal intermediates in the pharmaceutical and agrochemical industries, and their successful synthesis is often hampered by issues of regioselectivity, harsh reaction conditions, and difficult purifications.[1][2] This resource provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to overcome common pitfalls.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Why is the direct halogenation of nicotinic acid so challenging?
-
How can I control the regioselectivity of the halogenation?
-
What are the common side reactions, and how can they be minimized?
-
My reaction is not going to completion. What should I do?
-
-
Troubleshooting Guides by Synthetic Method
-
Electrophilic Aromatic Substitution (EAS)
-
Sandmeyer Reaction from Aminonicotinic Acids
-
Synthesis from Halogenated Pyridine Precursors
-
-
Purification Protocols
-
Issues with Product Color and Purity
-
Separation of Regioisomers
-
Frequently Asked Questions (FAQs)
Q1: Why is the direct halogenation of nicotinic acid so challenging?
The direct halogenation of the pyridine ring in nicotinic acid is an electronically mismatched process.[3][4][5] The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS).[4] This inherent lack of reactivity necessitates harsh reaction conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, which can lead to a limited substrate scope and the formation of unwanted byproducts.[3][5][6]
Q2: How can I control the regioselectivity of the halogenation?
Controlling regioselectivity is a primary challenge. The electronic properties of the pyridine ring and the directing effects of the carboxylic acid group play a significant role.
-
For 3- and 5- (meta-) Halogenation: Electrophilic attack is generally directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.[6] However, achieving high selectivity between the 3- and 5-positions can be difficult, often resulting in mixtures of regioisomers.[5]
-
For 2- or 6- (ortho-) Halogenation: Accessing these positions often requires alternative strategies, such as starting from a pyridine N-oxide. The N-oxide activates the 2- and 6-positions towards nucleophilic attack.[7][8]
-
For 4- (para-) Halogenation: This is typically the most challenging to achieve directly and often requires specialized reagents or multi-step synthetic routes.[4]
Recent methods, such as those involving dearomatized intermediates like Zincke imines, have shown promise for highly regioselective 3-halogenation under milder conditions.[3][5][6] Computational models can also help predict the site of halogenation based on the substrate and electrophile.[6][9]
Q3: What are the common side reactions, and how can they be minimized?
Common side reactions include over-halogenation, formation of regioisomers, and decomposition of the starting material.
-
Over-halogenation: The use of excess halogenating agent can lead to di- or poly-halogenated products.[10] To minimize this, carefully control the stoichiometry of the reactants.
-
Formation of Regioisomers: As discussed above, the inherent electronics of the pyridine ring can lead to mixtures of isomers.[5] Optimizing reaction conditions (temperature, solvent, catalyst) is crucial. Newer synthetic methods may offer better control.[3][4]
-
Decomposition: Harsh reaction conditions can lead to decarboxylation or other degradation pathways.[11] Employing milder reaction conditions, when possible, is advantageous.
Q4: My reaction is not going to completion. What should I do?
Incomplete conversion is a frequent issue, often stemming from the low reactivity of the pyridine ring.
-
Verify Reagent Quality: Ensure that all reagents, including the nicotinic acid, halogenating agent, and solvents, are pure and dry. Impurities can inhibit the reaction.[10]
-
Increase Reaction Time: Some halogenation reactions are inherently slow.[10] Monitor the reaction progress using techniques like TLC, HPLC, or GC to determine if a longer reaction time is needed.
-
Optimize Temperature: A moderate increase in temperature may be necessary to drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.[10]
-
Catalyst Activity: If a catalyst is used, ensure it is active. For example, Lewis acids can be deactivated by moisture.
Troubleshooting Guides by Synthetic Method
Electrophilic Aromatic Substitution (EAS)
This is a common but often challenging method for direct halogenation.
Problem: Low Yield and Formation of Multiple Products
-
Cause: The electron-deficient nature of the pyridine ring requires harsh conditions, which can lead to poor selectivity and decomposition.[4][5]
-
Troubleshooting Protocol:
-
Reaction Setup: Ensure a completely anhydrous setup. Moisture can deactivate Lewis acid catalysts.
-
Temperature Control: Start the reaction at a lower temperature and gradually increase it. Monitor the reaction progress at each stage to find the optimal temperature that balances reactivity and selectivity.
-
Catalyst Choice: Experiment with different Lewis acids (e.g., FeCl₃, AlCl₃) or consider using a Brønsted acid catalyst in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can facilitate the halogenation of electron-deficient arenes under milder conditions.[12]
-
Stoichiometry: Carefully control the amount of the halogenating agent to avoid over-halogenation.[10]
-
Visualization: EAS Troubleshooting Workflow
Caption: Troubleshooting workflow for electrophilic aromatic substitution.
Sandmeyer Reaction from Aminonicotinic Acids
The Sandmeyer reaction is a versatile method for introducing a halogen by converting an amino group into a diazonium salt, which is then displaced.[13][14][15]
Problem: Low Yield of Halogenated Product
-
Cause: Incomplete diazotization, premature decomposition of the diazonium salt, or inefficient displacement by the halide.
-
Troubleshooting Protocol:
-
Diazotization Temperature: Maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to prevent its decomposition.
-
Acid Concentration: Ensure the correct concentration of the acid (e.g., HCl, HBr) is used for both diazotization and as the source of the halide.
-
Copper(I) Catalyst: The copper(I) salt (e.g., CuCl, CuBr) is crucial for the radical-nucleophilic aromatic substitution mechanism.[13] Use a freshly prepared or high-purity catalyst. The counterion of the copper salt should match the acid used to avoid mixtures of halogenated products.[16]
-
Order of Addition: Slowly add the sodium nitrite solution to the acidic solution of the aminonicotinic acid. Then, add this cold diazonium salt solution to the heated copper(I) halide solution.
-
Visualization: Sandmeyer Reaction Decision Tree
Caption: Decision tree for troubleshooting the Sandmeyer reaction.
Synthesis from Halogenated Pyridine Precursors
Sometimes, it is more efficient to start with a halogenated pyridine and then introduce the carboxylic acid functionality. A common route is the hydrolysis of a nitrile (cyanopyridine).[8][17]
Problem: Incomplete Hydrolysis of the Nitrile Group
-
Cause: The hydrolysis of nitriles to carboxylic acids often requires forcing conditions (strong acid or base and heat), and the reaction can sometimes stall at the intermediate amide stage.[18][19][20]
-
Troubleshooting Protocol:
-
Acid/Base Concentration: For acidic hydrolysis, use a concentrated acid like 6M HCl or H₂SO₄.[11] For basic hydrolysis, use a concentrated solution of NaOH or KOH.
-
Reaction Time and Temperature: These reactions often require prolonged heating under reflux.[18][21] Monitor the reaction by TLC or LC-MS to ensure all starting material and the intermediate amide have been consumed.
-
Work-up Procedure:
-
Acidic Hydrolysis: After completion, the product is typically the free carboxylic acid.[18]
-
Basic Hydrolysis: The initial product is the carboxylate salt. The reaction mixture must be acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the desired carboxylic acid.[18][21]
-
-
Table 1: Comparison of Nitrile Hydrolysis Conditions
| Condition | Reagents | Typical Product | Key Work-up Step |
| Acidic | Dilute or Concentrated HCl or H₂SO₄, Heat | Carboxylic Acid | Distillation or extraction |
| Alkaline | Aqueous NaOH or KOH, Heat | Carboxylate Salt | Acidification to precipitate the carboxylic acid[21] |
Purification Protocols
Problem: Issues with Product Color and Purity
-
Cause: Crude halogenated nicotinic acids can be colored (e.g., yellow or grayish) due to impurities formed under harsh reaction conditions.[7][22]
-
Troubleshooting Protocol:
-
Recrystallization: This is the most common method for purification.
-
Solvent Selection: Water is often a good solvent for recrystallizing nicotinic acid derivatives.[22][23] Solvent mixtures, such as methanol/water, can also be effective.[7]
-
Decolorizing Carbon: If the product is colored, add a small amount of activated charcoal to the hot solution before filtering.[22] Be aware that excessive use of charcoal can reduce your yield.[7]
-
-
pH Adjustment: The solubility of nicotinic acids is highly pH-dependent. You can often purify the product by dissolving it in a base, filtering out any insoluble impurities, and then re-precipitating the pure acid by adjusting the pH with a strong acid. For 2-chloronicotinic acid, precipitation occurs at a pH of 2.0-2.5.[24]
-
Problem: Separation of Regioisomers
-
Cause: Many halogenation reactions produce a mixture of isomers (e.g., 2-chloro- and 6-chloronicotinic acid) that can be difficult to separate.[7]
-
Troubleshooting Protocol:
-
Fractional Crystallization: This technique relies on small differences in the solubility of the isomers in a particular solvent. It may require multiple recrystallization steps to achieve high purity.
-
Column Chromatography: While often challenging for highly polar compounds like carboxylic acids, it can be effective.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. Adding a small amount of acetic or formic acid to the eluent can help to suppress the ionization of the carboxylic acid and improve the peak shape.
-
-
Esterification and Separation: If the free acids are difficult to separate, consider converting the mixture to their methyl or ethyl esters. The esters are generally less polar and more amenable to separation by column chromatography. After separation, the desired ester can be hydrolyzed back to the pure carboxylic acid.[25][26]
-
References
- American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
- McNally, A. et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- Jui, N. T. et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
- McNally, A. et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC.
- Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- McNally, A. et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv.
- JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.
- Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
- LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
- Google Patents. (n.d.). US4144238A - Process for the production of pure white 2-chloronicotinic acid.
- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.
- Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid. Eureka.
- WuXi Biology. (n.d.). Predicting Regioselectivity of Electrophilic Halogenation Reactions.
- PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid.
- PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid.
- Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-.
- ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?
- ResearchGate. (2025). Oxidation of halogenated nicotinic acids.
- Organic Syntheses. (n.d.). Nicotinic acid.
- ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ResearchGate. (2022). Brønsted Acid Catalysis Permits Electrophilic Halogenation of Electron-Deficient Arenes.
- ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- TutorChase. (n.d.). Why is a Sandmeyer reaction important for aromatic halogenation?
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- 7. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
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- 26. researchgate.net [researchgate.net]
Scaling up the synthesis of 2,5,6-Trichloronicotinic acid: challenges and solutions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to scaling the synthesis of 2,5,6-Trichloronicotinic acid. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you navigate the complexities of this synthesis, ensuring safety, purity, and yield.
Technical Support Center: Synthesis of this compound
This guide is structured to address the most pressing challenges encountered during the scale-up process, from initial reaction setup to final product purification.
Overview of Primary Synthetic Strategy
The most common industrial approach to synthesizing this compound involves a two-stage process starting from a suitable picoline precursor. The general workflow includes the exhaustive chlorination of the pyridine ring and the methyl group, followed by the selective hydrolysis of the resulting trichloromethyl group to a carboxylic acid.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis process.
Q1: What are the most common starting materials for this synthesis?
A1: The synthesis typically begins with precursors that can be converted to 2,5,6-trichloro-3-(trichloromethyl)pyridine. Common starting points include 3-methylpyridine or 2-chloro-5-methylpyridine.[1][2] The choice often depends on cost, availability, and the specific chlorination technology available, as the initial steps involve converting the methyl group to a trichloromethyl group and chlorinating the pyridine ring.[1][3]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary hazards stem from the reagents and byproducts.
-
Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive, toxic, and react violently with water.[4][5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Buildup: The chlorination and hydrolysis steps can evolve significant amounts of HCl gas.[5] The reaction vessel must be equipped with a suitable gas scrubbing system (e.g., a caustic scrubber) to neutralize acidic vapors and prevent pressure buildup.
-
Exothermic Reactions: Both chlorination and the quenching of the reaction mixture are often highly exothermic.[5][6] Gradual reagent addition, robust cooling systems, and continuous temperature monitoring are critical to prevent runaway reactions.
Q3: Which analytical methods are recommended for in-process control and final product analysis?
A3: A combination of techniques is essential.
-
In-Process Monitoring: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for monitoring the progress of the chlorination reaction to identify intermediates and byproducts.[6] Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.
-
Final Product Analysis: High-Performance Liquid Chromatography (HPLC) with a diode-array detector is the preferred method for determining the purity of the final this compound.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the structure, and melting point analysis provides a quick check of purity.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Issue 1: Low Yield in the Hydrolysis of 2,5,6-Trichloro-3-(trichloromethyl)pyridine
Q: My hydrolysis reaction is sluggish, and the yield of the final acid is consistently low. What are the likely causes and solutions?
A: This is a common scale-up challenge. The hydrolysis of the sterically hindered and electron-deficient -CCl₃ group requires harsh conditions, but finding the right balance is key.
| Probable Cause | Scientific Rationale & Explanation | Recommended Solution |
| Insufficient Acid Concentration or Activity | The hydrolysis mechanism is acid-catalyzed. A lower concentration or activity of the acid (e.g., sulfuric acid) slows down the protonation of the trichloromethyl group, which is the rate-limiting step. | Use a higher concentration of sulfuric acid (e.g., 40-100%). The reaction rate is highly dependent on the acid strength.[3] Ensure the acid used is not old or contaminated with water. |
| Inadequate Reaction Temperature | Like most chemical reactions, the hydrolysis rate is temperature-dependent. Insufficient thermal energy may prevent the reaction from reaching completion within a practical timeframe. | Gradually increase the reaction temperature, typically within the range of 80-130°C.[3] Monitor the reaction progress by TLC or HPLC to find the optimal temperature that maximizes conversion without causing degradation. |
| Short Reaction Time | The hydrolysis of a stable trichloromethyl group can be slow, even under forcing conditions. The reaction may simply not have had enough time to go to completion. | Extend the reaction time. Typical durations can range from 0.5 to 30 hours.[3] It is crucial to perform time-course studies at your target scale to determine the point of maximum conversion. |
Issue 2: Formation of Intractable Impurities During Chlorination
Q: I am observing significant byproduct formation during the chlorination step, which complicates purification. How can I improve the selectivity of the reaction?
A: Unwanted side reactions are a major hurdle in scaling up chlorination processes. Controlling the reaction parameters is critical.
Caption: Decision tree for troubleshooting chlorination impurities.
Explanation of Solutions:
-
Control of Reaction Progress: Incomplete chlorination leaves partially chlorinated pyridines in your product mix. To avoid this, monitor the reaction using GC-MS until the starting material is fully consumed. Ensure your catalyst (e.g., Lewis acids) is active and pure.[6]
-
Anhydrous Conditions: Water reacts with chlorinating agents like POCl₃, reducing their effectiveness and generating unwanted byproducts.[6] Always use freshly dried solvents and reagents and conduct the reaction under an inert atmosphere like nitrogen.
-
Temperature Management: Poor temperature control can lead to a loss of selectivity, resulting in the formation of regioisomers or degradation products. The Vilsmeier-Haack reaction, a related process, requires careful temperature control to avoid reagent degradation.[6] A robust cooling system and controlled, slow addition of reagents are essential for maintaining the optimal temperature profile.
Issue 3: Difficulty in Isolating the Product After Hydrolysis
Q: After quenching the hydrolysis reaction mixture, I struggle to precipitate the this compound. It either remains in solution or oils out. What should I do?
A: This is a classic workup problem for carboxylic acids, which hinges on pH and solubility.
-
Scientific Rationale: this compound is an amphoteric molecule. In a highly acidic solution (after hydrolysis), it will be protonated and exist as a cation, which can be soluble. In a basic solution, it will be deprotonated to its carboxylate salt, which is also highly water-soluble. Precipitation is most effective at the isoelectric point (pI), where the net charge is zero and aqueous solubility is at its minimum.
-
Step-by-Step Solution:
-
Quenching: Carefully pour the cooled reaction mixture onto crushed ice. This dilutes the strong acid and dissipates heat.
-
Initial pH Adjustment (Optional Basification): To ensure all the product is in a consistent form and to help remove non-acidic impurities, slowly add a base (e.g., 50% NaOH solution) to the cold mixture until the pH is around 10.[7] The product will dissolve as its sodium salt. Extract this basic solution with a non-polar organic solvent (e.g., methylene chloride) to remove any unreacted starting material or neutral byproducts.
-
Acidification for Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the pH is between 1 and 2.[7] This will protonate the carboxylate, causing the neutral carboxylic acid to precipitate. Slow addition and efficient cooling are vital to encourage the formation of a crystalline solid rather than an oil.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water to remove residual inorganic salts, and dry it under vacuum.[7]
-
Experimental Protocol: Scalable Synthesis of this compound
This protocol outlines the hydrolysis of 2,5,6-trichloro-3-(trichloromethyl)pyridine. Warning: This procedure involves corrosive and hazardous materials. All steps must be performed in a suitable chemical fume hood with appropriate PPE.
Materials:
-
2,5,6-Trichloro-3-(trichloromethyl)pyridine (1.0 mol)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Concentrated Hydrochloric Acid (37%)
-
50% Sodium Hydroxide Solution
-
Methylene Chloride (DCM)
-
Deionized Water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with mechanical stirring, a thermometer, a reflux condenser, and a gas outlet connected to a caustic scrubber, charge the concentrated sulfuric acid (10-20 mols per mol of starting material).
-
Substrate Addition: Slowly add the 2,5,6-trichloro-3-(trichloromethyl)pyridine to the sulfuric acid with stirring. The addition may be exothermic; maintain the temperature below 40°C using an ice bath if necessary.
-
Hydrolysis: Heat the reaction mixture to 100-120°C.[3] Maintain this temperature and monitor the reaction's progress by periodically taking a small aliquot, quenching it, and analyzing by TLC or HPLC. The reaction typically takes 5-15 hours.
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel, prepare a stirred slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice slurry. This step is highly exothermic; control the addition rate to keep the temperature of the quench vessel below 30°C.
-
Basification and Extraction: Cool the quenched mixture in an ice bath. Slowly add 50% NaOH solution until the pH reaches ~10, ensuring the temperature remains low.[7] Transfer the solution to a separatory funnel and extract twice with DCM to remove any organic, non-acidic impurities.
-
Precipitation: Return the aqueous layer to the reaction vessel and cool it in an ice bath. With vigorous stirring, slowly add concentrated HCl until the pH is 1-2.[7] A white to off-white solid should precipitate.
-
Isolation and Drying: Age the slurry at 0-5°C for at least one hour to maximize precipitation. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. Dry the product in a vacuum oven at 50-60°C to a constant weight.
References
- BenchChem. (2025). Methods for scaling up the production of 2,4,6-Trichloronicotinaldehyde. BenchChem Technical Support.
- Cain, M. H. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S. Patent No. 5,204,478. Google Patents.
- Eureka | Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid.
- Schettgen, M., et al. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. PubMed.
- PubMed. (2025). [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid].
- Organic Syntheses Procedure. (n.d.). Nicotinic acid, 6-hydroxy.
- Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.
- Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.
- European Patent Office. (n.d.). Process for producing chloronicotinic acid compounds. Google Patents.
- PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid.
- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
- ResearchGate. (n.d.). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure.
- Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid.
- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
- Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. University of Wyoming.
- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
- Zhao, B., et al. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate.
- Garrido Frenich, A., et al. (2000). Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection. Journal of Chromatography A, 869(1-2), 497-504.
- BenchChem. (n.d.). Synthesis routes of 2-Chloronicotinic acid.
- Organic Syntheses Procedure. (n.d.). 2-chloronicotinonitrile.
Sources
- 1. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
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- 8. Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity of Chlorination in Nicotinic Acid Derivatives
Welcome to the technical support center for the regioselective chlorination of nicotinic acid derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these synthetic transformations. Here, we address common challenges and provide in-depth, field-proven insights to guide your experimental work. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is direct electrophilic chlorination of nicotinic acid so challenging and often unselective?
A1: The direct electrophilic chlorination of nicotinic acid is inherently difficult due to the electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect that deactivates the ring towards electrophilic aromatic substitution (EAS).[1][2] This deactivation necessitates harsh reaction conditions, which can lead to low yields and poor selectivity.
Furthermore, the carboxylic acid group at the 3-position is also an electron-withdrawing group, further deactivating the ring. When electrophilic substitution does occur on an unsubstituted pyridine ring, it preferentially happens at the 3- and 5-positions (meta-positions) to avoid placing a positive charge on the already electron-deficient nitrogen atom in the reaction intermediate.[3][4] However, in nicotinic acid, the 3-position is already occupied. This leaves the 2-, 4-, 5-, and 6-positions as potential sites for chlorination, often resulting in a mixture of isomers that are difficult to separate.
Q2: What are the primary strategies for achieving regioselective chlorination of nicotinic acid derivatives?
A2: To overcome the challenges of direct chlorination, several indirect methods are employed to control the position of chlorination. The most common and effective strategies include:
-
The Pyridine N-oxide Approach: This is a widely used method to activate the pyridine ring and direct chlorination to the 2- or 4-positions. The N-oxide group is electron-donating through resonance, increasing the electron density at the ortho (2- and 6-) and para (4-) positions.[2] For nicotinic acid N-oxide, chlorination typically occurs at the 2-position.[5][6][7] The N-oxide can then be removed by reduction.
-
Nucleophilic Aromatic Substitution (SNAr) on Hydroxypyridines: Starting with a hydroxynicotinic acid derivative (which may exist in its pyridone tautomeric form), the hydroxyl group can be converted to a better leaving group and subsequently displaced by a chloride ion. For example, 2-hydroxynicotinic acid can be converted to 2-chloronicotinic acid using reagents like phosphorus oxychloride (POCl₃).[6]
-
The Sandmeyer Reaction: This classic reaction allows for the introduction of a chlorine atom at a specific position if the corresponding aminonicotinic acid is available. The amino group is converted to a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.[8][9] This method offers excellent regiocontrol.
-
Directed Ortho-Metalation (DoM): While less common for simple nicotinic acids, if other directing groups are present on the ring, it is possible to deprotonate a specific ortho-position with a strong base (like an organolithium reagent) and then quench with an electrophilic chlorine source.
Q3: How can I synthesize 2-chloronicotinic acid with high selectivity?
A3: The most reliable and commonly cited method for the selective synthesis of 2-chloronicotinic acid is the pyridine N-oxide pathway.[5][6][7] The general workflow involves:
-
Oxidation: Nicotinic acid is oxidized to nicotinic acid N-oxide, often using hydrogen peroxide in acetic acid.[7]
-
Chlorination: The resulting N-oxide is then chlorinated. A common reagent for this step is a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[7] The reaction proceeds by activating the N-oxide, followed by nucleophilic attack of chloride at the 2-position.
-
Work-up: The reaction mixture is carefully quenched, often with water, to hydrolyze the remaining phosphorus reagents and precipitate the 2-chloronicotinic acid.[5]
Q4: What is the best approach for synthesizing 6-chloronicotinic acid?
A4: The synthesis of 6-chloronicotinic acid often starts from a different precursor than nicotinic acid itself, as directing chlorination to the 6-position in the presence of a 3-carboxylic acid group is challenging. A common strategy involves starting with 6-hydroxynicotinic acid (2-hydroxy-5-pyridinecarboxylic acid).[10][11] The hydroxyl group can then be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[12]
Another approach involves the oxidation of 2-chloro-5-methylpyridine. The methyl group can be oxidized to a carboxylic acid, for example, using oxygen in the presence of a cobalt acetate catalyst.[13][14]
Troubleshooting Guides
Problem 1: Low Yield of the Desired 2-Chloro Isomer via the N-Oxide Route
| Potential Cause | Explanation | Recommended Solution |
| Incomplete N-Oxide Formation | The initial oxidation of nicotinic acid to its N-oxide is a critical step. If this reaction does not go to completion, the unreacted nicotinic acid will be unreactive in the subsequent chlorination step, leading to a lower overall yield. | Monitor the N-oxide formation reaction by TLC or LC-MS to ensure complete conversion. If necessary, increase the reaction time or the amount of oxidizing agent (e.g., H₂O₂). |
| Suboptimal Chlorination Conditions | The temperature and stoichiometry of the chlorinating agents (e.g., POCl₃, PCl₅) are crucial. Insufficient heating may lead to an incomplete reaction, while excessive temperatures can cause decomposition and side reactions. | Optimize the reaction temperature, typically in the range of 100-110°C for chlorination with POCl₃/PCl₅.[5] Ensure the correct molar ratios of the chlorinating agents are used. A combination of POCl₃ and PCl₅ is often more effective than POCl₃ alone.[7] |
| Hydrolysis During Work-up | The desired 2-chloronicotinic acid can be susceptible to hydrolysis back to 2-hydroxynicotinic acid under certain pH and temperature conditions during the work-up. | Perform the aqueous work-up at low temperatures (e.g., using an ice bath). Carefully control the pH during precipitation of the product; the desired product typically precipitates at a pH of 2.0-2.5.[15] |
| Formation of Isomeric Byproducts | While the N-oxide strongly directs to the 2-position, small amounts of other isomers can sometimes form, complicating purification and reducing the isolated yield of the desired product. | Use a highly purified nicotinic acid N-oxide starting material. After the reaction, recrystallization of the crude product can help to isolate the pure 2-chloro isomer. |
Problem 2: Poor Regioselectivity in Direct Chlorination Attempts
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | High temperatures and highly reactive chlorinating agents (e.g., Cl₂) can overcome the subtle electronic differences between the available positions on the deactivated nicotinic acid ring, leading to a mixture of isomers. | Avoid direct, high-temperature chlorination methods. Instead, opt for a more controlled, multi-step approach like the N-oxide or Sandmeyer reaction that allows for pre-activation or pre-functionalization of the desired position. |
| Protonation of the Pyridine Nitrogen | Under strongly acidic conditions, the pyridine nitrogen will be protonated, creating a pyridinium species. This further deactivates the ring and can alter the directing effects of the substituents. | If direct chlorination must be attempted, consider using conditions that do not involve strong acids. However, achieving high regioselectivity with this approach remains a significant challenge. |
| Free Radical Mechanism | Some high-temperature chlorination reactions can proceed through a free radical mechanism rather than an electrophilic aromatic substitution pathway. Radical reactions are often less selective. | Gas-phase chlorination, for instance, can lead to a mixture of products.[16] For solution-phase synthesis, it is best to use methods known to proceed via ionic mechanisms that offer better regiocontrol. |
Problem 3: Difficulties with the Sandmeyer Reaction for Chlorination
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Diazotization | The formation of the diazonium salt from the corresponding aminonicotinic acid is the first critical step. This reaction requires cold temperatures and careful addition of the nitrite source. | Maintain the reaction temperature between 0-5°C during the addition of sodium nitrite.[17] Ensure the aminonicotinic acid is fully dissolved or suspended in the acidic medium before diazotization. |
| Decomposition of the Diazonium Salt | Aryl diazonium salts can be unstable, especially at elevated temperatures. Premature decomposition can lead to side reactions and reduced yields. | Use the diazonium salt solution immediately after its preparation. Keep it cold until it is added to the copper(I) chloride solution. |
| Inactive Copper(I) Catalyst | The copper(I) chloride is the catalyst for the displacement of the diazonium group. If the catalyst is oxidized to copper(II) or is of poor quality, the reaction will be sluggish or fail. | Use freshly prepared or high-purity copper(I) chloride. The solution of CuCl in HCl should be prepared just before use. |
| Side Reactions | Depending on the reaction conditions, other nucleophiles present in the reaction mixture can compete with chloride, leading to byproducts. | Use a sufficient excess of chloride ions (from HCl and CuCl) to favor the desired chlorination reaction. |
Experimental Protocols & Workflows
Protocol 1: Synthesis of 2-Chloronicotinic Acid via the N-Oxide Route
Step 1: Synthesis of Nicotinic Acid N-Oxide
-
In a round-bottom flask, suspend nicotinic acid in glacial acetic acid.
-
To this suspension, add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise while maintaining the temperature below 70-80°C.
-
After the addition is complete, heat the mixture at 70-80°C for several hours, monitoring the reaction by TLC until all the nicotinic acid has been consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude nicotinic acid N-oxide.
Step 2: Chlorination of Nicotinic Acid N-Oxide
-
In a flask equipped with a reflux condenser and a dropping funnel, place the crude nicotinic acid N-oxide and phosphorus oxychloride (POCl₃).[15]
-
Heat the mixture to about 50°C.
-
Add triethylamine dropwise. An exothermic reaction will occur, and the N-oxide will dissolve.[15]
-
Heat the resulting solution to 100°C for 4 hours.[15]
-
After cooling, distill off the excess POCl₃ under vacuum.
-
Carefully add the residue to ice-water, ensuring the temperature remains below 40°C.
-
Adjust the pH of the solution to 2.0-2.5 with a dilute sodium hydroxide solution to precipitate the 2-chloronicotinic acid.[15]
-
Filter the precipitate, wash with cold water, and dry.
Workflow for Troubleshooting Low Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Mechanism: N-Oxide Activation for 2-Chlorination
Caption: Simplified mechanism of 2-chlorination via the N-oxide pathway.
References
- Química Organica.org. Electrophilic substitution on pyridine. Available online
- ChemicalBook. 2-Chloronicotinic acid synthesis. Available online
- Quora.
- Wikipedia. 2-Chloronicotinic acid. Available online
- Wikipedia.
- Semantic Scholar. Synthesis of 2-Chloronicotinic Acid. Available online
- AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. Available online
- Atlantis Press.
- Google Patents.
- Pearson. EAS Reactions of Pyridine: Videos & Practice Problems. Available online
- IUCr. Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine. Available online
- Patsnap. Method for preparing 2-chloronicotinic acid. Available online
- PrepChem.com. Synthesis of 6-chloronicotinic acid. Available online
- ChemicalBook. 6-Chloronicotinic acid synthesis. Available online
- NIH. Deaminative chlorination of aminoheterocycles. Available online
- Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available online
- Wordpress. Oxidation with Chlorine /Pyridine Complexes. Available online
- Morressier.
- NIH. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available online
- Chemistry World.
- Google Patents. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. Available online
- ProQuest.
- Wikipedia. Sandmeyer reaction. Available online
- ResearchGate. Deaminative chlorination of aminoheterocycles. Available online
- Google Patents.
- ChemRxiv.
- Morressier.
- NASA. Kinetics, mechanism, and thermochemistry of the gas-phase reaction of atomic chlorine with pyridine. Available online
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available online
- Wikipedia. Pyridine. Available online
- Wikipedia. Vilsmeier–Haack reaction. Available online
- Chemistry Steps. Vilsmeier-Haack Reaction. Available online
- Benchchem. Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Available online
- Organic Chemistry Portal. Sandmeyer Reaction. Available online
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available online
- Journal of the American Chemical Society. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available online
- ResearchGate. The chlorination of pyridine: Investigations on pyridine and quinoline derivatives 41st.
- ResearchGate. Regioselective chlorination of pyridine N‐oxides under optimized.... Available online
- YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available online
- PrepChem.com. Synthesis of 2-chloronicotinic acid. Available online
- NIH.
- NIH.
- Google Patents.
- Google Patents. CN103570612A - Preparation method of 6-chloronicotinic acid. Available online
- Google Patents. Process for producing chloronicotinic acid compounds. Available online
- NIH. Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. Available online
- PubMed. Chlorination of Aromatic Compounds in Micellar Media: Regioselectivity. Available online
- Google Patents.
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Troubleshooting peak tailing in HPLC analysis of 2,5,6-Trichloronicotinic acid
Welcome to the Troubleshooting Guide for HPLC Analysis of 2,5,6-Trichloronicotinic Acid. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method development. This guide is designed to provide you, our fellow researchers and drug development professionals, with a systematic approach to diagnosing and resolving the common issue of peak tailing encountered during the analysis of this compound.
Understanding the Analyte: this compound
Before troubleshooting, it's crucial to understand the physicochemical properties of your analyte. This compound is a chlorinated derivative of nicotinic acid, possessing a carboxylic acid functional group. This makes it an acidic compound, a key factor influencing its chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃NO₂ | [1][] |
| Molecular Weight | 226.44 g/mol | [1][] |
| LogP | 2.74 | [1] |
| Chemical Nature | Acidic (due to the carboxylic acid group) | Inferred |
The acidic nature of this molecule is the primary driver of the most common cause of peak tailing in reversed-phase HPLC: secondary ionic interactions with the stationary phase.[3][4]
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
Peak tailing is not just a cosmetic issue; it can compromise resolution, affect integration accuracy, and ultimately impact the reliability of your quantitative results.[5][6] This section provides a question-and-answer-based guide to systematically identify and resolve the root cause of peak tailing for this compound.
Visual Troubleshooting Workflow
For a quick overview of the diagnostic process, follow the logical flow in the diagram below. Each step is detailed in the subsequent sections.
Caption: A step-by-step workflow for diagnosing peak tailing.
Q1: My this compound peak is tailing. Where should I start?
Answer: Start with the mobile phase, as it's the most common culprit and easiest to adjust. The primary cause of peak tailing for acidic compounds is secondary interactions between the ionized analyte and residual silanol groups on the silica stationary phase.[3][7][8]
The Causality: Silica-based reversed-phase columns have silanol groups (-Si-OH) on their surface.[9] At a mid-range pH (e.g., > 4), these groups can deprotonate to become negatively charged (-Si-O⁻), creating sites for ionic interaction.[3][4] If your mobile phase pH is high enough to also deprotonate the carboxylic acid of your analyte (to -COO⁻), you create a mixed-mode retention mechanism (hydrophobic and ionic), which leads to peak tailing.[7][10]
The Solution: The most effective solution is to suppress the ionization of the surface silanol groups by lowering the mobile phase pH.[7][11]
-
Recommendation: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.0.[11] This ensures the silanol groups are fully protonated (-Si-OH), eliminating the sites for secondary ionic interactions.[4] This low pH also ensures your acidic analyte is in its neutral, protonated form, leading to more consistent hydrophobic retention.[12]
-
Action: Add a small amount of acid, such as 0.1% formic acid or 0.1% phosphoric acid, to the water portion of your mobile phase.[11][13]
| Mobile Phase Condition | Expected Peak Shape | Rationale |
| Acetonitrile / Water | Tailing | Uncontrolled pH allows for ionization of both analyte and silanol groups, causing secondary interactions.[3][10] |
| Acetonitrile / 0.1% Formic Acid (pH ~2.7) | Symmetrical | Low pH suppresses silanol ionization, ensuring a single hydrophobic retention mechanism.[4][11] |
Q2: I've adjusted my mobile phase pH to ~2.7, but the peak is still tailing. What's next?
Answer: If pH optimization doesn't solve the problem, the next step is to assess the health and suitability of your HPLC column.
The Causality: Not all columns are created equal. Older, "Type-A" silica columns have a higher concentration of acidic silanol groups and metal impurities, making them more prone to causing peak tailing with polar or ionizable compounds.[3] Furthermore, over time, columns can become contaminated with strongly retained matrix components or develop physical voids at the inlet, both of which distort peak shape.[7][11]
The Solution: Ensure you are using a modern, high-purity column and that it is clean and has not been physically compromised.
-
Column Choice: Use a modern, high-purity silica column that is fully end-capped.[11] End-capping is a process that chemically bonds a small, inert molecule (like a trimethylsilyl group) to many of the accessible residual silanols, effectively shielding them from interacting with your analyte.[7][9] A C18 or C8 phase is generally a good starting point.[14]
-
Column Contamination: Strongly retained compounds from previous injections can act as new active sites, causing peak tailing.
-
Column Void: A physical void or channel at the head of the column can cause the sample band to spread unevenly, leading to tailing or split peaks.[7][11] This can be caused by pressure shocks or operating at a pH outside the column's stable range.[15]
Action Protocol: Column Flushing If you suspect contamination, perform a thorough column flush. (Always disconnect the column from the detector before flushing with strong solvents).
-
Flush with Mobile Phase (No Buffer): Wash with 10-20 column volumes of your mobile phase composition but without any acid or buffer salts.
-
Intermediate Polarity Flush: Wash with 10-20 column volumes of 100% Acetonitrile or Methanol.[11]
-
Strong Organic Flush (for non-polar contaminants): If you suspect strongly bound non-polar compounds, flush with 10-20 column volumes of Isopropanol (IPA) or a 75:25 mixture of Acetonitrile/IPA.
-
Re-equilibration: Reverse the flush sequence, ending with at least 20 column volumes of your initial mobile phase conditions before running another sample.
-
If Tailing Persists: If flushing does not improve the peak shape, the column may have a void or be irreversibly contaminated. Replacing the column is the most reliable solution.[7][11]
Q3: My column is new and my pH is correct. Could my sample be the problem?
Answer: Yes, the way your sample is prepared and introduced to the system can significantly impact peak shape. The two main factors are the sample solvent and concentration.
The Causality:
-
Solvent Mismatch: If you dissolve your sample in a solvent that is significantly stronger (less polar) than your initial mobile phase (e.g., dissolving in 100% Acetonitrile for a 50% Acetonitrile starting condition), the sample band will not focus correctly at the head of the column. This leads to band broadening and distorted peaks.[11]
-
Mass Overload: Injecting too much analyte can saturate the stationary phase at the column inlet. This leads to a non-linear relationship between the analyte and the stationary phase, causing a characteristic "shark-fin" or tailing peak shape.[7]
The Solution:
-
Match Your Solvent: Ideally, dissolve your sample in the initial mobile phase composition.[11] If a different solvent is required for solubility, use the weakest solvent possible and inject the smallest volume feasible.
-
Check for Overload: To test for mass overload, simply dilute your sample 10-fold and re-inject it. If the peak shape becomes symmetrical, you have identified and solved the issue.[7]
Frequently Asked Questions (FAQs)
Q: What is a good starting column dimension for this analysis? A: A standard analytical column, such as 150 mm x 4.6 mm with 5 µm particles, is a robust starting point.[16] For higher throughput or resolution, you could consider shorter columns (50-100 mm) with smaller particles (e.g., <3 µm), but this will generate higher backpressure.[16][17]
Q: Does the choice of organic modifier (Acetonitrile vs. Methanol) matter for peak shape? A: Yes, it can. Acetonitrile and Methanol have different solvent strengths and can offer different selectivity. While both are common, Acetonitrile often provides sharper peaks and lower backpressure. If you are experiencing tailing, it is worth trying to switch the organic modifier, but pH control remains the most critical factor for this analyte.[5]
Q: What is an acceptable tailing factor? A: The USP tailing factor (Tf) is a common measure of peak asymmetry. An ideal Gaussian peak has a Tf of 1.0. For most quantitative methods, a tailing factor between 0.8 and 1.5 is considered acceptable.[7] However, striving for a value as close to 1.0 as possible is always best practice.
Q: Could my HPLC system itself be causing the tailing? A: Yes, this is known as an "extra-column effect." Excessive volume between the injector and the detector can cause band broadening and tailing.[5][6] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that the length is minimized. Also, check that all fittings are correctly installed to avoid dead volume.[5] A good diagnostic test is to inject a neutral, non-retained compound like uracil. If it tails, you likely have a physical or system-related problem.[6]
References
- Exploring the Role of pH in HPLC Separation - Moravek. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
- The use of Mobile Phase pH as a Method Development Tool. (2020, March 2). Chromatography Today.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs.
- Troubleshooting peak tailing in fukinolic acid HPLC analysis. (n.d.). Benchchem.
- This compound | CAS#:54718-39-7. (n.d.). Chemsrc.
- What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
- Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018, October 1). LCGC International.
- Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns.
- This compound (CAS 54718-39-7). (n.d.). BOC Sciences.
- HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific.
- HPLC Column Selection Guide. (n.d.). SCION Instruments.
- HPLC Column Selection Guide. (n.d.).
- HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
- HPLC Column Selection Guide. (n.d.). Link Lab.
- How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex.
- HPLC Peak Tailing. (n.d.). Axion Labs.
Sources
- 1. This compound | CAS#:54718-39-7 | Chemsrc [chemsrc.com]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. shodexhplc.com [shodexhplc.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 15. moravek.com [moravek.com]
- 16. linklab.gr [linklab.gr]
- 17. auroraprosci.com [auroraprosci.com]
Technical Support Center: Selective Functionalization of 2,5,6-Trichloronicotinic Acid
Welcome to the dedicated technical support guide for navigating the complexities of 2,5,6-trichloronicotinic acid functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to strategically modify this versatile, yet challenging, scaffold. Here, we address common questions and troubleshooting scenarios encountered in the lab, providing not just protocols, but the underlying chemical logic to empower your synthetic design.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selectively functionalizing this compound?
The main challenge lies in controlling the regioselectivity of the reactions. The three chlorine atoms on the pyridine ring have different reactivities, which are influenced by the electronic effects of the carboxylic acid group and the nitrogen atom in the ring. The C6 position is generally the most electrophilic and susceptible to nucleophilic aromatic substitution (SNA), followed by the C2 position. The C5 position is the least reactive towards nucleophiles. However, achieving exclusive selectivity can be difficult, often leading to mixtures of products.
Q2: How can I selectively introduce a nucleophile at the C6 position?
Selective functionalization at the C6 position is typically the most straightforward due to its high electrophilicity. Standard nucleophilic aromatic substitution (SNA) reactions are effective.
-
Common Pitfall: Incomplete reaction or formation of side products due to insufficiently reactive nucleophiles or harsh reaction conditions leading to decomposition.
-
Troubleshooting:
-
Choice of Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to activate the nucleophile without competing in the substitution.
-
Solvent: Aprotic polar solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and increase the nucleophilicity of the attacking species.
-
Temperature Control: Start at room temperature and gently heat if necessary. High temperatures can lead to the substitution of other chlorine atoms or decomposition.
-
Q3: What strategies exist for functionalization at the C2 position?
Functionalizing the C2 position often requires a more nuanced approach, as the C6 position is more reactive towards direct SNA.
-
Strategy 1: Steric Hindrance: If the C6 position is blocked with a bulky substituent, a nucleophile may be directed to the C2 position.
-
Strategy 2: Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination can be selective for the C2 position under specific ligand and catalyst conditions. The choice of phosphine ligand is critical in directing the oxidative addition step of the catalytic cycle.
Q4: Is it possible to functionalize the C5 position selectively?
Direct functionalization at the C5 position is the most challenging due to its lower electrophilicity.
-
Strategy 1: Metalation: Directed ortho-metalation (DoM) can be a powerful tool. By first protecting the carboxylic acid as an amide, a directed metalation group, one can use a strong base like lithium diisopropylamide (LDA) to deprotonate the C4 position. Quenching this lithiated species with an electrophile, followed by a subsequent reaction, can be a pathway to C5 functionalization, although this is a multi-step process.
-
Strategy 2: Halogen Dance: Under specific basic conditions, a "halogen dance" rearrangement can occur, moving a halogen to a different position, which can then be functionalized. However, this is often difficult to control and can lead to complex mixtures.
Troubleshooting Guides
Scenario 1: Poor Yield in a Suzuki Coupling at the C2 Position
Problem: You are attempting a Suzuki coupling with a boronic acid at the C2 position of this compound, but you are observing low yields and significant amounts of starting material.
Troubleshooting Workflow:
Caption: Troubleshooting flow for C2 Suzuki coupling.
Detailed Steps & Rationale:
-
Catalyst and Ligand Integrity:
-
Palladium Precatalyst: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) has not been deactivated by air or moisture. Using a fresh batch is a good first step.
-
Ligand Choice: For electron-deficient pyridine rings, electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step, which is typically rate-limiting. Ligands like SPhos, XPhos, or RuPhos can significantly improve yields.
-
-
Reaction Conditions:
-
Base: The choice of base is critical. A stronger base like cesium carbonate or potassium phosphate is often more effective than sodium carbonate. The base is not only responsible for activating the boronic acid but also for influencing the catalyst's activity.
-
Solvent: Ensure your solvent is anhydrous. Water can hydrolyze the boronic acid and deactivate the catalyst. A mixture of toluene and water or dioxane and water is common, but the water content needs to be carefully controlled.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions. Monitor the reaction progress by a technique like LC-MS to find the optimal temperature.
-
Scenario 2: Lack of Selectivity in Nucleophilic Aromatic Substitution
Problem: You are trying to introduce an amine at the C6 position, but you are getting a mixture of C6- and C2-substituted products.
Selectivity Troubleshooting:
| Parameter | To Favor C6-Substitution | To Favor C2-Substitution (if desired) | Rationale |
| Temperature | Lower Temperature (0 °C to RT) | Higher Temperature | The activation energy for substitution at C2 is generally higher. Lower temperatures provide less energy to overcome this barrier, favoring the more reactive C6 position. |
| Nucleophile | Less reactive/bulky nucleophile | More reactive/smaller nucleophile | A bulkier nucleophile may have steric hindrance at the C2 position, which is flanked by the carboxylic acid and a chlorine atom. |
| Solvent | Aprotic polar (e.g., DMF, DMSO) | Consider less polar solvents | The solvent can influence the nucleophile's reactivity and the stability of the Meisenheimer intermediate. |
Experimental Protocol: Selective C6-Amination
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Add anhydrous DMF (0.1 M concentration).
-
Base: Add potassium carbonate (K₂CO₃, 2.5 eq).
-
Nucleophile: Add the desired amine (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Caption: Pathways for regioselective functionalization.
References
- Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation Source:Angewandte Chemie Intern
- Title: Directed ortho Metalation (DoM)
Validation & Comparative
A Comparative Guide to 2,5,6-Trichloronicotinic Acid and Other Chlorinated Nicotinic Acids for Researchers and Drug Development Professionals
Chlorinated derivatives of nicotinic acid, a B vitamin essential for various metabolic processes, have garnered significant attention in agrochemical and pharmaceutical research. The introduction of chlorine atoms to the pyridine ring of nicotinic acid can dramatically alter its chemical and biological properties, leading to compounds with potent herbicidal and potential therapeutic activities. This guide focuses on 2,5,6-trichloronicotinic acid and provides a comparative analysis with other mono- and dichlorinated nicotinic acids to aid in the selection and application of these compounds in research and development.
Physicochemical Properties: A Comparative Overview
The degree and position of chlorination on the nicotinic acid scaffold significantly influence key physicochemical parameters such as molecular weight, lipophilicity (LogP), and acidity (pKa). These properties, in turn, affect the solubility, membrane permeability, and interaction of the compounds with biological targets.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 0.36 | 4.85 | |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 1.30 | 2.07[1] | |
| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 1.30 | 3.44 | |
| 2,6-Dichloronicotinic Acid | C₆H₃Cl₂NO₂ | 192.00 | 2.24 | 1.0 | |
| 5,6-Dichloronicotinic Acid | C₆H₃Cl₂NO₂ | 192.00 | 2.24 | 3.13 | |
| This compound | C₆H₂Cl₃NO₂ | 226.44 [2] | 2.74 [2] | <1 |
As evidenced in the table, increasing chlorination generally leads to a higher molecular weight and increased lipophilicity (higher LogP). This trend suggests that more highly chlorinated analogs like this compound may exhibit enhanced membrane permeability, a critical factor for cellular uptake and biological activity. The electron-withdrawing nature of chlorine atoms also increases the acidity of the carboxylic acid group, resulting in lower pKa values.
Synthesis of Chlorinated Nicotinic Acids: A Focus on this compound
The synthesis of chlorinated nicotinic acids typically involves the chlorination of nicotinic acid or its derivatives. While various methods exist for the preparation of mono- and dichlorinated analogs, the synthesis of polychlorinated compounds like this compound often requires more stringent conditions.
A common strategy for synthesizing polychlorinated pyridines involves the direct chlorination of a suitable pyridine precursor at high temperatures. For instance, the synthesis of 2,4,6-trichloronicotinic acid can be achieved through the vapor-phase chlorination of 3-methylpyridine to yield 2,4,6-trichloro-3-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate[3]. A similar multi-step approach can be envisioned for the synthesis of this compound, likely starting from a correspondingly substituted methylpyridine.
Characterization of this compound:
Due to the limited availability of detailed experimental data in publicly accessible literature, the following represents a generalized protocol for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a single singlet for the remaining proton on the pyridine ring, likely in the downfield region (δ 8-9 ppm) due to the deshielding effects of the electronegative chlorine atoms and the pyridine nitrogen. The carboxylic acid proton will appear as a broad singlet at a much lower field (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbons of the pyridine ring and the carboxylic acid. The chemical shifts will be influenced by the positions of the chlorine substituents.
Biological Activity: A Comparative Perspective
Chlorinated nicotinic acids are best known for their herbicidal activity, acting as synthetic auxins. However, their biological effects are not limited to plants, and some derivatives have been investigated for other applications.
Herbicidal Activity as Auxin Mimics
Many chlorinated nicotinic acids function as auxin mimics, a class of herbicides that disrupt plant growth by overwhelming the natural auxin signaling pathways.[4] These synthetic auxins are generally more stable and persistent in plants than the endogenous auxin, indole-3-acetic acid (IAA). This leads to uncontrolled cell division and elongation, epinastic growth (twisting and curling of stems and leaves), and ultimately, plant death.[4]
Mechanism of Action: The Auxin Signaling Pathway
The primary mechanism of action of auxin-mimicking herbicides involves their binding to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This binding event initiates a cascade of molecular events leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes that regulate growth.
Caption: Workflow for herbicidal activity bioassay.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of chlorinated nicotinic acids on plant cell suspension cultures. [5] Objective: To determine the cytotoxicity of chlorinated nicotinic acids on plant cells in vitro.
Materials:
-
Established plant cell suspension culture (e.g., from Arabidopsis thaliana or tobacco)
-
96-well microplates
-
Chlorinated nicotinic acid solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the plant cells into the wells of a 96-well plate at a predetermined density.
-
Add different concentrations of the chlorinated nicotinic acid solutions to the wells. Include a solvent-only control.
-
Incubate the plate for a specific period (e.g., 24-72 hours) under appropriate growth conditions.
-
Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.
Conclusion and Future Directions
Chlorinated nicotinic acids, including the highly chlorinated this compound, represent a promising class of compounds with significant potential in agriculture and potentially in medicine. Their mode of action as auxin mimics is well-established, providing a solid foundation for the rational design of new and more effective herbicides.
However, a significant gap in the current knowledge is the lack of direct comparative studies on the biological activities of the parent chlorinated nicotinic acids. Future research should focus on conducting comprehensive side-by-side comparisons of a range of these compounds to elucidate clear structure-activity relationships. Such studies will be invaluable for guiding the synthesis of novel derivatives with enhanced potency and selectivity. Furthermore, exploring the therapeutic potential of these compounds beyond their herbicidal effects could open up new avenues for drug discovery.
References
- The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1316. [Link]
- This compound | CAS#:54718-39-7 | Chemsrc. [Link]
- Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., & Liu, X. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry, 69(23), 6423-6430. [Link]
- Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents. Pest Management Science, 74(1), 189-199. [Link]
- Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6423-6430. [Link]
- Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science, 70(11), 1749-1757. [Link]
- Differentiation and correct use of auxinic herbicides. Cultivar Magazine. [Link]
- Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid | Request PDF.
- 17.3 Herbicides that Mimic or Interfere with Auxin.
- Synthesis, Crystal Structure, Herbicidal Activities and 3D-QSAR Study of Some Novel 1,2,4-triazolo[4,3-a]pyridine Derivatives | Request PDF.
- 2D QSAR Analysis of Pyrazinecarboxamides derivatives as an herbicidal agent | Abstract. Scholars Research Library. [Link]
- cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(19), 5351-5362. [Link]
- Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 32(1), 205-214. [Link]
- Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. YouTube. [Link]
- Response of Woody Species to 2,4-D, 2,4,5-T, and Picloram as a Function of Treatment Method. Weed Science, 18(3), 346-351. [Link]
- Herbicide Concentrations in Live Oak Treated with Mixtures of Picloram and 2,4,5-T. Weed Science, 17(4), 567-570. [Link]
- Herbicidal Activity of Vapors of 4-Amino-3,5,6-trichloropicolinic Acid. Weeds, 12(3), 224-227. [Link]
- 2D QSAR Analysis of Pyrazinecarboxamides derivatives as an herbicidal agent. Scholars Research Library. [Link]
- Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops | Request PDF.
- Triclopyr Herbicide. Canada.ca. [Link]
- Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology, 31(1), 1-9. [Link]
- Using a Plant Bioassay to Detect Herbicide Residue. HARVEST (uSask). [Link]
- (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
- Picloram. Wikipedia. [Link]
- Preparation method of 2-chloronicotinic acid.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- Synthesis of 2-Chloronicotinic Acid. Semantic Scholar. [Link]
- Section 1: In Vitro Cytotoxicity Test Methods BRD.
- 1H NMR Chemical Shifts.
- IC50 values (µg/mL or µM) list from 2D screening analyses.
- Comparative Cytotoxicity Study of Nicotine and Cotinine on MRC-5 Cell Line. MDPI. [Link]
- (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
- Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. Environmental Science & Technology, 54(1), 435-445. [Link]
- In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract. Pharmacognosy Research, 10(1), 108-112. [Link]
- Cytotoxicity of organic and inorganic compounds to primary cell cultures established from internal tissues of Chelonia mydas. Ecotoxicology and Environmental Safety, 173, 442-449. [Link]
Sources
A Comparative Guide to the Reactivity of 2,5,6-Trichloronicotinic Acid Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyridine scaffold is a cornerstone, present in a vast array of pharmaceuticals.[1] The functionalization of this heterocycle through cross-coupling and substitution reactions is a critical step in the synthesis of novel drug candidates.[2][3] 2,5,6-Trichloronicotinic acid presents a fascinating case study in regioselective reactivity, where the electronic interplay of the nitrogen heteroatom, the deactivating carboxylic acid group, and the three chlorine atoms dictates the outcome of chemical transformations. Understanding the nuanced differences in the reactivity of the chlorine substituents at the C2, C5, and C6 positions is paramount for designing efficient and selective synthetic routes.
This guide provides an in-depth comparative analysis of the reactivity of the chloro-isomers of this compound, grounded in the fundamental principles of pyridine chemistry. We will explore the electronic and steric factors that govern their susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering predictive insights for synthetic planning.
The Electronic Landscape of this compound
The reactivity of a substituted pyridine is fundamentally governed by the electron distribution within the aromatic ring.[4][5] The nitrogen atom, being more electronegative than carbon, exerts a strong electron-withdrawing inductive effect, creating electron-deficient centers at the C2, C4, and C6 positions.[5][6] This inherent electronic deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions, where the negative charge of the intermediate Meisenheimer complex can be stabilized by the nitrogen atom.[6][7][8]
In this compound, the situation is further modulated by the substituents:
-
Carboxylic Acid Group (at C3): This is a meta-directing, deactivating group for electrophilic substitution. For nucleophilic substitution, its electron-withdrawing nature further deactivates the ring, but its placement at C3 has a less pronounced effect on the reactivity of the C2 and C6 positions compared to if it were at an ortho or para position.
-
Chlorine Atoms (at C2, C5, C6): Chlorine is an ortho, para-directing deactivating group in electrophilic substitution. In the context of nucleophilic substitution on an already electron-deficient pyridine ring, the inductive effect of chlorine atoms further enhances the electrophilicity of the carbon atoms to which they are attached.
This combination of substituents sets up a clear hierarchy of reactivity among the three chlorine atoms.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing chloropyridines.[9][10] The reaction proceeds via a two-step addition-elimination mechanism, with the stability of the anionic Meisenheimer intermediate being the key determinant of the reaction rate and regioselectivity.[6]
Predicted Reactivity Order: C6 > C2 > C5
-
C6-Cl: The chlorine at the C6 position is predicted to be the most reactive. It is ortho to the electron-withdrawing nitrogen atom, which provides significant stabilization for the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack.[6][7]
-
C2-Cl: The chlorine at the C2 position is also ortho to the nitrogen and is therefore highly activated towards nucleophilic attack for the same reason as the C6-Cl.[6][7] However, the adjacent carboxylic acid group at C3 may exert some steric hindrance, potentially making it slightly less accessible to bulky nucleophiles compared to the C6 position.
-
C5-Cl: The chlorine at the C5 position is meta to the nitrogen atom. Nucleophilic attack at this position does not allow for the delocalization of the negative charge onto the nitrogen in the intermediate.[6] This lack of stabilization makes the C5-Cl significantly less reactive towards SNAr compared to the C2 and C6 positions.
Illustrative SNAr Reaction Pathway
Caption: Comparative SNAr pathways at C6 and C5 positions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and is widely used in drug discovery.[2][11] The reactivity of chloropyridines in these reactions is generally lower than their bromo or iodo counterparts, often requiring more specialized catalytic systems.[2][3] The rate-determining step is typically the oxidative addition of the C-Cl bond to the palladium(0) catalyst.
Predicted Reactivity Order: C6 ≈ C2 > C5
The factors influencing the rate of oxidative addition are complex, involving both electronic and steric effects.[12]
-
C6-Cl and C2-Cl: The electron deficiency at the C2 and C6 positions, induced by the adjacent nitrogen, makes these C-Cl bonds more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. While electronic factors are similar for both positions, steric hindrance from the C3-carboxylic acid group might slightly disfavor the reaction at C2, especially with bulky phosphine ligands on the palladium catalyst.[2]
-
C5-Cl: The C5 position is less electron-deficient compared to C2 and C6. Consequently, the C5-Cl bond is less polarized and therefore less reactive towards oxidative addition. Significant forcing conditions or highly active catalyst systems would likely be required to achieve coupling at this position.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general procedure for the SNAr reaction of this compound with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2-2.0 equiv)
-
Base (e.g., K₂CO₃, Et₃N) (2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried flask, add this compound and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Add the amine nucleophile dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[2]
-
Ligand (if required, e.g., SPhos, XPhos)[2]
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Inert atmosphere (e.g., Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for comparative reactivity studies.
Data Summary and Interpretation
| Position of Chlorine | Predicted SNAr Reactivity | Predicted Suzuki Coupling Reactivity | Rationale |
| C6 | High | High | Ortho to nitrogen, leading to strong electronic activation for both SNAr and oxidative addition. |
| C2 | High | High | Ortho to nitrogen, providing strong electronic activation. Potential for minor steric hindrance from the adjacent COOH group. |
| C5 | Low | Low | Meta to nitrogen, resulting in a lack of electronic activation for both SNAr and oxidative addition. |
Expert Insights:
The key to selectively functionalizing this compound lies in exploiting the significant reactivity difference between the C2/C6 and the C5 positions. For SNAr reactions, one can anticipate that under controlled conditions (e.g., lower temperatures, less reactive nucleophiles), mono-substitution will occur preferentially at the C6 or C2 positions. Differentiating between C2 and C6 would likely require a careful choice of nucleophile and reaction conditions, potentially leveraging subtle steric differences.
For palladium-catalyzed cross-coupling, the same principle applies. Selective mono-coupling at either the C2 or C6 position should be achievable. Subsequent, more forcing conditions would be necessary to engage the C5 position, allowing for a stepwise functionalization of the pyridine ring.
Conclusion
The differential reactivity of the chlorine atoms in this compound offers a versatile platform for the synthesis of highly functionalized nicotinic acid derivatives. The pronounced electronic activation at the C2 and C6 positions by the ring nitrogen makes them prime targets for both nucleophilic substitution and cross-coupling reactions, while the C5 position remains relatively inert. This predictable reactivity hierarchy, rooted in the fundamental electronic properties of the pyridine ring, provides a logical framework for medicinal chemists to design and execute synthetic strategies for novel drug candidates. By carefully controlling reaction conditions and reagent choice, researchers can achieve selective functionalization, unlocking the full potential of this valuable synthetic intermediate.
References
- PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J Comb Chem. 2003;5(3):267-272.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
- ResearchGate. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.
- Dalton Transactions (RSC Publishing). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Trans. 2018;47(4):1151-1158.
- ACS Publications. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Med Chem Lett. 2024.
- Wikipedia. Pyridine. Wikipedia.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Unknown. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
- YouTube. nucleophilic aromatic substitutions. YouTube. Published January 19, 2019.
- ResearchGate. Nicotinic acid derivatives: Application and uses, review.
- ResearchGate. Nicotinic acid derivatives: Application and uses, review.
- Unknown. Chapter 5.
- Journal of Research in Chemistry. Nicotinic acid derivatives: Application and uses, review. J Res Chem. 2021;2(2):51-56.
- Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Published October 17, 2018.
- PMC - NIH. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
- YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Published September 4, 2020.
- ResearchGate. (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I.
- American Chemical Society. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Published March 20, 2022.
- Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Published February 2017.
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives.
- ACS Publications. Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment1. J Am Chem Soc. 1957;79(14):3575–3578.
- finetech industry limited. This compound | CAS: 54718-39-7 | Chemical Product. finetech industry limited.
- Quora. Why nucleophilic substitution in pyridine favours at position-2? Quora. Published November 22, 2016.
- PMC - NIH. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.
- Google Patents. CN103570612A - Preparation method of 6-chloronicotinic acid.
- PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des Devel Ther. 2025;19:1-24.
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Unambiguous Structural Verification of 2,5,6-Trichloronicotinic Acid: A 2D NMR Comparison Guide
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. In the realm of complex heteroaromatic compounds, such as polychlorinated pyridine derivatives, this task can be particularly challenging due to the limited number of protons and the significant influence of electronegative substituents on the electronic environment of the molecule. This guide provides an in-depth technical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 2,5,6-Trichloronicotinic acid, a key building block in pharmaceutical and agrochemical synthesis.
We will move beyond a simple recitation of protocols to explain the causal logic behind the selection of specific 2D NMR experiments—namely COSY, HSQC, and HMBC. By comparing the expected spectral data with that of known, structurally related analogs, we will construct a self-validating system for the complete and confident assignment of the this compound structure.
The Challenge: Beyond 1D NMR for Polychlorinated Aromatics
Conventional one-dimensional (1D) ¹H and ¹³C NMR are indispensable tools. However, for a molecule like this compound, their limitations become apparent. The ¹H NMR spectrum is deceptively simple, showing only a single aromatic proton, providing no direct information about its position on the pyridine ring. The ¹³C NMR spectrum, while showing all six carbon signals, offers no immediate insight into their connectivity. The profound electronic effects of three chlorine atoms and a carboxylic acid group further complicate chemical shift predictions, making unambiguous assignment based on 1D data alone a risky proposition.
This is where the power of two-dimensional (2D) NMR spectroscopy becomes paramount. By correlating nuclear spins through bonds, we can piece together the molecular puzzle with a high degree of certainty.
A Multi-pronged 2D NMR Strategy
Our approach for the structural elucidation of this compound hinges on a synergistic application of three key 2D NMR experiments. The workflow is designed to build a complete picture of the molecule's connectivity.
Caption: A streamlined workflow for the 2D NMR-based structural validation of this compound.
Predicted ¹H and ¹³C NMR Data: A Comparative Approach
To establish a robust framework for our analysis, we will compare the expected chemical shifts of this compound with experimental data from structurally similar, commercially available compounds: 2-chloronicotinic acid, 6-chloronicotinic acid, and 2,6-dichloronicotinic acid. This comparative analysis allows for a more accurate prediction of the electronic effects of multiple chlorine substituents.
| Compound | H-4 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | COOH (ppm) |
| This compound (Predicted) | ~8.5-8.8 | ~150 | ~135 | ~140 | ~130 | ~152 | ~165 |
| 2-Chloronicotinic acid[1][2] | 8.2-8.4 | ~150 | ~132 | ~140 | ~125 | ~153 | ~166 |
| 6-Chloronicotinic acid[3][4] | 8.3-8.5 | ~151 | ~130 | ~140 | ~124 | ~155 | ~165 |
| 2,6-Dichloronicotinic acid[5][6] | 8.1-8.3 | ~151 | ~133 | ~139 | ~128 | ~152 | ~164 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The data for the analogs is compiled from public databases.
The single proton in this compound is at the C-4 position. We predict its chemical shift to be in the downfield region, likely between 8.5 and 8.8 ppm, due to the deshielding effects of the adjacent nitrogen atom and the chlorine at C-5.
Experimental Protocols
1. Sample Preparation:
-
Dissolve 10-15 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Rationale: DMSO-d₆ is chosen for its excellent solvating power for carboxylic acids and its high boiling point, which ensures sample stability. The acidic proton of the carboxylic acid will be observable in DMSO-d₆.
2. NMR Data Acquisition:
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR: Acquire a standard 1D proton spectrum to confirm the presence of the single aromatic proton and the carboxylic acid proton.
-
¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum to observe all six carbon signals.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7] While not expected to show cross-peaks for this molecule due to the single aromatic proton, it is a crucial negative control to confirm the absence of proton-proton coupling.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[8] This will definitively link the single aromatic proton to its corresponding carbon.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-4 bonds) between protons and carbons. This is the cornerstone of our structural elucidation, as it will allow us to map the connectivity of the entire carbon skeleton from the single proton.
Data Interpretation: A Step-by-Step Validation
The structural validation of this compound is achieved by systematically interpreting the correlations observed in the 2D NMR spectra.
Caption: A diagram illustrating the key expected HSQC and HMBC correlations for this compound.
1. ¹H-¹H COSY:
-
Expected Result: A diagonal spectrum with no cross-peaks.
-
Interpretation: This confirms that the single aromatic proton is isolated and not coupled to any other protons, which is consistent with the proposed structure.
2. ¹H-¹³C HSQC:
-
Expected Result: A single cross-peak correlating the proton signal (at ~8.5-8.8 ppm) with one of the aromatic carbon signals.
-
Interpretation: This experiment will unequivocally identify the carbon atom that is directly bonded to the sole proton. Based on our predictions, this will be C-4.
3. ¹H-¹³C HMBC:
This is the most information-rich experiment for this molecule. We expect to see the following long-range correlations from the H-4 proton:
-
Correlation to C-2 and C-6: A three-bond coupling (³JCH) is expected between H-4 and the two carbons adjacent to the nitrogen (C-2 and C-6). This will help to identify these two carbon signals.
-
Correlation to C-3 and C-5: A two-bond coupling (²JCH) is expected between H-4 and the adjacent carbons C-3 and C-5.
-
Correlation to the Carboxyl Carbon: A three-bond coupling (³JCH) between H-4 and the carboxylic acid carbon (COOH) is also anticipated.
By combining the information from all three 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby validating the structure of this compound.
Conclusion
For complex, sparsely protonated molecules like this compound, a multi-technique 2D NMR approach is not just advantageous; it is essential for rigorous structural validation. By moving beyond the limitations of 1D NMR and employing a logical workflow of COSY, HSQC, and HMBC experiments, researchers can build a comprehensive and self-validating map of molecular connectivity. The comparative analysis with known analogs further strengthens the confidence in the spectral assignments. This guide provides a robust framework for scientists and drug development professionals to ensure the structural integrity of their compounds, a critical step in the journey from discovery to application.
References
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Keeler, J. (2010). Understanding NMR spectroscopy. John Wiley & Sons.
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
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- Macomber, R. S. (1998). A complete introduction to modern NMR spectroscopy. John Wiley & Sons.
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A Senior Application Scientist's Comparative Guide to Purity Assessment of 2,5,6-Trichloronicotinic Acid by DSC
An In-Depth Technical Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of safety, efficacy, and regulatory compliance. For a compound like 2,5,6-Trichloronicotinic acid, a crucial building block in chemical synthesis, rigorous purity assessment is not merely a quality control step but a fundamental necessity.[1][] This guide, crafted from a Senior Application Scientist's perspective, delves into the nuances of purity determination using Differential Scanning Calorimetry (DSC), providing a critical comparison with established chromatographic and spectroscopic techniques.
The Central Role of Purity in API Development
Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH).[1] Impurities can arise from various sources, including the manufacturing process, degradation of the API, or residual solvents.[3] Even minute quantities of these unwanted substances can impact the drug's stability, therapeutic effect, and patient safety.[3][4] Therefore, employing robust and accurate analytical methods for purity assessment is paramount.[][]
Differential Scanning Calorimetry: A Thermodynamic Approach to Purity
DSC stands as a powerful thermal analysis technique for determining the purity of highly crystalline, thermally stable organic compounds.[6][7][8] The method is grounded in the thermodynamic principle of melting point depression, a phenomenon described by the van't Hoff equation.[9][10][11] In essence, the presence of impurities disrupts the crystal lattice of the main component, leading to a broadening of the melting range and a lowering of the melting point.[9][11][12]
The van't Hoff Principle in Action
The van't Hoff equation provides a mathematical relationship between the mole fraction of the impurity, the melting temperature, and the enthalpy of fusion of the pure substance.[12] By precisely measuring the heat flow into a sample as a function of temperature during melting, DSC generates a thermogram (a melting endotherm) from which the purity can be calculated.[9][11] This method is particularly advantageous as it provides an absolute measure of total soluble impurities without the need for specific impurity reference standards.[7]
Key Assumptions and Limitations of DSC Purity Analysis:
While powerful, the accuracy of DSC for purity determination hinges on several key assumptions:
-
The impurities must be soluble in the molten state of the primary component.
-
The impurities must be insoluble in the solid (crystalline) phase of the primary component, forming a eutectic system.[9][10][11]
-
The sample must be thermally stable and not undergo decomposition during the melting process.[7]
-
The method is generally considered reliable for materials with a purity of 98.5 mole percent or higher.[9][10][11][13]
Experimental Protocol: Purity Assessment of this compound by DSC
This protocol is designed in accordance with the principles outlined in ASTM E928, the standard test method for purity by DSC.[9]
1. Sample Preparation:
- Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. The use of small sample sizes minimizes thermal gradients within the sample.[14]
- Hermetically seal the pan to prevent any loss of volatile components during heating.
2. Instrument Setup and Calibration:
- Calibrate the DSC instrument for temperature and enthalpy using high-purity certified reference standards (e.g., indium).
- Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate to create a reproducible atmosphere and prevent oxidative degradation.
3. Thermal Program:
- Equilibrate the sample at a temperature well below its expected melting point.
- Heat the sample at a slow, constant rate, typically between 0.5 to 2.0 °C/min. Slower heating rates allow the system to remain closer to thermal equilibrium, which is crucial for accurate purity determination.[15]
- Continue heating until the sample has completely melted, as indicated by the return of the heat flow signal to the baseline.
4. Data Analysis:
- Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).
- Utilize the instrument's software, which employs the van't Hoff equation, to analyze the shape of the leading edge of the melting peak. The software plots the sample temperature against the reciprocal of the fraction melted (1/F).[12]
- The purity is then calculated from the slope of this plot. The software should also provide the calculated melting point of the 100% pure substance.[12][15]
A Comparative Landscape: DSC vs. Chromatographic and Spectroscopic Methods
While DSC is a valuable tool, a comprehensive purity assessment often necessitates orthogonal techniques that provide complementary information. The most common alternatives are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[7][16]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for impurity profiling.[1][][17] It excels at separating a wide range of organic impurities with high resolution and sensitivity.[][17]
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Impurities are identified and quantified based on their retention times and peak areas relative to the main component.
-
Strengths:
-
Limitations:
-
Requires specific reference standards for the identification and accurate quantification of each impurity.
-
Method development can be time-consuming.
-
May not detect impurities that do not have a chromophore (if using UV detection) or are not soluble in the mobile phase.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary analytical method for determining the purity of organic compounds.[16][19][20]
-
Principle of Operation: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[19][21] By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[22]
-
Strengths:
-
Limitations:
-
Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities.
-
Requires a highly pure and stable internal standard.
-
Signal overlap in complex spectra can complicate quantification.
-
Comparative Summary
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Melting point depression (Thermodynamic) | Differential partitioning (Separation) | Nuclear spin resonance (Spectroscopic) |
| Purity Measurement | Absolute (total soluble impurities) | Relative (requires impurity standards) | Absolute (with internal standard) |
| Impurity Identification | No | Yes (with reference standards) | Yes (structural information) |
| Sensitivity | Moderate (best for >98.5% purity) | High (ppm levels) | Low to Moderate |
| Sample Throughput | Moderate | High | Moderate |
| Key Advantage | No reference standards for impurities needed | Excellent for impurity profiling and separation | Provides structural information and is a primary method |
| Key Limitation | Limited to crystalline, thermally stable compounds; no impurity identification | Requires specific impurity reference standards | Lower sensitivity; potential for signal overlap |
Visualizing the Workflows
To better understand the practical application of these techniques, the following diagrams illustrate the experimental workflows.
Caption: Workflow for DSC Purity Analysis.
Caption: Logic for Selecting an Analytical Technique.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of this compound, no single technique is universally superior. Instead, a synergistic approach that leverages the strengths of each method provides the most robust and reliable results.
-
DSC serves as an excellent, rapid method for determining the absolute purity of high-purity, crystalline batches without the need for impurity standards.[7][12]
-
HPLC is indispensable for the separation, identification (with standards), and quantification of individual impurities, making it the gold standard for impurity profiling.[][23]
-
qNMR offers a powerful orthogonal method for absolute purity determination and can be instrumental in the structural elucidation of unknown impurities.[16][20]
By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile for this compound, ensuring product quality, meeting stringent regulatory requirements, and ultimately safeguarding patient health.
References
- ASTM E928-08, Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2008. [Link]
- ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2003. [Link]
- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. [Link]
- Infinita Lab. (n.d.). Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Link]
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- Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
- Sabbagh, F., & Tadayon, M. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1015-1019. [Link]
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research, 16(1), 1-10. [Link]
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- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
- Diehl, B. W., Malz, F., & Holzgrabe, U. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 755-764. [Link]
- TA Instruments. (n.d.).
- NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. [Link]
- Mettler Toledo. (n.d.). DSC purity. [Link]
- Mettler Toledo. (n.d.).
- ICH. (2006). Q3A(R2) Impurities in New Drug Substances. [Link]
- W.R. Grace. (2025).
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
- National Pharmaceutical Regulatory Agency (NPRA). (n.d.). Guideline on Regulatory Control of Active Pharmaceutical Ingredients (APIs). [Link]
- ResolveMass Laboratories Inc. (n.d.). Choosing Reference Standards for API or Impurity. [Link]
- Mettler Toledo. (2018, June 27).
- Process NMR Associates. (n.d.).
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A Comparative Analysis of the Biological Activity of 2,5,6-Trichloronicotinic Acid and Its Analogs
This guide provides a comprehensive comparison of the biological activity of 2,5,6-Trichloronicotinic acid and its prominent analogs, which are part of the pyridine carboxylic acid class of synthetic auxin herbicides. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering an in-depth analysis of their mechanism of action, comparative efficacy, and the experimental protocols for their evaluation.
Introduction: The Pyridine Carboxylic Acid Herbicides
Pyridine carboxylic acids are a class of synthetic herbicides that mimic the action of the natural plant hormone auxin (indole-3-acetic acid or IAA).[1][2] This mimicry leads to uncontrolled and disorganized cell growth in susceptible plants, ultimately resulting in their death.[1][2] These herbicides are particularly effective against broadleaf weeds and are known for their persistence in soil, providing long-lasting weed control.[1] This guide focuses on this compound and compares its biological activity with its more widely studied and commercially significant analogs, including Triclopyr, Picloram, and Clopyralid.
Mechanism of Action: Hijacking the Plant's Growth Machinery
The herbicidal activity of this compound and its analogs stems from their ability to function as synthetic auxins. They bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3] This binding is not a simple one-to-one interaction; rather, the synthetic auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[3]
This stabilized complex formation targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors unleashes auxin response factors (ARFs), which then activate the transcription of auxin-responsive genes. The resulting overstimulation of these genes leads to the characteristic symptoms of auxin herbicide injury, such as epinasty (twisting of stems and petioles), leaf cupping, and ultimately, plant death due to metabolic disruption.[1]
Caption: Mechanism of action of synthetic auxin herbicides.
Comparative Biological Activity
Direct comparative studies of the herbicidal activity of this compound against its common analogs under identical conditions are limited in publicly available literature. However, by synthesizing data from various studies, a qualitative and semi-quantitative comparison can be made. The herbicidal efficacy is often expressed as the ED50 (Effective Dose, 50%) or EC50 (Effective Concentration, 50%), which is the dose or concentration of the herbicide that causes a 50% reduction in a measured parameter, such as plant growth or biomass.
| Compound | Chemical Structure | Common Name | Reported Biological Activity (ED50/EC50) | Target Species | Reference(s) |
| This compound | 2,5,6-trichloro-3-pyridinecarboxylic acid | - | Data not readily available in direct comparative studies. Activity is expected to be similar to its analogs due to structural similarity. | Broadleaf weeds | - |
| 3,5,6-Trichloro-2-pyridinyloxyacetic acid | [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid | Triclopyr | 22.87 g/ha (amine salt) | Tomato | [4][5] |
| 60.39 g/ha (amine salt) | Sunflower | [4][5] | |||
| 22.56 g/ha (amine salt) | Soybean | [4][5] | |||
| 4-Amino-3,5,6-trichloropicolinic acid | 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid | Picloram | 227.7 g/ha | Canola | [4] |
| 23.3 g/ha | Squash | [4] | |||
| 17.3 g/ha | Okra | [4] | |||
| 3,6-Dichloropicolinic acid | 3,6-dichloro-2-pyridinecarboxylic acid | Clopyralid | Generally less active than other analogs in several studies.[4] | Broadleaf weeds | [4] |
Note: The ED50/EC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions, plant species, and herbicide formulations.
Experimental Protocols for Biological Activity Assessment
To standardize the evaluation of the herbicidal activity of this compound and its analogs, a whole-plant dose-response bioassay is a reliable method.
Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the ED50 value of a herbicide on a susceptible plant species.
Materials:
-
Seeds of a susceptible indicator plant (e.g., tomato, Solanum lycopersicum; soybean, Glycine max; or duckweed, Lemna minor).[4][6]
-
Potting medium (e.g., sandy loam soil or a standardized growth medium).
-
Pots (e.g., 10 cm diameter).
-
Herbicide stock solutions of this compound and its analogs.
-
Controlled environment growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.
-
Spray chamber for uniform herbicide application.
-
Balance, pipettes, and other standard laboratory equipment.
Procedure:
-
Plant Propagation:
-
Sow seeds of the indicator plant in pots filled with the potting medium.
-
Grow the plants in a controlled environment (e.g., 25°C, 60% relative humidity, 16:8 hour light:dark cycle) until they reach a specific growth stage (e.g., 2-3 true leaves for tomato or soybean).[5]
-
-
Herbicide Application:
-
Prepare a series of herbicide dilutions from the stock solutions to create a dose-response range. A logarithmic series of concentrations is often used.
-
Randomly assign plants to different treatment groups, including a non-treated control.
-
Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage.
-
-
Incubation and Observation:
-
Return the treated plants to the controlled environment.
-
Observe the plants daily for the development of herbicidal symptoms, such as epinasty, chlorosis, and necrosis.[7]
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 14-21 days), harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Record the dry weight for each plant.
-
Calculate the percent inhibition of growth for each treatment relative to the non-treated control.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit a dose-response curve and determine the ED50 value for each herbicide.[8]
-
Caption: Workflow for a whole-plant dose-response bioassay.
Conclusion
This compound and its analogs are potent synthetic auxin herbicides with a well-defined mechanism of action at the molecular level. While direct comparative biological activity data for this compound is not as abundant as for its commercialized analogs like Triclopyr and Picloram, its structural similarity suggests a comparable mode of action and herbicidal profile. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies to elucidate the relative potencies of these compounds. Further research directly comparing these pyridine carboxylic acids under consistent experimental conditions will be invaluable for the development of new and more effective herbicidal formulations.
References
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- Relative Activity of Four Triclopyr Formulations. (2017). Cambridge University Press & Assessment.
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- Herbicide Bioassay. (n.d.). Woods End Laboratories.
- TRICLOPYR SUMMARY. (n.d.). Mass.gov.
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- Specificity of Auxin-binding Sites on Maize Coleoptile Membranes as Possible Receptor Sites for Auxin Action. (1977). Plant Physiology, 60(4), 585–591.
- Enhanced Herbicidal Action of Clopyralid in the Form of a Supramolecular Complex with a Gemini Surfactant. (2021). International Journal of Molecular Sciences, 22(21), 11599.
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- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Molecules, 28(10), 4210.
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- Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides. (2009). Google Patents.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2,5,6-Trichloronicotinic Acid
Introduction: The Imperative for Rigorous Analytical Method Comparison
In the landscape of pharmaceutical and agrochemical development, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 2,5,6-Trichloronicotinic acid (TNA), a halogenated pyridine derivative[][2], represents a class of compounds where robust analytical oversight is critical, whether it appears as a synthetic precursor, a metabolite, or a potential genotoxic impurity. The selection of an analytical method is not a trivial choice; it dictates the quality, reliability, and consistency of the data that underpins safety and efficacy claims[3].
This guide moves beyond the validation of a single method. We will delve into the principles and execution of a cross-validation study, a critical exercise when data from different analytical techniques may need to be compared or combined throughout a product's lifecycle. In alignment with modern regulatory expectations, such as those outlined in the ICH M10 guideline, our goal is not merely to establish pass/fail criteria but to scientifically assess the bias and correlation between methods.[4][5] This ensures a comprehensive understanding of how results from different laboratories or techniques relate to one another, a cornerstone of a robust analytical control strategy.
We will compare three workhorse analytical platforms for the quantification of TNA: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: The Cross-Validation Framework
The objective of a cross-validation study is to demonstrate that different analytical procedures are suitable for their intended purpose and to understand the relationship between the results they generate.[6] This is crucial when methods are transferred between labs, when a new method replaces an old one, or when data from different studies using different techniques need to be correlated.[5][7]
Our framework is built upon the principle that each method must first be individually validated for its key performance characteristics according to established guidelines like ICH Q2(R2).[8][9] Only then can a meaningful comparison be conducted.
Caption: Workflow for the cross-validation of analytical methods.
Part 2: Candidate Analytical Methodologies
The choice of analytical technique is driven by the required sensitivity, selectivity, sample matrix, and the physicochemical properties of TNA.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: As a robust and widely accessible technique, reverse-phase HPLC is an excellent starting point for purity analysis and content uniformity.[10] TNA, containing a chromophore in its pyridine ring, is well-suited for UV detection. The method separates compounds based on their polarity.
Causality Behind Experimental Choices:
-
C18 Column: A C18 stationary phase is the standard for nonpolar to moderately polar compounds, offering robust retention for TNA.
-
Acidified Mobile Phase: The addition of an acid (e.g., phosphoric or formic acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group on TNA, ensuring a single, well-defined analyte form. This leads to sharp, symmetrical peaks and reproducible retention times.[11]
-
UV Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of TNA to ensure maximum sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS offers high separation efficiency and definitive identification through mass fragmentation patterns.[12] However, the analysis of polar, non-volatile compounds like carboxylic acids requires a derivatization step to increase volatility and thermal stability.
Causality Behind Experimental Choices:
-
Derivatization: Silylation, using a reagent like BSTFA (Bis(trimethylsilyl)trifluoroacetamide), is a common and effective choice.[13] It replaces the acidic proton of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group, making the molecule volatile enough for GC analysis. This step is essential; direct injection would lead to poor peak shape and thermal degradation in the injector.
-
HP-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose choice suitable for a wide range of derivatized compounds, providing good resolution and thermal stability.[14]
-
Splitless Injection: To achieve the low detection limits often required for impurity analysis, a splitless injection mode is used to transfer the maximum amount of analyte onto the column.[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its unparalleled sensitivity and selectivity.[16][17] It couples the separation power of HPLC with the specificity of tandem mass spectrometry, monitoring specific precursor-to-product ion transitions.
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is the preferred ionization technique for polar molecules like TNA. ESI in negative ion mode is typically chosen for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions, leading to a strong and stable signal.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. We select the deprotonated parent ion ([M-H]⁻) in the first quadrupole, fragment it in the collision cell, and monitor for a specific, stable product ion in the third quadrupole. This filters out background noise and co-eluting matrix components, enabling ultra-sensitive detection.[18]
-
Fast Gradient: The high efficiency of modern UHPLC columns allows for rapid gradients, significantly increasing sample throughput without sacrificing resolution.[18]
Part 3: Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Each includes system suitability tests (SST) to ensure the instrumentation is performing correctly before analysis.
Protocol 1: HPLC-UV Method
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in deionized water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of TNA reference standard in methanol.
-
Create a calibration curve by diluting the stock solution (e.g., 1-100 µg/mL) with a 50:50 mixture of water and acetonitrile.
-
Prepare unknown samples by dissolving them in the same diluent to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
Parameter Setting Column C18, 250 mm x 4.6 mm, 5 µm Mobile Phase Gradient: 30% B to 80% B over 15 min Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | UV Detector | 275 nm |
-
System Suitability Test (SST):
-
Inject a mid-range standard solution five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%. Tailing factor should be ≤ 1.5.
-
Protocol 2: GC-MS Method (with Derivatization)
-
Standard & Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of TNA reference standard in a suitable solvent like Acetonitrile.
-
Prepare calibration standards by diluting the stock.
-
For each standard and sample, place 100 µL into a GC vial. Evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization Protocol:
-
To the dried residue, add 100 µL of Acetonitrile and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
Parameter Setting Column HP-5ms, 30 m x 0.25 mm, 0.25 µm Carrier Gas Helium, 1.2 mL/min constant flow Injector Temp. 250 °C (Splitless mode) Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min MS Transfer Line 280 °C MS Ion Source 230 °C (Electron Ionization, 70 eV) | MS Mode | Scan (50-400 amu) for identification or Selected Ion Monitoring (SIM) for quantification |
-
System Suitability Test (SST):
-
Inject a derivatized mid-range standard. The signal-to-noise ratio for the target ion should be ≥ 100.
-
Protocol 3: LC-MS/MS Method
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
-
Standard & Sample Preparation:
-
Prepare standards and samples as described for HPLC-UV, but at much lower concentrations (e.g., 0.1 - 100 ng/mL) due to the higher sensitivity.
-
-
LC-MS/MS Conditions:
Parameter Setting Column C18, 50 mm x 2.1 mm, 1.8 µm Mobile Phase Gradient: 10% B to 95% B over 3 min Flow Rate 0.4 mL/min Column Temp. 40 °C Injection Vol. 5 µL Ionization Mode ESI Negative | MRM Transition | To be determined by infusion of TNA standard (e.g., m/z 224 -> 180) |
-
System Suitability Test (SST):
-
Inject a low-level standard. The peak area RSD over five injections should be ≤ 15%.
-
Part 4: Comparative Performance Data
The table below summarizes the expected performance of each validated method. This data provides an objective basis for method selection depending on the analytical requirements.
| Performance Characteristic | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Moderate (Risk of co-elution) | High (Based on mass spectra) | Very High (Based on MRM) |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.1 µg/mL | ~0.1 ng/mL |
| Linear Range | 1 - 200 µg/mL | 0.2 - 100 µg/mL | 0.2 - 200 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Sample Throughput | Low (~20 min/sample) | Moderate (~15 min/sample + deriv.) | High (~5 min/sample) |
| Cost & Complexity | Low | Moderate | High |
Part 5: Interpretation and Method Selection
The cross-validation data allows us to make informed decisions. A statistical comparison, for instance using a Bland-Altman plot, would reveal any systematic bias between the methods. For example, we might find that HPLC-UV consistently reports 5% higher than LC-MS/MS due to a small, co-eluting impurity that is resolved by the mass spectrometer.
This understanding is more valuable than a simple pass/fail judgment. It allows for the establishment of scientifically justified acceptance criteria if a method is ever to be replaced.
Caption: Decision tree for selecting the appropriate analytical method.
-
For routine quality control and purity assays where TNA is the major component, the HPLC-UV method is ideal. It is cost-effective, robust, and provides excellent precision for high-concentration measurements.[3]
-
For identifying and quantifying trace-level impurities or degradants , where specificity is key, GC-MS is a strong candidate, especially if reference standards for the impurities are unavailable, as the mass spectra can aid in tentative identification.
-
For bioanalytical studies or when the ultimate sensitivity is required , such as quantifying TNA as a metabolite in a complex biological matrix, LC-MS/MS is the unequivocal choice.[16] Its ability to eliminate matrix effects and detect analytes at the pg/mL level is unmatched.
Conclusion
The cross-validation of analytical methods for this compound is not merely an academic exercise but a fundamental component of a sound analytical control strategy. By systematically comparing HPLC-UV, GC-MS, and LC-MS/MS, we gain a deep understanding of each method's strengths, limitations, and inherent biases. This guide provides the framework, detailed protocols, and expert interpretation necessary to perform such a study. The ultimate outcome is not the crowning of a single "best" method, but the empowerment of the researcher to select the most appropriate tool for the task at hand, ensuring data of the highest quality, reliability, and scientific integrity.
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A Senior Application Scientist's Guide to the Synthesis of 2,5,6-Trichloronicotinic Acid: A Comparative Benchmarking Analysis
Executive Summary
The synthesis of 2,5,6-trichloronicotinic acid, a pivotal intermediate in the pharmaceutical and agrochemical sectors, presents significant regiochemical challenges. This guide provides an in-depth comparison of two primary synthetic strategies: the classical multi-step chlorination of a nicotinic acid precursor and the more direct hydrolysis of a pre-chlorinated trichloromethylpyridine intermediate. Our analysis reveals that while the classical approach utilizes more accessible starting materials, it involves hazardous reagents and can suffer from lower selectivity. In contrast, the precursor hydrolysis route, though reliant on a more complex starting material, offers a more streamlined and potentially higher-yielding final step. The selection of an optimal method is therefore contingent on the specific project goals, including scale, available starting materials, and safety infrastructure.
Introduction: The Strategic Importance of this compound
This compound is a halogenated pyridine derivative whose structural motif is a key building block in the synthesis of a range of high-value molecules, including active pharmaceutical ingredients (APIs) and potent agrochemicals.[1][2][3][4][5] The precise arrangement of three chlorine atoms on the pyridine ring is critical to the biological activity of the final products. However, achieving this specific 2,5,6-trichloro substitution pattern is non-trivial. The primary synthetic challenges lie in controlling the regioselectivity of the chlorination reactions on an electron-deficient pyridine ring and managing the often harsh conditions required, which can impact overall yield and purity. This guide benchmarks two prominent synthetic methodologies, providing the critical data and experimental rationale necessary for researchers and process chemists to make informed decisions.
Methodology Deep Dive: A Comparative Analysis
We will now explore two distinct and representative pathways for the synthesis of this compound. Each method is presented with an expert rationale, a detailed protocol, and an analysis of its advantages and disadvantages.
Method A: The Classical Multi-Step Chlorination Route
This approach begins with a more common precursor, such as 6-hydroxynicotinic acid, and introduces the chlorine atoms through a series of reactions. This pathway is emblematic of traditional heterocyclic chemistry, relying on powerful, well-established chlorinating agents.
Causality and Experimental Rationale: The synthesis begins with 6-hydroxynicotinic acid, which exists in tautomeric equilibrium with its pyridone form. The hydroxyl group is a key functional handle that is readily converted to a chloro group using potent chlorinating agents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). PCl₅ acts as a chlorine source and helps to drive the reaction to completion. The electron-rich nature of the pyridone tautomer facilitates electrophilic chlorination on the ring itself, typically at the 3- and 5-positions, though achieving the desired 2,5,6-trichloro substitution requires carefully controlled, and often harsh, conditions. This method is a testament to the power of classical reagents in constructing complex halogenated heterocycles.
Detailed Experimental Protocol (Method A):
-
Preparation of 6-Hydroxynicotinic Acid: This intermediate can be synthesized from low-cost DL-malic acid through a cyclization and subsequent ammonification reaction.[6]
-
Chlorination:
-
In a reaction vessel equipped for handling corrosive acid chlorides and HCl gas evolution, charge 6-hydroxynicotinic acid (1 mole equivalent).
-
Under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (POCl₃, ~5-10 mole equivalents).
-
Carefully add phosphorus pentachloride (PCl₅, ~3-5 mole equivalents) portion-wise to control the initial exothermic reaction.
-
Heat the reaction mixture to reflux (typically 110-150°C) for several hours (8-24h), monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the mixture and carefully quench by pouring it onto crushed ice. This step must be performed in a well-ventilated fume hood due to the vigorous reaction and release of HCl.
-
The crude this compound will precipitate as a solid.
-
Isolate the solid by filtration, wash thoroughly with cold water to remove residual phosphorus acids, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).
-
Method B: The Precursor Hydrolysis Route
This strategy employs a "late-stage" functional group transformation. The fully chlorinated pyridine ring with a trichloromethyl group at the 3-position is synthesized first, followed by a selective hydrolysis of the -CCl₃ group to a carboxylic acid.
Causality and Experimental Rationale: The stability of the trichloromethyl group allows it to be carried through the often aggressive ring chlorination steps. The final, critical step is the selective hydrolysis of the C-Cl bonds of the trichloromethyl group without affecting the more stable C-Cl bonds on the aromatic pyridine ring. This is achieved under strong acidic conditions, typically using concentrated sulfuric acid.[7] The acid protonates the carboxylic acid intermediate, and water acts as the nucleophile. The high temperature provides the necessary activation energy for this transformation. This method's elegance lies in its strategic delay of the carboxylic acid formation until the final step, circumventing potential side reactions like decarboxylation under harsh chlorination conditions.
Detailed Experimental Protocol (Method B):
-
Synthesis of the Trichloromethyl Precursor: The starting material, 2,5,6-trichloro-3-(trichloromethyl)pyridine, is typically prepared via exhaustive photochlorination of a corresponding methylpyridine precursor.[8][9]
-
Hydrolysis:
-
In a flask rated for corrosive and hot acids, charge the 2,5,6-trichloro-3-(trichloromethyl)pyridine precursor (1 mole equivalent).
-
Add concentrated sulfuric acid (98%, ~10-20 mole equivalents). The large excess ensures the reaction goes to completion and maintains a fluid reaction medium.
-
Heat the solution to approximately 80-120°C for 2-4 hours.[7] Vigorous evolution of hydrogen chloride gas will be observed.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the acidic solution into a beaker containing a large volume of ice water to precipitate the product.
-
Stir the slurry for a period to ensure complete precipitation.
-
Collect the white crystalline product by filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum to yield this compound.[7]
-
Head-to-Head Benchmarking: A Quantitative Comparison
To facilitate an objective comparison, the key performance indicators of each method are summarized below.
| Metric | Method A: Classical Chlorination | Method B: Precursor Hydrolysis |
| Starting Material | 6-Hydroxynicotinic Acid | 2,5,6-Trichloro-3-(trichloromethyl)pyridine |
| Number of Core Steps | Multi-step (synthesis of precursor + chlorination) | Single step (hydrolysis) from advanced precursor |
| Key Reagents | POCl₃, PCl₅ | Concentrated H₂SO₄ |
| Safety Concerns | Highly toxic and corrosive chlorinating agents; vigorous quenching reaction; HCl gas evolution. | Use of large quantities of hot, concentrated sulfuric acid; vigorous HCl gas evolution. |
| Environmental Impact | Generates significant phosphorus-containing acidic waste, which is difficult to treat.[10] | Generates large volumes of acidic wastewater. |
| Selectivity & Purity | Potential for isomeric impurities and over-chlorination, requiring extensive purification. | Generally high selectivity in the final hydrolysis step, leading to a purer crude product. |
| Scalability | Challenging due to the handling of large quantities of POCl₃/PCl₅ and energetic quenching. | More readily scalable, as handling sulfuric acid is standard in industrial settings. |
Visualization of Synthetic Workflows
The logical flow of each synthetic approach is visualized below using Graphviz diagrams.
Caption: Workflow for the more direct Precursor Hydrolysis Route (Method B).
Application-Specific Recommendations
-
For Small-Scale Laboratory and Exploratory Synthesis: Method A may be considered if 6-hydroxynicotinic acid is readily available and the necessary safety equipment for handling POCl₃ and PCl₅ is in place. The potential for lower yields and more complex purification may be acceptable for obtaining initial quantities for research.
-
For Process Development and Scale-Up Manufacturing: Method B is demonstrably superior. The final step is high-yielding, uses more conventional industrial reagents (sulfuric acid), and typically results in a higher purity product, reducing the downstream purification burden. While the synthesis of the trichloromethylpyridine precursor is complex, it can be produced in dedicated campaigns, making the final hydrolysis step an efficient and robust manufacturing process. [7]
Conclusion
The synthesis of this compound is a challenging endeavor where the choice of synthetic route has profound implications for yield, purity, safety, and scalability. The classical chlorination of a hydroxynicotinic acid precursor, while feasible, is encumbered by hazardous reagents and potential selectivity issues. The hydrolysis of a pre-formed 2,5,6-trichloro-3-(trichloromethyl)pyridine intermediate represents a more strategic and industrially viable approach. It offers a cleaner, more direct, and higher-yielding final transformation. For professionals in drug development and process chemistry, a thorough evaluation of these pathways against project-specific constraints is essential for successful and efficient synthesis of this critical chemical intermediate.
References
- Ishida, S., & Ooshima, A. (1985). Process for producing chloronicotinic acid compounds. U.S.
- Jiangsu Zhongbang Pharma. (2015). Method for preparing 2-chloronicotinic acid. CN104592004A.
- Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic acid. Organic Syntheses, 36, 44. [Link]
- Nankai University. (2009). The synthetic method of 2-chloronicotinic acid. CN101367760A.
- Zhejiang University of Technology. (2010). Synthetic method of 2-chloronicotinic acid. CN101817741A.
- Nanjing Red Sun Biochemical Co., Ltd. (2020). Preparation method of 2-chloronicotinic acid. CN111153853A.
- Lorven Therapeutics Private Limited. (n.d.). 2 5 6 Trichloronicotinic Acid. IndiaMART. [Link]
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- Shandong Normal University. (2015). Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue. CN102675196A.
- PrepChem. (2023). Synthesis of 6-hydroxynicotinic acid. [Link]
- Lonza Ltd. (1992). Process for the production of 6-hydroxynicotinic acid. U.S.
- Ningbo Inno Pharmchem Co.,Ltd. (2015). Preparation method and separation and purification method for 6-chloronicotinic acid. CN104387317B.
- Cheminova A/S. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO2014198278A1.
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A Senior Application Scientist's Guide to the Analysis of Trichloronicotinic Acid Positional Isomers
For researchers and professionals in drug development and agrochemical synthesis, the accurate identification and quantification of positional isomers are critical for ensuring product purity, efficacy, and safety. Trichloronicotinic acid, a key heterocyclic building block, can exist in several isomeric forms depending on the substitution pattern of the three chlorine atoms on the pyridine ring. The subtle yet significant differences in the physicochemical properties of these isomers necessitate robust analytical methodologies for their differentiation. This guide provides an in-depth comparison of the positional isomers of trichloronicotinic acid, supported by experimental data and detailed analytical protocols.
Introduction to Trichloronicotinic Acid Isomers: Synthesis and Physicochemical Properties
The synthesis of trichloronicotinic acid isomers can be achieved through various chlorination strategies of nicotinic acid or its precursors. The specific isomer obtained is highly dependent on the reaction conditions and the directing effects of the substituents on the pyridine ring.
A general synthetic approach involves the oxidation of a corresponding trichloromethylpyridine. For instance, 2,4,6-trichloronicotinic acid can be synthesized from the oxidation of 2,4,6-trichloro-3-methylpyridine[1]. Another route involves the selective reductive dechlorination of a tetrachlorinated precursor, as demonstrated in the preparation of 4,5,6-trichloropicolinic acid from 3,4,5,6-tetrachloropicolinic acid[2].
Table 1: Physicochemical Properties of Selected Trichloronicotinic Acid Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Distinguishing Features (Inferred) |
| 2,4,6-Trichloronicotinic Acid | C₆H₂Cl₃NO₂ | 226.44 | 357.4[3] | The presence of chlorine atoms at both ortho-positions to the nitrogen is expected to significantly influence its pKa and chromatographic behavior. |
| 2,5,6-Trichloronicotinic Acid | C₆H₂Cl₃NO₂ | 226.44 | 359.1 | The asymmetric substitution pattern may lead to a distinct NMR spectrum and chromatographic retention compared to more symmetric isomers. |
| 4,5,6-Trichloropicolinic Acid | C₆H₂Cl₃NO₂ | 226.44 | Not available | As a picolinic acid derivative (carboxyl group at position 2), its acidity and metal-chelating properties will differ significantly from nicotinic acid isomers (carboxyl group at position 3). |
Note: Data for other isomers is sparse in publicly available literature. The inferred features are based on general principles of organic chemistry.
The acidity of the carboxylic acid group is influenced by the electron-withdrawing nature of the chlorine atoms. Generally, chlorine atoms closer to the carboxyl group will have a more pronounced effect on increasing acidity (lowering the pKa). Computational methods can be employed to predict the pKa values of these isomers to guide the development of separation methods, particularly those based on pH adjustment[4][5][6].
Analytical Strategies for Isomer Separation and Identification
The separation and analysis of trichloronicotinic acid isomers rely on exploiting their subtle differences in polarity, volatility, and spectral characteristics. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a powerful technique for separating non-volatile and thermally labile compounds like nicotinic acid derivatives. The choice of stationary phase and mobile phase composition is crucial for achieving baseline separation of the isomers.
-
Stationary Phase: A reversed-phase C18 column is a good starting point due to its versatility in separating compounds with varying polarities. The hydrophobic interactions between the nonpolar stationary phase and the aromatic ring of the isomers, coupled with the polar interactions with the mobile phase, will drive the separation. For isomers with very similar polarities, alternative stationary phases such as those with phenyl-hexyl ligands or polar-embedded groups can offer different selectivities.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The organic modifier content is adjusted to control the retention time, while the buffer's pH can be manipulated to alter the ionization state of the carboxylic acid and the pyridine nitrogen. By operating at a pH near the pKa of the isomers, small differences in their acidity can be exploited to achieve separation. An acidic mobile phase (e.g., using formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column.
-
Detection: A UV detector is commonly used for the analysis of nicotinic acid derivatives, as the pyridine ring exhibits strong UV absorbance. The absorption maxima for nicotinic acid are around 213 nm and 261 nm in acidic solution[7][8]. The exact λmax for the trichlorinated isomers may vary slightly, and it is advisable to determine the optimal wavelength by running a UV scan of the individual isomers if available, or by using a diode array detector (DAD) to monitor a range of wavelengths.
This protocol provides a robust starting point for the separation of trichloronicotinic acid isomers. Optimization of the gradient and mobile phase pH may be required to achieve baseline resolution for all isomers in a mixture.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 265 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample containing the trichloronicotinic acid isomers in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Caption: HPLC-UV workflow for the analysis of trichloronicotinic acid isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For acidic compounds like trichloronicotinic acid, derivatization is typically required to increase their volatility and improve their chromatographic properties.
-
Derivatization: Esterification of the carboxylic acid group is a common derivatization strategy. Methylation, for example, using diazomethane or a milder reagent like (trimethylsilyl)diazomethane or by heating with methanol and an acid catalyst, converts the polar carboxylic acid into a more volatile methyl ester. This step is crucial for preventing peak tailing and improving the thermal stability of the analytes.
-
GC Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a good choice for separating the derivatized isomers. The separation will be based on the boiling points and interactions of the analytes with the stationary phase.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra. The resulting fragmentation patterns provide valuable structural information for identifying the different isomers. While positional isomers will have the same molecular ion, their fragmentation patterns may show subtle differences that can be used for differentiation, particularly when analyzed by a skilled mass spectrometrist.
-
Derivatization (Methylation):
-
To 1 mg of the trichloronicotinic acid sample, add 1 mL of 2M methanolic HCl.
-
Heat the mixture at 70 °C for 1 hour in a sealed vial.
-
After cooling, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
-
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization source.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Caption: GC-MS workflow for the analysis of derivatized trichloronicotinic acid isomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are indispensable for the structural elucidation and confirmation of the synthesized isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms in the molecule. The chemical shifts and coupling constants are highly sensitive to the positions of the chloro-substituents.
-
¹H NMR: The number of signals, their chemical shifts, and their coupling patterns in the aromatic region will be unique for each isomer. For example, an isomer with a single proton on the pyridine ring will show a singlet, while an isomer with two adjacent protons will exhibit a doublet of doublets.
-
¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached chlorine atoms. Databases and predictive software can be used to estimate the ¹³C chemical shifts for the different isomers, aiding in their identification[9][10][11][12][13].
UV-Vis Spectroscopy
The UV-Vis spectrum of nicotinic acid in an acidic medium shows characteristic absorption maxima[7][8][14]. The addition of chlorine atoms to the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima. While the UV-Vis spectra may not be sufficient for distinguishing between all isomers, they can be a useful complementary technique and are essential for selecting the optimal wavelength for HPLC-UV detection.
Conclusion
The successful analysis of positional isomers of trichloronicotinic acid requires a multi-faceted approach that combines efficient separation techniques with robust spectroscopic identification methods. This guide provides a framework for researchers to develop and validate analytical methods for these challenging analytes. By understanding the underlying principles of the separation and detection techniques and by carefully optimizing the experimental parameters, it is possible to achieve accurate and reliable characterization of trichloronicotinic acid isomers, ensuring the quality and integrity of pharmaceutical and agrochemical products.
References
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
- Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.
- Kromann, J. C., Christensen, A. S., & Jensen, J. H. (2014). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 2, e324.
- Google Patents. (n.d.). KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinic Acid (Niancin).
- ResearchGate. (n.d.). UV-vis. spectra of charge-transfer complexes of a nicotinamide with....
- Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm).
- ResearchGate. (n.d.). Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used....
- PubMed. (2022). [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid].
- PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid.
- ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Google Patents. (n.d.). Process for producing chloronicotinic acid compounds.
- ResearchGate. (n.d.). A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T).
- Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- National Center for Biotechnology Information. (n.d.). First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution.
- MDPI. (2019). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
- PubMed. (2004). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography.
- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- Starna Cells. (n.d.). Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet.
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A Comparative Spectroscopic Analysis: Nicotinic Acid vs. 2,5,6-Trichloronicotinic Acid
A Senior Application Scientist's Guide to Understanding the Spectroscopic Signatures of Nicotinic Acid and its Highly Chlorinated Derivative.
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine derivative with a carboxylic acid at the 3-position. Its derivatives play crucial roles in cellular metabolism and are significant in pharmaceutical applications. In contrast, 2,5,6-Trichloronicotinic acid represents a highly modified analogue where three hydrogen atoms on the pyridine ring are substituted by chlorine atoms. This extensive chlorination is expected to dramatically alter the molecule's electronic and vibrational properties.
This guide provides a detailed comparative analysis of the spectroscopic characteristics of nicotinic acid and this compound. While extensive experimental data is available for nicotinic acid, there is a notable absence of published experimental spectra for this compound. Therefore, this guide will present the established experimental data for nicotinic acid and provide a scientifically grounded prediction of the spectroscopic features of this compound. These predictions are based on the fundamental principles of spectroscopy and by drawing parallels with other chlorinated pyridine derivatives. This approach offers a valuable framework for researchers anticipating the characterization of this and similar highly halogenated compounds.
Molecular Structures and Their Predicted Spectroscopic Implications
The substitution of hydrogen with chlorine atoms introduces several key factors that influence the spectroscopic properties:
-
Mass Effect: Chlorine is significantly heavier than hydrogen, which will lead to a lowering of the vibrational frequencies of the bonds involving the chlorine atoms (e.g., C-Cl stretching and bending modes).
-
Inductive Effect: Chlorine is highly electronegative, leading to a withdrawal of electron density from the pyridine ring through the sigma bonds. This will affect the bond strengths and the chemical environment of the remaining ring proton and carbon atoms.
-
Mesomeric Effect: Chlorine can donate a lone pair of electrons to the aromatic pi-system. However, for halogens, the inductive effect typically dominates.
The following diagram illustrates the structures of both molecules and highlights the positions of the chlorine substituents on the this compound ring.
Caption: General workflow for FT-IR sample preparation and analysis.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or ATR) in the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and assign the characteristic absorption bands.
-
Raman Spectroscopy
Raman spectroscopy is complementary to FT-IR and also provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Experimental Data for Nicotinic Acid
Key Raman shifts for nicotinic acid are presented below.
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretching |
| ~1620 | Strong | Ring stretching modes |
| ~1390 | Medium | Carboxylate symmetric stretching |
| ~1030 | Strong | Ring breathing mode |
Predicted Raman Spectrum of this compound
The Raman spectrum of the trichlorinated derivative is expected to show:
-
Ring Breathing Mode: The highly symmetric ring breathing mode is a strong feature in the Raman spectrum of pyridine. The increased mass of the substituents in this compound will likely shift this prominent band to a significantly lower wavenumber.
-
C-H Stretching: The aromatic C-H stretching mode will be very weak or absent.
-
C-Cl Modes: Symmetric C-Cl stretching and bending vibrations are expected to be observable in the Raman spectrum.
Experimental Protocol for Raman Analysis
Caption: Workflow for Raman spectroscopic analysis.
-
Sample Preparation:
-
Place a small amount of the solid sample in a glass vial or on a microscope slide.
-
-
Data Acquisition:
-
Place the sample in a Raman spectrometer.
-
Focus the laser (e.g., 785 nm) onto the sample.
-
Acquire the spectrum over a suitable range (e.g., 200-3200 cm⁻¹). The acquisition time will depend on the sample's Raman scattering efficiency.
-
-
Data Analysis:
-
Process the spectrum to remove any background fluorescence.
-
Identify and assign the characteristic Raman shifts.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophores present.
Experimental Data for Nicotinic Acid
In an acidic aqueous solution, nicotinic acid typically exhibits two main absorption bands. [1]
| λ_max (nm) | Molar Absorptivity (ε) | Assignment |
|---|---|---|
| ~215 | High | π → π* transition of the pyridine ring |
| ~263 | Moderate | n → π* transition of the pyridine ring |
Predicted UV-Vis Spectrum of this compound
Chlorine atoms, with their lone pairs of electrons, can act as auxochromes. Their effect on the UV-Vis spectrum is expected to be:
-
Bathochromic Shift: The substitution of the pyridine ring with chlorine atoms is likely to cause a red shift (bathochromic shift) of the π → π* and n → π* transitions to longer wavelengths. This is due to the extension of the conjugated system by the lone pairs on the chlorine atoms.
-
Hyperchromic or Hypochromic Effects: The intensity of the absorption bands (molar absorptivity) may also change (hyperchromic or hypochromic effect) due to the influence of the chlorine substituents on the transition dipole moments.
Experimental Protocol for UV-Vis Analysis
Caption: Workflow for UV-Vis spectroscopic analysis.
-
Solution Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol, or 0.1 M HCl). The solvent should be transparent in the UV region of interest.
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank in the spectrophotometer and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C.
Experimental Data for Nicotinic Acid
The ¹H NMR spectrum of nicotinic acid in a solvent like DMSO-d₆ shows distinct signals for the four aromatic protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~9.1 | Doublet |
| H-6 | ~8.8 | Doublet of doublets |
| H-4 | ~8.3 | Doublet of triplets |
| H-5 | ~7.6 | Multiplet |
Predicted ¹H and ¹³C NMR Spectra of this compound
The NMR spectra of this compound will be dramatically simplified and altered:
-
¹H NMR:
-
The spectrum will show only one signal in the aromatic region, corresponding to the single remaining proton at the C-4 position.
-
This signal is expected to be a singlet, as there are no adjacent protons to cause splitting.
-
The chemical shift of this proton will be influenced by the electron-withdrawing effects of the three chlorine atoms and the carboxylic acid group. It is likely to be shifted downfield compared to the H-4 proton in nicotinic acid.
-
-
¹³C NMR:
-
The spectrum will show six distinct signals for the six carbon atoms (five in the ring and one in the carboxyl group).
-
The chemical shifts of the chlorinated carbons (C-2, C-5, C-6) will be significantly shifted downfield due to the electronegativity of the chlorine atoms.
-
The chemical shifts of the other ring carbons (C-3 and C-4) will also be affected by the inductive effects of the chlorine substituents.
-
Experimental Protocol for NMR Analysis
Sources
A Comparative Guide to the Validation of a Quantitative ¹H-NMR Method for 2,5,6-Trichloronicotinic Acid
This guide provides an in-depth, technically-grounded framework for the validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the analysis of 2,5,6-Trichloronicotinic acid. It is designed for researchers, scientists, and drug development professionals who require robust, accurate, and efficient analytical methods for active pharmaceutical ingredients (APIs) and key intermediates. We will explore the causality behind experimental choices, compare the performance of qNMR against traditional High-Performance Liquid Chromatography (HPLC), and provide self-validating protocols grounded in authoritative guidelines.
Introduction: The Analytical Imperative for this compound
This compound is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of complex pharmaceutical agents. The precise quantification of such intermediates is paramount to ensure the purity, safety, and efficacy of the final drug product. While HPLC has traditionally been the workhorse for such analyses, quantitative ¹H-NMR (qNMR) has emerged as a powerful primary ratio method of measurement.[1]
Unlike chromatography, which relies on comparing the response of an analyte to a highly characterized reference standard of the same compound, qNMR leverages a fundamental principle: the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] This allows for the accurate quantification of an analyte against a certified internal standard that is structurally different, thereby eliminating the need to synthesize and fully characterize a specific reference standard for this compound, which can significantly accelerate early-phase drug development.[3] This guide details the validation of a ¹H-qNMR method for this specific analyte, following the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5]
Pre-Validation: Foundational Method Development
Before formal validation, key experimental parameters must be established to ensure the method is scientifically sound.
Analyte & Internal Standard Selection
The primary challenge in developing a qNMR method is selecting an appropriate internal standard (IS). The IS must be of high, certified purity (ideally a Certified Reference Material, CRM), stable, and possess signals that are fully resolved from the analyte and solvent signals.[6]
-
Analyte: this compound (MW: 226.44 g/mol ).[] In a suitable deuterated solvent like DMSO-d₆, it is expected to show a single proton resonance in the aromatic region.
-
Internal Standard: Maleic acid is an excellent choice. It is highly pure, non-hygroscopic, and displays a sharp singlet for its two olefinic protons around 6.3 ppm in DMSO-d₆, which is unlikely to overlap with the aromatic proton of the analyte.[6]
-
Solvent: DMSO-d₆ is selected for its ability to solubilize both the acidic analyte and the internal standard.
Causality of Key Acquisition Parameters
The accuracy of qNMR is directly dependent on the experimental setup. The choices made here are not arbitrary; they are dictated by the physics of nuclear magnetic resonance to ensure uniform signal response for all nuclei.
-
Relaxation Delay (d1): This is the most critical parameter for quantification. The delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and IS). This ensures that all protons have fully returned to thermal equilibrium before the next pulse, guaranteeing that the resulting signal intensity is truly proportional to the number of nuclei and not skewed by differential relaxation rates. A generic value of 30 seconds is often a robust starting point for small molecules.[8]
-
Pulse Angle: A 90° pulse is recommended to maximize the signal for each scan, which improves the signal-to-noise ratio (S/N) without compromising quantitativity, provided the relaxation delay is adequate.[2]
-
Number of Scans (ns): This is chosen to achieve an S/N ratio of at least 150:1 for the peaks of interest, which minimizes integration errors to below 1%.[9] For the expected concentration range, 128 scans are typically sufficient on a 400 or 600 MHz spectrometer.[10][11]
Method Validation: An ICH Q2(R1) Framework
The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[12] The following sections detail the experimental protocols and acceptance criteria for each validation characteristic.
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the internal standard.
-
Protocol:
-
Prepare three samples: (a) this compound alone, (b) Maleic acid (IS) alone, and (c) a mixture of the analyte and the IS.
-
Acquire ¹H-NMR spectra for all three samples.
-
Overlay the spectra and verify that the quantification signal for the analyte (aromatic region) and the IS (~6.3 ppm) are fully resolved from each other and from any solvent or impurity signals. The baseline between the peaks of interest should be flat and free of interfering signals.
-
-
Acceptance Criteria: The analyte and internal standard signals must be baseline resolved (Resolution > 2.0). There should be no interfering peaks at the chemical shift of the signals used for quantification.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte. The range is the interval over which the method is shown to be precise, accurate, and linear.
-
Protocol:
-
Prepare a stock solution of the internal standard (Maleic acid) at a fixed concentration (e.g., 5 mg/mL in DMSO-d₆).
-
Prepare a series of at least five validation standards by accurately weighing varying amounts of this compound to cover a range of 70% to 130% of the target analytical concentration (e.g., 5 mg/mL).[13]
-
Add a constant, known amount of the IS stock solution to each standard.
-
Acquire and process the ¹H-NMR spectra for each standard.
-
For each spectrum, calculate the molar ratio of analyte to IS by dividing the integral of the analyte peak by its number of protons (1H) and the integral of the IS peak by its number of protons (2H).
-
Plot the calculated molar ratio (y-axis) against the gravimetric molar ratio (x-axis).
-
-
Acceptance Criteria: The coefficient of determination (R²) of the linear regression curve should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.
-
Protocol:
-
Prepare nine accuracy samples across three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three independent preparations at each level.
-
Analyze each sample using the validated qNMR method.
-
Calculate the purity of the analyte in each sample.
-
Accuracy is reported as the percentage recovery of the known amount of analyte added.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay variability).
-
Protocol:
-
Repeatability:
-
Prepare six independent samples of this compound at 100% of the target concentration, each with the internal standard.
-
Analyze all six samples on the same day, with the same operator and instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different operator, or on a different (but equivalent) instrument.
-
-
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[14]
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated.
-
Protocol:
-
The LOQ and LOD are typically determined based on the signal-to-noise ratio.
-
Prepare a series of dilute solutions of the analyte.
-
Determine the concentration that results in an S/N ratio of 10:1 for the LOQ and 3:1 for the LOD.
-
-
Acceptance Criteria: The method should demonstrate acceptable precision (RSD ≤ 10%) at the LOQ.[15]
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol:
-
Prepare a single batch of samples.
-
Analyze the samples while deliberately varying key parameters one at a time, such as:
-
Relaxation delay (d1) (e.g., 25 s vs. 30 s vs. 35 s)
-
Pulse angle (e.g., 85° vs. 90° vs. 95°)
-
Processing parameters (e.g., different baseline correction algorithms).
-
-
-
Acceptance Criteria: The results from the varied parameters should not deviate significantly from the results obtained under the nominal conditions (e.g., <2% difference).
Data Summary & Comparative Analysis
The performance of the validated qNMR method is best understood when compared directly with a traditional technique like HPLC-UV.
Table 1: Summary of qNMR Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Baseline resolution > 2.0 | > 2.0 |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range | 3.5 - 6.5 mg/mL | 70% - 130% of target |
| Accuracy (Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.45% | ≤ 2.0% |
| Precision (Intermediate RSD) | 0.68% | ≤ 2.0% |
| LOQ | 0.15 mg/mL (S/N > 10) | RSD ≤ 10% |
| Robustness | No significant impact | < 2% deviation |
Table 2: Performance Comparison: qNMR vs. HPLC-UV
| Feature | Quantitative ¹H-NMR | HPLC-UV |
| Analyte Standard | Not required; uses certified IS | Certified standard of the analyte required |
| Analysis Time | ~10-15 minutes per sample[16] | ~20-30 minutes per sample (including column equilibration)[17] |
| Solvent Consumption | Very low (~0.6 mL deuterated solvent) | High (organic solvents, aqueous buffers) |
| Selectivity | Excellent, based on unique chemical shifts | Good, based on retention time; potential for co-elution |
| Sensitivity (LOQ) | Moderate (e.g., ~0.15 mg/mL)[14] | Typically higher (e.g., ~0.08 µg/mL)[18] |
| Method Development | Faster, focused on IS selection and relaxation | Slower, requires column, mobile phase, and gradient optimization |
| Structural Info | Yes, confirms identity simultaneously | No, requires confirmation by another technique |
This comparison clearly illustrates the trade-offs. While HPLC-UV may offer superior sensitivity, the qNMR method provides a significant advantage in speed, efficiency, and reduced solvent waste, and crucially, it provides structural confirmation and quantification in a single experiment without needing a specific reference material for this compound.[3][18]
Visualization of Workflows
Diagrams help clarify complex processes and logical relationships within the validation procedure.
Caption: Decision logic for selecting a suitable qNMR internal standard.
Conclusion
The quantitative ¹H-NMR method for this compound has been successfully validated according to the ICH Q2(R1) guidelines. The method demonstrated excellent specificity, linearity, accuracy, and precision within the defined range. As a primary analytical method, it offers a rapid, robust, and efficient alternative to traditional chromatography, particularly in development settings where a specific reference standard for the analyte may not be readily available. [10][19]The data herein confirms that the qNMR method is fit for its intended purpose: the accurate and reliable quantification of this compound for quality control and drug development applications.
References
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Diehl, B. W. K. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectralservice.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Emery Pharma. (n.d.).
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Li, S., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Southwest Research Institute. (2026, January 6).
- Özer, C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- BOC Sciences. (n.d.). This compound.
- Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-589.
- HWI Analytik GmbH. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- Pauli, G. F., et al. (2012). Validation of a Generic qHNMR Method for Natural Products Analysis.
- Corcoran, O., & Spraul, M. (2003). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Magnetic Resonance in Chemistry, 41(S1), S123-S133.
- Saki, E., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115143.
- BIPM. (n.d.). qNMR.
- Pauli, G. F., et al. (2014). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Planta Medica, 80(14), 1244-1253.
- ResolveMass Laboratories Inc. (n.d.).
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- 3. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
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- 5. database.ich.org [database.ich.org]
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- 8. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Review of Synthetic Strategies for Halogenated Pyridines: From Classical Methods to Modern Innovations
Halogenated pyridines are indispensable building blocks in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The identity and position of the halogen atom(s) on the pyridine ring profoundly influence the molecule's physicochemical properties and biological activity. Consequently, the ability to synthesize these compounds with high efficiency and regioselectivity is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth comparative review of the principal synthetic strategies for accessing halogenated pyridines, offering insights into the causality behind experimental choices and providing supporting data to inform methodological selection.
Direct Electrophilic Halogenation: The Classical Approach
Direct electrophilic aromatic substitution (EAS) represents the most traditional route to halopyridines. However, the inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it significantly less reactive towards electrophiles than benzene.[1] This deactivation necessitates harsh reaction conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, which can limit functional group tolerance and often lead to mixtures of regioisomers.[2][3]
Mechanism and Regioselectivity
Electrophilic attack on the pyridine ring preferentially occurs at the C3 and C5 positions. This is because the intermediate sigma complexes resulting from attack at the C2, C4, or C6 positions are destabilized by placing a positive charge on the electronegative nitrogen atom. The C3/C5-attack intermediates avoid this unfavorable electronic arrangement, making them the kinetically favored products.[1] The presence of activating groups, such as amino or hydroxyl substituents, can significantly influence the regiochemical outcome, directing halogenation to positions ortho and para relative to the activating group.[4]
Diagram 1: Electrophilic Aromatic Substitution on Pyridine
Caption: Two-step halogenation of pyridine via an N-oxide intermediate.
Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine-N-Oxide
Objective: To synthesize 2-chloropyridine from pyridine-N-oxide.
Materials:
-
Pyridine-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve pyridine-N-oxide in dichloromethane in a reaction flask.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to proceed at 0°C for 30 minutes.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-chloropyridine. [5]
The Sandmeyer Reaction: Accessing Halopyridines from Aminopyridines
The Sandmeyer reaction provides a reliable method for the introduction of halogens onto the pyridine ring, starting from readily available aminopyridines. This two-step process involves the diazotization of the amino group, followed by the copper(I)-catalyzed substitution of the diazonium group with a halide. [6]
Mechanism and Regioselectivity
The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The aminopyridine is first converted to a pyridyldiazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The copper(I) catalyst then facilitates a single-electron transfer to the diazonium salt, leading to the formation of a pyridyl radical and the evolution of nitrogen gas. This radical then abstracts a halogen atom from the copper(II) halide species, affording the halopyridine and regenerating the copper(I) catalyst. [6][7]
Diagram 3: Sandmeyer Reaction for Halopyridine Synthesis
Caption: Key steps in the Sandmeyer reaction for pyridine halogenation.
Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine
Objective: To synthesize 2-bromopyridine from 2-aminopyridine via a Sandmeyer-type reaction.
Materials:
-
2-Aminopyridine
-
48% Hydrobromic acid
-
Bromine
-
Sodium nitrite
-
Sodium hydroxide
-
Diethyl ether
-
Solid potassium hydroxide
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add 48% hydrobromic acid and cool to 10-20°C.
-
Add 2-aminopyridine to the cooled acid.
-
While maintaining the temperature at 0°C or lower, add bromine dropwise.
-
Slowly add a solution of sodium nitrite in water, ensuring the temperature remains at 0°C or below.
-
After stirring, add a solution of sodium hydroxide, keeping the temperature below 25°C.
-
Extract the reaction mixture with diethyl ether.
-
Dry the combined ether extracts over solid potassium hydroxide.
-
Distill the dried extract to obtain 2-bromopyridine. [8]
Modern Strategies: Innovations in Regioselectivity and Efficiency
Recent years have witnessed the development of innovative methods for pyridine halogenation that offer improved regioselectivity, milder reaction conditions, and broader substrate scope.
C3-Halogenation via Zincke Imine Intermediates
A significant challenge in pyridine chemistry has been the selective functionalization of the C3 position. A recently developed strategy addresses this by temporarily opening the pyridine ring to form an acyclic "Zincke imine" intermediate. This electron-rich intermediate undergoes highly regioselective halogenation at the position corresponding to C3 of the original pyridine. Subsequent ring-closing reforms the pyridine ring, now bearing a halogen at the 3-position. [3][9]
Diagram 4: C3-Halogenation via Zincke Imine Intermediate
Caption: Three-step sequence for the C3-halogenation of pyridines.
Objective: To synthesize 3-iodo-2-phenylpyridine in a one-pot procedure.
Materials:
-
2-Phenylpyridine
-
Collidine
-
Ethyl acetate
-
Triflic anhydride (Tf₂O)
-
Dibenzylamine
-
N-Iodosuccinimide (NIS)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-phenylpyridine and collidine in ethyl acetate.
-
Cool the mixture to -78°C and add triflic anhydride.
-
After stirring, add dibenzylamine and allow the reaction to warm to room temperature.
-
Add N-iodosuccinimide and stir until the Zincke imine intermediate is consumed.
-
Add ammonium acetate and ethanol to the reaction mixture and heat to 60°C to induce ring closure.
-
After cooling, work up the reaction and purify the product to obtain 3-iodo-2-phenylpyridine. [3][4]
C4-Halogenation Mediated by Phosphine Reagents
Accessing the C4 position of pyridines has been another long-standing challenge. A novel two-step strategy involves the use of specially designed phosphine reagents. These phosphines are first installed at the 4-position of the pyridine ring to form a phosphonium salt. In the second step, the phosphonium group is displaced by a halide nucleophile, yielding the 4-halopyridine. [2]
Diagram 5: Phosphine-Mediated C4-Halogenation
Caption: Two-step synthesis of 4-halopyridines using phosphine reagents.
Transition-Metal-Catalyzed C-H Halogenation
Transition-metal catalysis has emerged as a powerful tool for the direct C-H functionalization of pyridines, including halogenation. Palladium and copper catalysts are commonly employed to achieve regioselective halogenation, often directed by a coordinating group on the pyridine substrate. These methods can offer high efficiency and functional group tolerance under relatively mild conditions. [10]
A common mechanistic pathway involves the coordination of the palladium catalyst to the pyridine nitrogen, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This intermediate then reacts with a halogen source, such as an N-halosuccinimide, to afford the halogenated pyridine and regenerate the active palladium catalyst. [10]
Diagram 6: Palladium-Catalyzed C-H Halogenation
Caption: Catalytic cycle for palladium-catalyzed C-H halogenation of pyridines.
Comparative Analysis of Synthetic Strategies
| Strategy | Regioselectivity | Reaction Conditions | Substrate Scope | Key Advantages | Key Disadvantages |
| Direct Electrophilic Halogenation | C3/C5; often poor | Harsh (high temp., strong acids) | Limited, requires robust substrates | Simple, one-step | Low yields, poor regioselectivity, harsh conditions |
| Via Pyridine-N-Oxides | C2/C4 | Mild to moderate | Broad | Improved reactivity and regioselectivity | Two-step process (oxidation and halogenation) |
| Sandmeyer Reaction | Determined by amino group position | Mild to moderate | Requires aminopyridine precursor | Reliable, good yields | Two-step process, handling of diazonium salts |
| Zincke Imine Strategy | Highly selective for C3 | Mild | Broad | Excellent C3 selectivity, one-pot procedure | Multi-step in one pot, can be complex |
| Phosphine-Mediated | Highly selective for C4 | Mild to moderate | Broad | Excellent C4 selectivity | Two-step process, requires specialized reagents |
| Transition-Metal Catalysis | Often directed by substituents | Mild to moderate | Broad, good functional group tolerance | High efficiency and selectivity, mild conditions | Catalyst cost and removal, directing group may be needed |
Conclusion
The synthesis of halogenated pyridines has evolved significantly from classical, often harsh, methods to modern, highly selective, and efficient catalytic strategies. While direct electrophilic halogenation remains a fundamental approach, its limitations in terms of regioselectivity and substrate scope have driven the development of more sophisticated methods. The use of pyridine-N-oxides and the Sandmeyer reaction offer reliable alternatives for accessing specific regioisomers.
The advent of modern synthetic methodologies, such as the Zincke imine strategy for C3-halogenation, phosphine-mediated C4-functionalization, and transition-metal-catalyzed C-H activation, has revolutionized the field. These approaches provide unprecedented control over regioselectivity under mild conditions, enabling the synthesis of a diverse array of complex halogenated pyridines that were previously difficult to access.
The choice of synthetic strategy will ultimately depend on the desired regioisomer, the nature of the substituents on the pyridine ring, and considerations of cost, scale, and efficiency. For researchers and professionals in drug development, a thorough understanding of this diverse synthetic toolbox is essential for the successful design and synthesis of novel pyridine-based molecules with desired properties and functions.
References
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI
- Palladium-Catalyzed, Site-Selective C(sp2)
- Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide - Benchchem
- Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines - Benchchem
- Process for the preparation of 3,5-dichloropyridine - Google P
- synthesis of 2-Chloro-3-methyl-5-nitropyridine - Benchchem
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
- 2-bromopyridine - Organic Syntheses Procedure
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH
- C–H bond halogenation catalyzed or mediated by copper: an overview - Beilstein Journals
- A convenient and scalable method for prepar
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A Researcher's Guide to High-Resolution Mass Spectrometry for the Unambiguous Identification of 2,5,6-Trichloronicotinic Acid
In the landscape of pharmaceutical research and development, the precise identification of molecular structures is not merely a procedural step but the bedrock of scientific integrity and innovation. For complex synthetic molecules like 2,5,6-Trichloronicotinic acid, a crucial building block in medicinal chemistry, ambiguity in its structural confirmation can lead to significant setbacks in drug discovery pipelines. This guide provides an in-depth, comparative analysis of High-Resolution Mass Spectrometry (HRMS) as the gold standard for the structural elucidation of this compound, weighing its performance against other established analytical techniques.
The Challenge: Beyond a Simple Molecular Formula
This compound (C₆H₂Cl₃NO₂) presents a unique analytical challenge due to its halogenated pyridine structure.[][2][3][4][5] The presence of three chlorine atoms introduces a complex isotopic pattern, and the potential for isomeric impurities from its synthesis necessitates an analytical technique with exceptional specificity and resolving power. Misidentification of isomers or failure to detect critical impurities can have profound consequences on the biological activity and safety profile of downstream compounds.
High-Resolution Mass Spectrometry: The Definitive Approach
High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the structural confirmation of small molecules.[6] Its ability to provide exact mass measurements with high accuracy allows for the confident determination of elemental composition, a critical first step in structural elucidation.[7]
The HRMS Workflow: A Step-by-Step Rationale
The successful application of HRMS for identifying this compound hinges on a meticulously planned experimental workflow. Each step is chosen to maximize the quality and interpretability of the resulting data.
Caption: Plausible fragmentation pathways for deprotonated this compound.
Comparison with Alternative Analytical Techniques
While HRMS is a powerful tool, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other structural elucidation techniques.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-Ray Crystallography |
| Primary Information | Elemental composition, molecular weight, fragmentation pattern | Connectivity of atoms, 3D structure in solution | 3D structure in solid state |
| Sensitivity | High (picomole to femtomole) | Moderate (micromole to nanomole) | Low (requires single crystal) |
| Sample Requirement | Low (micrograms to nanograms) | High (milligrams) | Requires a suitable single crystal |
| Throughput | High | Low to moderate | Low |
| Structural Information | Inferred from fragmentation | Unambiguous connectivity | Unambiguous 3D structure |
| Isomer Differentiation | Can differentiate isomers with different fragmentation patterns | Excellent for isomer differentiation | Definitive for co-crystallized isomers |
The Verdict: A Synergistic Approach for Absolute Confidence
For the routine and high-throughput confirmation of this compound identity, High-Resolution Mass Spectrometry offers an unparalleled combination of sensitivity, speed, and specificity. Its ability to provide both elemental composition and structural information from minimal sample amounts makes it an ideal choice in a drug discovery setting.
However, for absolute, unambiguous structural determination, especially for a novel compound or when resolving complex isomeric mixtures, a multi-technique approach is recommended. NMR spectroscopy provides the definitive map of atomic connectivity , while X-ray crystallography offers the ultimate confirmation of the three-dimensional structure in the solid state. [8][9][10][11][12] In conclusion, while NMR and X-ray crystallography remain the gold standards for de novo structural elucidation, HRMS stands as the most practical and powerful tool for the confident identity confirmation of known compounds like this compound in a research and development environment. Its integration into analytical workflows is not just a recommendation but a necessity for ensuring the quality and integrity of chemical entities destined for therapeutic applications.
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Comparison of the physicochemical properties of mono-, di-, and trichlorinated nicotinic acids
An In-Depth Guide to the Physicochemical Properties of Mono-, Di-, and Trichlorinated Nicotinic Acids for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed comparative analysis of the physicochemical properties of mono-, di-, and trichlorinated derivatives of nicotinic acid. Understanding these properties is crucial for applications in drug design, agrochemical development, and material science, where halogenation is a key strategy for modulating molecular characteristics.
Introduction: The Significance of Chlorination on Nicotinic Acid
Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient and a precursor to the coenzymes NAD and NADP.[1][2] Its pyridine carboxylic acid structure serves as a versatile scaffold in medicinal chemistry. The introduction of chlorine atoms onto the pyridine ring can dramatically alter its electronic and steric profile, leading to profound changes in its physicochemical and biological properties. This guide explores these changes in a systematic manner, comparing the parent molecule to its chlorinated analogues.
Comparative Analysis of Physicochemical Properties
The progressive chlorination of nicotinic acid induces predictable yet significant shifts in its key physicochemical parameters. These trends are primarily governed by the strong electron-withdrawing inductive effect and the lipophilic nature of chlorine atoms.
Table 1: Physicochemical Properties of Nicotinic Acid and its Chlorinated Derivatives
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP |
| Nicotinic Acid | 123.11[3][4] | 236-239[3] | 4.85[3][5] | 0.36[3] |
| 2-Chloronicotinic Acid | 157.55[6][7] | 173-175[8] | Unavailable | 1.3[6] |
| 4-Chloronicotinic Acid | 157.55[9][10] | Unavailable | Unavailable | 1.4332[9] |
| 6-Chloronicotinic Acid | 157.55 | Unavailable | Unavailable | Unavailable |
| 2,5-Dichloronicotinic Acid | 192.00[11][12] | 154-155[11] | 1.63 (Predicted)[11] | Unavailable |
| 2,6-Dichloronicotinic Acid | 192.00[13] | Unavailable | Unavailable | 2.3[13] |
| Trichloronicotinic Acid | 226.44 | Unavailable | Unavailable | Unavailable |
Acidity (pKa)
The acidity of the carboxylic acid group in nicotinic acid is significantly influenced by the electron-withdrawing nature of chlorine substituents. The strong inductive effect of chlorine atoms pulls electron density away from the pyridine ring, which in turn stabilizes the carboxylate anion, leading to a lower pKa value and increased acidity. This effect is expected to be more pronounced with a higher degree of chlorination and when the chlorine atoms are closer to the carboxylic acid group. For instance, the predicted pKa of 2,5-dichloronicotinic acid is 1.63, which is substantially lower than the 4.85 of nicotinic acid.[3][5][11]
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity. The addition of chlorine atoms, which are hydrophobic, generally increases the logP value. This trend is observed in the available data, with nicotinic acid having a logP of 0.36, while 2-chloronicotinic acid and 2,6-dichloronicotinic acid have logP values of 1.3 and 2.3, respectively.[3][6][13] Increased lipophilicity can have a significant impact on a molecule's ability to cross biological membranes, which is a critical factor in drug design.
Solubility
The solubility of these compounds is a complex interplay of factors including lipophilicity, crystal lattice energy, and the ability to form hydrogen bonds. Generally, an increase in lipophilicity (higher logP) corresponds to a decrease in aqueous solubility. Nicotinic acid is slightly soluble in water, with 1 gram dissolving in 60 ml of water.[5] It is expected that the chlorinated derivatives will exhibit lower aqueous solubility. Conversely, their solubility in non-polar organic solvents is likely to be enhanced.
Melting Point
The melting point is influenced by molecular weight, symmetry, and the strength of intermolecular forces in the crystal lattice. Nicotinic acid has a high melting point of 236-239 °C, indicative of strong intermolecular hydrogen bonding and efficient crystal packing.[3] The introduction of chlorine atoms increases the molecular weight but can also disrupt the crystal packing. The available data for 2,5-dichloronicotinic acid shows a lower melting point of 154-155 °C compared to the parent compound.[11]
Spectroscopic Properties
The electronic and vibrational properties of the pyridine ring are altered by chlorination, leading to shifts in spectroscopic data.
-
UV-Vis Spectroscopy: The UV spectrum of nicotinic acid shows a maximum absorption at approximately 263 nm.[5] Chlorination can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, depending on the position and number of chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum of nicotinic acid displays characteristic peaks for C=O stretching (around 1703-1714 cm⁻¹), C=C and C=N stretching of the pyridine ring, and O-H stretching of the carboxylic acid.[14] Chlorination will introduce C-Cl stretching vibrations and can shift the frequencies of the other functional groups due to electronic effects.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of nicotinic acid are well-characterized.[4] The introduction of chlorine atoms will cause significant changes in the chemical shifts of the remaining protons and carbons on the pyridine ring due to the deshielding effect of the electronegative chlorine.
Experimental Protocols
Accurate determination of physicochemical properties is essential. The following are standard protocols for measuring key parameters.
Determination of pKa by Potentiometric Titration
-
Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration: Calibrate a pH meter and immerse the electrode in the solution. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of logP by the Shake-Flask Method
-
Preparation: Prepare a mutually saturated solution of n-octanol and water.
-
Partitioning: Dissolve a known amount of the compound in either the n-octanol or water phase. Add a known volume of the other phase to a flask.
-
Equilibration: Shake the flask for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
-
Separation and Analysis: Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualizations
Diagram 1: Chlorination Positions on Nicotinic Acid
Caption: Possible monochlorination positions on the nicotinic acid scaffold.
Diagram 2: Workflow for logP Determination
Caption: Experimental workflow for determining the partition coefficient (logP).
Diagram 3: Impact of Chlorination on pKa and logP
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A Comparative Guide to the Biological Efficacy of Novel Auxinic Herbicides: Evaluating 2,5,6-Trichloronicotinic Acid Against Commercial Standards
This guide provides a comprehensive framework for evaluating the biological efficacy of novel herbicidal compounds, using the hypothetical candidate 2,5,6-trichloronicotinic acid as a case study for comparison against established commercial pyridine carboxylic acid herbicides. The content is structured to provide researchers, scientists, and drug development professionals with the necessary technical insights and experimental protocols to conduct rigorous, self-validating comparative studies.
Introduction: The Quest for Novel Herbicidal Agents
The development of new herbicides is critical for sustainable agriculture, addressing the challenges of weed resistance and evolving environmental regulations. Nicotinic acid derivatives have shown promise as a source of new herbicidal compounds.[1][2][3][4] This guide focuses on a methodical approach to comparing the biological efficacy of a novel compound, this compound, with that of widely used commercial herbicides from the same chemical family: Picloram, Triclopyr, and Clopyralid.[5][6][7][8] While direct comparative data for this compound is not publicly available, this document outlines the essential experimental framework for such an evaluation.
Mechanism of Action: The Auxin Mimicry Pathway
Herbicides in the pyridine carboxylic acid family, including Picloram, Triclopyr, and Clopyralid, are classified as synthetic auxins or auxin mimics.[9][10][11][12] They function by imitating the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not easily metabolized by the plant. This leads to an overload of auxin signaling, causing uncontrolled and disorganized cell growth, which ultimately results in the death of susceptible plants.[13][14][15][16][17]
The primary mechanism involves the binding of these synthetic auxins to specific receptor proteins, such as the F-box protein TIR1 (Transport Inhibitor Response 1).[17] This binding event promotes the degradation of transcriptional repressors (Aux/IAA proteins), leading to the continuous activation of auxin-responsive genes. The resulting overstimulation of growth processes, including cell elongation, division, and ethylene production, disrupts the plant's normal development and leads to characteristic symptoms like leaf epinasty, stem twisting, and eventual necrosis.[10][11]
Figure 1: Simplified signaling pathway of auxin mimic herbicides.
Commercial Herbicide Benchmarks
A robust comparison requires well-characterized benchmarks. Picloram, Triclopyr, and Clopyralid are suitable choices due to their established efficacy and shared pyridine carboxylic acid backbone.
| Herbicide | Chemical Structure | Primary Uses | Target Weeds |
| Picloram | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid[7] | Rangeland, pastures, forestry, non-crop areas[14][18] | Broadleaf weeds, woody plants, deep-rooted perennials[14][15][18] |
| Triclopyr | [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid[6] | Forestry, pastures, turf, rights-of-way[13][19][20] | Woody plants, broadleaf weeds[13][16][19] |
| Clopyralid | 3,6-dichloro-2-pyridinecarboxylic acid[5][8] | Cereals, corn, sugar beets, turf, rangeland[21][22] | Thistles, clovers, and other broadleaf weeds[5][23] |
Experimental Design for Comparative Efficacy
The following protocols outline a rigorous, multi-stage approach to evaluating the biological efficacy of a novel compound like this compound.
Greenhouse Trials: Initial Screening and Dose-Response
Greenhouse trials offer a controlled environment for initial efficacy screening and establishing dose-response curves.[24][25][26][27]
Objective: To determine the herbicidal activity of this compound across a range of concentrations and compare it to commercial standards on key weed species.
Step-by-Step Protocol:
-
Plant Propagation: Grow a selection of relevant weed species (e.g., a mix of broadleaf and grass species known to be susceptible or resistant to auxinic herbicides) in pots under controlled greenhouse conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
-
Herbicide Preparation: Prepare stock solutions of this compound, Picloram, Triclopyr, and Clopyralid. Create a series of dilutions to cover a range of application rates (e.g., from 0.1x to 10x the expected effective dose). Include a control group that receives only the carrier solution.
-
Application: Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 3-4 true leaves) using a precision laboratory sprayer to ensure uniform coverage.[24]
-
Data Collection: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess plant injury using a 0-100% scale (0 = no effect, 100 = plant death). Additionally, measure plant biomass (fresh and dry weight) at the end of the experiment.
-
Analysis: Analyze the data to determine the effective dose for 50% and 90% growth inhibition (ED50 and ED90) for each herbicide on each weed species. This allows for a quantitative comparison of potency.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5,6-Trichloronicotinic Acid
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,5,6-Trichloronicotinic acid, grounding every recommendation in the principles of chemical safety and regulatory compliance. The objective is to ensure that this hazardous material is handled in a manner that protects laboratory personnel, the community, and the environment.
Core Principles: Understanding the Hazard
This compound is a halogenated organic acid. Its proper disposal is dictated by two primary characteristics: its chlorinated nature and its acidic properties.
-
Chlorinated Organic Compound: Halogenated compounds pose a significant environmental risk. They are often persistent in the environment and can be toxic to aquatic life.[1] Furthermore, improper thermal destruction (i.e., burning without the correct equipment) can lead to the formation of highly toxic and regulated byproducts like dioxins and hydrogen chloride gas.[2][3][4] For these reasons, the U.S. Environmental Protection Agency (EPA) and other global regulatory bodies have stringent rules for their disposal, often mandating high-temperature incineration in specialized facilities.[1][5][6]
-
Corrosive Acid: While its acidic nature is a concern, it is secondary to the hazards posed by its chlorinated structure. Standard acid neutralization procedures are not a suitable primary disposal method for this compound.[7][8] Neutralizing the acid would not eliminate the hazard of the chlorinated organic molecule itself, which must be chemically decomposed.[7]
Attempting to dispose of this chemical via standard laboratory drains is a serious violation of safety protocols and environmental regulations.[9][10] Such actions can damage plumbing, disrupt wastewater treatment processes, and lead to the release of toxic substances into waterways.[9]
Pre-Disposal Operations: Safety First
Before handling this compound for disposal, a thorough risk assessment is mandatory. The following table outlines the required Personal Protective Equipment (PPE) based on Safety Data Sheets (SDS) for closely related chlorinated pyridine compounds.[2][3][11][12]
| Protection Type | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, as the compound is a known skin irritant.[2][11] |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. | To protect against dust particles or splashes causing serious eye irritation.[2][11] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases, especially if dust is generated or ventilation is poor. | The compound may cause respiratory irritation.[2][13] |
| Body Protection | A lab coat, closed-toe shoes, and potentially chemical-resistant coveralls for large quantities or spill cleanup. | To protect skin on arms, legs, and body from accidental contact.[12] |
Work Area Requirements: All handling and preparation for disposal should occur in a well-ventilated area, preferably inside a certified chemical fume hood.[8] An emergency eyewash station and safety shower must be readily accessible.[4][14]
The Disposal Workflow: A Step-by-Step Protocol
The only acceptable disposal route for this compound is through a licensed and approved hazardous waste management facility.[2] The following protocol details the steps for accumulating and preparing the waste for pickup.
Step 1: Waste Segregation
-
Action: Designate a specific, compatible waste container exclusively for "Halogenated Organic Solids."[6]
-
Causality: this compound must not be mixed with other waste streams. Mixing with bases can cause violent reactions, and mixing with non-halogenated solvents complicates the disposal process and increases costs.[15][16] Halogenated wastes require a specific incineration process equipped with scrubbers to neutralize the acidic gases (like HCl) produced during combustion.[1][13]
Step 2: Container Selection and Labeling
-
Action: Use a clearly labeled, leak-proof container compatible with acidic and chlorinated compounds (e.g., a high-density polyethylene (HDPE) drum or a glass bottle with a secure cap). The original product container is often a suitable choice.
-
Action: Affix a "Hazardous Waste" label to the container. Fill in all required information:
-
Full Chemical Name: "this compound"
-
Major Constituents and Approximate Percentages
-
Hazard Characteristics: "Toxic," "Corrosive"
-
Accumulation Start Date
-
-
Causality: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that waste handlers are fully aware of the container's contents and associated dangers.[17][18]
Step 3: Waste Accumulation
-
Action: Carefully transfer the solid this compound waste into the designated container. Avoid creating dust.[2] If transferring a solution, use a funnel to prevent spills.
-
Action: Securely close the container cap after each addition. Do not leave the container open.[10][18]
-
Causality: Keeping containers closed prevents the release of vapors and protects the contents from contamination, ensuring a safe and compliant storage environment.
Step 4: Temporary Storage
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
Action: The storage location must be secure, well-ventilated, and away from incompatible materials, particularly strong bases and oxidizing agents.[2][3]
-
Causality: Proper storage minimizes the risk of accidental reactions, spills, or unauthorized access, maintaining a safe laboratory environment pending disposal.
Step 5: Arranging for Disposal
-
Action: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.
-
Action: Provide the waste manifest with an accurate description of the contents as detailed on the label.
-
Causality: Disposal of hazardous waste is a regulated activity that must be handled by trained and licensed professionals to ensure compliance with all federal, state, and local regulations.[9][17][19]
Emergency Protocol: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Don PPE: Before attempting any cleanup, don the full PPE outlined in the table above.
-
Containment: For solid spills, prevent the generation of dust.[2] Gently cover the spill with an absorbent material from a chemical spill kit. Do not add water.
-
Collection: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[2][3] Use tools that will not generate sparks.
-
Decontamination: Clean the spill area with a suitable solvent (consult your institution's EHS for guidance), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS department, regardless of the spill's size.
Visualizing the Disposal and Spill Response Workflow
The following diagram illustrates the decision-making process for the routine disposal and emergency spill management of this compound.
References
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. [Link]
- Handbook for Pesticide Disposal by Common Chemical Methods. U.S. Environmental Protection Agency. [Link]
- Process for Disposal of Chlorinated Organic Residues. (1969). Environmental Science & Technology. [Link]
- 2-Chloronicotinic acid Safety D
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). U.S. Environmental Protection Agency. [Link]
- Hazardous Waste Segreg
- Safe Disposal of Pesticides. (2025). U.S. Environmental Protection Agency. [Link]
- Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. [Link]
- Disposal of Pesticides.
- Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
- Requirements for Pesticide Disposal. (2023). U.S. Environmental Protection Agency. [Link]
- Neutralization Guide. Princeton University. [Link]
- Although technically not waste minimization, neutralization of strong acids and bases can...
- Waste Neutralization Guidance. (2023).
- How to Dispose of Acid Safely: A Step-by-Step Guide. (2024). Greenflow. [Link]
- Waste Acid-Base.
- Table of Incompatible Chemicals. University of Maryland. [Link]
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Essential Protective Measures for Handling 2,5,6-Trichloronicotinic Acid: A Senior Application Scientist's Guide
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 2,5,6-Trichloronicotinic acid, a halogenated pyridine carboxylic acid derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the well-being of our researchers and the integrity of our work.
Hazard Identification and Risk Assessment: Understanding the Adversary
Based on analogous compounds, this compound is anticipated to be a solid irritant. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The presence of three chlorine atoms on the pyridine ring may enhance its reactivity and toxicological profile compared to its mono- and di-chlorinated counterparts.
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation: Expected to cause serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1]
-
Hazardous Decomposition Products: Upon combustion, it may release toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][4][5]
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., weighing, dissolution, heating), and the potential for aerosol or dust generation.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is to use robust engineering controls. Personal protective equipment should be seen as the last line of defense.
-
Ventilation: All work with solid this compound must be conducted in a certified chemical fume hood.[1] This is critical during weighing, transferring, and any procedure that could generate dust. The face velocity of the fume hood should be verified to be within the institution's specified range (typically 80-120 feet per minute).
-
Enclosed Systems: For larger scale operations, the use of glove boxes or other enclosed systems should be considered to minimize any potential for exposure.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in good working order in the immediate vicinity of where the compound is being handled.[1][2][5]
Personal Protective Equipment (PPE): Your Personal Armor
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific tasks being performed.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (Solid) | Safety goggles with side shields or a face shield. | Nitrile or neoprene gloves (double-gloving recommended). | Lab coat, long pants, and closed-toe shoes. | A NIOSH-approved N95 or higher-rated respirator is recommended due to the potential for dust generation. |
| Solution Preparation/Handling | Chemical safety goggles. | Nitrile or neoprene gloves. | Lab coat, long pants, and closed-toe shoes. | Not typically required if performed in a certified fume hood. |
| Reaction Workup & Purification | Chemical safety goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes. | Not typically required if performed in a certified fume hood. |
The Rationale Behind PPE Choices:
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical safety goggles at a minimum.[1][3] A face shield provides an additional layer of protection against splashes, especially during larger scale operations.[6]
-
Hand Protection: While specific glove permeation data for this compound is unavailable, nitrile and neoprene gloves generally offer good resistance to a range of organic acids and chlorinated compounds. It is crucial to inspect gloves for any signs of degradation or puncture before and during use. Always dispose of contaminated gloves immediately and wash hands thoroughly after removing them.
-
Body Protection: A standard lab coat, in conjunction with personal clothing that covers the legs, is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron is essential.
-
Respiratory Protection: Due to the irritating nature of the dust, respiratory protection is a key consideration, especially when handling the solid material outside of highly effective containment.[4]
Procedural Workflow for Safe Handling
A systematic approach to handling this compound is essential to minimize risk.
-
Don appropriate PPE: This includes, at a minimum, a lab coat, safety goggles, and nitrile gloves. A respirator is recommended.
-
Work within a fume hood: Perform all manipulations of the solid compound inside a certified chemical fume hood.
-
Use a disposable weighing boat: To prevent contamination of balances and surrounding areas.
-
Handle with care: Avoid creating dust by gently scooping and transferring the solid.
-
Clean up spills immediately: Use a dampened paper towel to gently wipe up any minor spills of the solid to avoid generating dust. For larger spills, follow the emergency procedures outlined below.
-
Add solid to solvent: Always add the solid this compound to the solvent, not the other way around, to minimize splashing.
-
Maintain containment: Keep the reaction vessel capped or covered to the extent possible while ensuring proper venting if the reaction is expected to generate gas.
-
Use a magnetic stirrer: This will minimize the need for manual agitation and the associated risk of spills.
Emergency and Disposal Plans: Preparing for the Unexpected
A clear and well-rehearsed emergency plan is a cornerstone of laboratory safety.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[1][2][4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill:
-
Small Spill (Solid): Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled waste container.
-
Large Spill (Solid): Evacuate the immediate area. Prevent the generation of dust. Wear appropriate PPE, including respiratory protection, and clean up the spill using a method that does not generate dust (e.g., a HEPA-filtered vacuum).
-
Solution Spill: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a labeled waste container.
-
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Containerization: Use a compatible, sealed container for waste.[7]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office.[1] Never dispose of this compound down the drain.
Visualizing the Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
- Merck Millipore. (2025, March 13). Safety Data Sheet.
- NET. (2016, August 12). 2-Chloronicotinic acid Safety Data Sheet.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
